molecular formula C15H10O3 B191518 7-Hydroxyflavone CAS No. 6665-86-7

7-Hydroxyflavone

Numéro de catalogue: B191518
Numéro CAS: 6665-86-7
Poids moléculaire: 238.24 g/mol
Clé InChI: MQGPSCMMNJKMHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Hydroxyflavone is a high-purity flavonoid reference standard of significant interest to biomedical researchers due to its broad spectrum of biological activities. Recent studies highlight its potential in several key areas of therapeutic development. In cancer research, novel compounds derived from this compound have demonstrated notable cytotoxic effects and the ability to inhibit proliferation in breast cancer cell lines, such as MCF-7 cells . In metabolic disease research, the 7-hydroxy-benzopyran-4-one moiety is recognized as a key pharmacophore for designing dual peroxisome proliferator-activated receptor (PPAR)-α and -γ agonists, which are relevant for treating Type II diabetes and metabolic syndrome . Furthermore, a 2025 study on a dexamethasone-induced osteoporosis model revealed that this compound mitigates bone loss by modulating critical signaling pathways, including GATA-3, NF-κB, and caspase-3, while also elevating serum antioxidants and osteoprotective genes . The compound's cardioprotective properties have also been investigated, showing that it can alleviate myocardial ischemia/reperfusion injury in rat models by regulating the MAPK/NF-κB signaling pathway, reducing infarct size, and decreasing key inflammatory cytokines (IL-1β, IL-6, TNF-α) and markers of oxidative stress . From a pharmacological perspective, this compound is known to inhibit the cytochrome P450 enzyme CYP2C9, an important consideration for drug metabolism and interaction studies . Its anti-inflammatory mechanism is further supported by its concentration-dependent inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and pro-inflammatory cytokines . This product is intended for use as a standard in assay development, metabolic studies, and preclinical pharmacological research. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGPSCMMNJKMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022328
Record name 7-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-86-7
Record name 7-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxyflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-hydroxyflavone, a naturally occurring flavonoid of significant interest for its therapeutic potential. It details its primary natural sources, outlines methodologies for its isolation and purification, and explores its mechanisms of action through key signaling pathways. Quantitative data is presented in tabular format to facilitate comparison, and complex processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary sources reported in the literature are summarized below. While present in these sources, its concentration can vary based on factors such as plant part, geographical origin, and harvesting time.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Avicennia officinalisAcanthaceaeLeaves[1][2][3][4]
Clerodendrum phlomidisLamiaceaeNot Specified[5]
Medicago sativa (Alfalfa)FabaceaeAerial Parts, Leaves[6][7][8][9]
Astragalus microcephalusFabaceaeNot Specified[6]
Lindenbergia murariaOrobanchaceaeNot Specified
Muntingia calaburaMuntingiaceaeNot Specified
Trifolium species (Clover)FabaceaeGeneral[10][11][12][13]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols vary depending on the plant matrix and desired purity.

General Extraction Methodologies

Traditional and modern extraction techniques are employed for flavonoids. Common methods include:

  • Maceration: Soaking the plant material in a solvent (e.g., methanol (B129727), ethanol) at room temperature for an extended period (e.g., 48-72 hours).[14]

  • Soxhlet Extraction: Continuous extraction with a refluxing solvent, which is an efficient method requiring less solvent and time compared to maceration.[14]

  • Supercritical Fluid Extraction (SFE): A "green chemistry" approach using solvents like CO2 at their supercritical state, suitable for separating thermolabile compounds.[9]

Exemplary Protocol: Isolation from Avicennia officinalis Leaves

A representative protocol for isolating this compound from the leaves of the mangrove plant Avicennia officinalis is detailed below.[2][3][4]

Step 1: Extraction

  • Plant Material: Air-dried and powdered leaves of A. officinalis.

  • Solvent: Methanol (MeOH).

  • Procedure: The powdered leaf material is macerated in methanol for 48 hours. The mixture is then filtered to separate the extract from the solid plant residue. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a crude extract.

Step 2: Solvent Partitioning

  • Solvents: Chloroform (B151607) and distilled water.

  • Procedure: The crude methanolic extract is dissolved in chloroform and transferred to a separating funnel. An equal volume of distilled water is added, and the funnel is shaken vigorously to partition the compounds between the immiscible layers. This step is repeated until the aqueous layer is clear, effectively removing highly polar impurities. The chloroform layer, containing the flavonoids, is collected.

Step 3: Chromatographic Purification

  • Technique: Column Chromatography.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Procedure: The concentrated chloroform extract is adsorbed onto a small amount of silica gel to create a slurry. This slurry is loaded onto the top of a prepared silica gel column. The column is then eluted with the solvent gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with the pure compound are combined and the solvent is evaporated.

Step 4: Characterization and Structure Elucidation

  • The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the chemical structure.[2][3]

    • Mass Spectrometry (MS): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) to confirm the molecular formula.[2][3]

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant Dried Plant Material (e.g., Avicennia officinalis leaves) extraction Maceration with Methanol plant->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude Crude Extract evaporation->crude partition Chloroform-Water Partitioning crude->partition chloroform_layer Chloroform Fraction partition->chloroform_layer column Silica Gel Column Chromatography chloroform_layer->column fractions Fraction Collection & TLC Analysis column->fractions pure_compound Pure this compound fractions->pure_compound analysis Spectroscopic Analysis (NMR, MS, FT-IR) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

Quantitative Bioactivity Data

This compound exhibits a range of biological activities, including enzyme inhibition, antioxidant effects, and anticancer properties. The following tables summarize key quantitative data from in vitro studies.

Table 1: Enzyme Inhibitory Activity
Target EnzymeActivity TypeValueReference(s)
Aromatase (CYP19)IC500.5 µM[15][16]
Aromatase (CYP19)Ki0.25 µM[15][16]
Pyruvate Kinase M2 (PKM2)IC502.12 µM[5]
Cyclooxygenase-2 (COX-2)IC5027 µg/mL[5]
5-Lipoxygenase (5-LOX)IC5033 µg/mL[5]
Cytochrome P450 1A1 (CYP1A1)Ki0.015 µM[17]
Table 2: Anticancer and Antioxidant Activity
Activity TypeCell Line / AssayValue (IC50 / EC50)Reference(s)
AnticancerHeLa (Cervical)22.56 ± 0.21 µg/mL[2][3]
AnticancerMDA-MB-231 (Breast)3.86 ± 0.35 µg/mL[2][3]
AntioxidantDPPH Radical Scavenging5.55 ± 0.81 µg/mL[2][3][4]
AntiviralEnterovirus 71 (EV71)19.95 µM[5]

Signaling Pathways and Mechanisms of Action

This compound modulates several key cellular signaling pathways, which underlies its diverse pharmacological effects.

Aromatase Inhibition

One of the most well-documented activities of this compound is its potent competitive inhibition of aromatase (cytochrome P450 19A1).[15][16][18] This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By blocking this enzyme, this compound can reduce estrogen levels, making it a compound of interest for hormone-dependent cancers, such as certain types of breast cancer.[19][20]

G Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.e., Estrone) Aromatase->Estrogens Catalyzes Conversion Flavone (B191248) This compound Flavone->Aromatase Inhibits

Caption: Inhibition of Aromatase by this compound.

ERK/Nrf2/HO-1 Antioxidant Pathway

This compound provides cellular protection against oxidative stress by activating the ERK/Nrf2/HO-1 signaling cascade.[5][21] In response to oxidative stress (e.g., induced by nicotine), this compound promotes the activation of the ERK (Extracellular signal-Regulated Kinase) pathway. Activated ERK facilitates the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor, Keap1.[21] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[21] This cascade ultimately reduces levels of reactive oxygen species (ROS) and protects cells from damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress (e.g., Nicotine) ERK ERK Stress->ERK Activates Flavone This compound Flavone->ERK Promotes Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates / Destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Transcription ARE->HO1 Induces Protection Cellular Protection (Reduced ROS) HO1->Protection

Caption: this compound activates the ERK/Nrf2/HO-1 pathway.

MAPK/NF-κB Pathway

In models of ischemia/reperfusion injury, this compound has been shown to exert protective effects by inhibiting the MAPK/NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation. By suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), this compound can reduce the expression of pro-inflammatory cytokines, thereby mitigating tissue damage.[5]

References

7-Hydroxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of 7-Hydroxyflavone (7-HF). A naturally occurring flavonoid, 7-HF has garnered significant scientific interest for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₁₅H₁₀O₃, is a hydroxyflavonoid characterized by a hydroxyl group at the 7-position of the flavone (B191248) backbone.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 7-hydroxy-2-phenylchromen-4-one[2]
Synonyms 7-Hydroxy-2-phenyl-4H-1-benzopyran-4-one, 7-Hydroxy-2-phenylchromone[3]
CAS Number 6665-86-7[3]
Molecular Formula C₁₅H₁₀O₃[2]
Molecular Weight 238.24 g/mol [2][3]
Appearance Off-white crystalline powder
Melting Point 245-247 °C[3][4]
Boiling Point 450.10 °C (estimated)[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water.[4]
pKa 7.02[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
UV-Vis (in Methanol) λmax: 251 nm, 308 nm[5]
FT-IR (KBr, cm⁻¹) 3412 (O-H stretch), 2926 (intramolecular H-bond), 1627 (C=O stretch), 1454 (aromatic C-C stretch), 773 (aromatic C-H bend)[6][7]
¹H NMR Data available, confirms flavone structure.[6][8]
¹³C NMR Data available, confirms flavone structure.[6][7][8]
ESI-HRMS [M+H]⁺ calculated/found consistent with C₁₅H₁₀O₃[6][8]

Biological Activities and Pharmacokinetics

This compound exhibits a range of biological activities, with significant potential for therapeutic applications. Its effects are often attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.

Table 3: In Vitro Biological Activities of this compound

ActivityCell Line/AssayIC₅₀/EC₅₀Reference(s)
Anticancer MDA-MB-231 (Breast Cancer)3.86474 ± 0.35 µg/mL[6][8]
HeLa (Cervical Cancer)22.5602 ± 0.21 µg/mL[6][8]
Antioxidant DPPH Assay5.5486 ± 0.81 µg/mL[6][8]
Anti-inflammatory COX-2 Inhibition27 µg/mL[9]
5-LOX Inhibition33 µg/mL[9]
Enzyme Inhibition PKM2 Inhibition2.12 µM[9]
17β-HSD1 Inhibition5.25 µM[9]
Antiviral Enterovirus 71 (EV71)19.95 µM
Metabolism and Pharmacokinetics

Upon oral administration in rats, this compound is rapidly and extensively metabolized into its sulfate (B86663) and glucuronide conjugates. The parent form of this compound is often not detected in serum, indicating a high degree of biotransformation.

Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cellular stress response and inflammation.

ERK/Nrf2/HO-1 Pathway

This compound protects renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[9] This pathway is a key regulator of the cellular antioxidant response.

ERK_Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_HF This compound ERK ERK 7_HF->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Promotes Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Cytoprotection Cytoprotection HO1_protein->Cytoprotection Cytoprotection & Antioxidant Response MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Ischemia/Reperfusion) MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK 7_HF This compound 7_HF->MAPK 7_HF->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc via AP-1, etc. IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB_free NF-κB (p65/p50) NFkB_IkB->NFkB_free IκBα Degradation NFkB_free->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Inflammatory_Genes Promotes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Translation MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h at 37°C, 5% CO₂ seed_cells->incubate_24h_1 prepare_7HF Prepare serial dilutions of This compound in culture medium incubate_24h_1->prepare_7HF treat_cells Replace medium with 7-HF dilutions (include vehicle and untreated controls) prepare_7HF->treat_cells incubate_treatment Incubate for desired period (e.g., 24, 48, or 72h) treat_cells->incubate_treatment add_mtt Add MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt remove_medium Carefully remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan crystals remove_medium->add_dmso shake_plate Shake plate for 15 min add_dmso->shake_plate read_absorbance Measure absorbance at 570 nm using a microplate reader shake_plate->read_absorbance analyze_data Calculate cell viability (%) and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

References

Spectroscopic Analysis of 7-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-Hydroxyflavone, a naturally occurring flavonoid with significant interest in pharmacological research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data and methodologies for its identification and study.

Spectroscopic Data

The spectroscopic data for this compound are summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.9 (approx.)br s-7-OH
8.15d8.8H-5
7.95m-H-2', H-6'
7.55m-H-3', H-4', H-5'
7.00dd8.8, 2.3H-6
6.95d2.3H-8
6.85s-H-3

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
182.8C-4
166.4C-2
162.8C-7
157.5C-9
131.5C-4'
129.2C-3', C-5'
128.0C-5
126.5C-2', C-6'
116.0C-10
115.5C-6
106.6C-3
102.5C-8

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3412Strong, BroadO-H stretch (hydroxyl group)
2926MediumO-H stretch (intramolecular hydrogen bond)
1627StrongC=O stretch (γ-pyrone)
1577MediumC=C stretch (aromatic)
1454MediumC-C stretch (aromatic)
1260Medium–C–OH bend
1062Medium–C–OH stretch
773MediumC-H bend (aromatic)

Sample State: KBr Pellet[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon Type
239.0755 (found)[M+H]⁺
238.06299 (exact)M (neutral mass)

Ionization Method: High-Resolution Electrospray Ionization (HRESI)[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and research objectives.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

2.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

2.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

  • Identify and assign the peaks in the ¹³C NMR spectrum.

FT-IR Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

2.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: A standard sample holder for solid pellets.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

2.3.2. Instrumentation and Data Acquisition (LC-ESI-MS)

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography (LC) System: An HPLC or UPLC system for sample introduction.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0-4.5 kV.

    • Nebulizing Gas Pressure (N₂): 30-50 psi.

    • Drying Gas Flow (N₂): 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-500.

    • Acquisition Mode: Full scan for accurate mass measurement.

2.3.3. Data Analysis

  • Process the acquired data using the instrument's software.

  • Determine the accurate mass of the molecular ion ([M+H]⁺).

  • Calculate the elemental composition based on the accurate mass and isotopic pattern to confirm the molecular formula C₁₅H₁₀O₃.

Signaling Pathway

This compound has been shown to modulate cellular signaling pathways, including the ERK/Nrf2/HO-1 pathway , which is crucial in the cellular response to oxidative stress.

signaling_pathway cluster_nucleus Within Nucleus node_7HF This compound node_ERK ERK (Extracellular Signal-Regulated Kinase) node_7HF->node_ERK Activates node_Nrf2_Keap1 Nrf2-Keap1 Complex node_ERK->node_Nrf2_Keap1 Phosphorylates node_Nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) node_Nrf2_Keap1->node_Nrf2 Dissociation node_Nucleus Nucleus node_Nrf2->node_Nucleus Translocation node_ARE ARE (Antioxidant Response Element) node_HO1 HO-1 (Heme Oxygenase-1) Expression node_ARE->node_HO1 Induces node_Antioxidant Antioxidant Response & Cytoprotection node_HO1->node_Antioxidant node_Nrf2_n Nrf2 node_Nrf2_n->node_ARE Binds to

Caption: ERK/Nrf2/HO-1 signaling pathway modulated by this compound.

References

7-Hydroxyflavone: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid that has garnered significant scientific interest for its diverse pharmacological activities. As a member of the flavone (B191248) subclass, its core structure consists of a C6-C3-C6 backbone. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into its primary roles as an aromatase inhibitor, a potent anti-inflammatory agent, and an antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a deeper understanding for research and development applications.

Core Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected mechanisms. The primary modes of action identified are the direct inhibition of key enzymes, modulation of critical inflammatory and antioxidant signaling pathways, and induction of apoptosis in cancer cells.

Aromatase (CYP19) Inhibition

One of the most well-characterized actions of this compound is its potent and competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1] By binding to the active site of aromatase, 7-HF prevents the conversion of androgens (like androstenedione) into estrogens (like estrone).[1] This mechanism is of significant interest for the development of therapies for estrogen-dependent cancers, such as certain types of breast cancer.[2] The 7-hydroxyl group on the flavone skeleton is considered crucial for this enhanced inhibitory activity.[3]

G cluster_pathway Aromatase-Mediated Estrogen Synthesis cluster_inhibition Inhibition by this compound Androstenedione Androstenedione Aromatase Aromatase (CYP19) Androstenedione->Aromatase Substrate Estrone Estrone Aromatase->Estrone Catalysis HF This compound Inhibition HF->Inhibition Competitive Inhibition

Caption: Competitive inhibition of aromatase by this compound.
Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1.2.1 Inhibition of the NF-κB Pathway In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory mediators. This compound has been shown to inhibit this cascade, suppressing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] This is achieved by preventing the degradation of the inhibitor of NF-κB (IκB) and blocking the subsequent activation of NF-κB.[6][7]

G cluster_translocation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription HF This compound HF->IKK Inhibits G cluster_mapk MAPK Cascades LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases ERK p-ERK UpstreamKinases->ERK p38 p-p38 UpstreamKinases->p38 JNK p-JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HF This compound HF->ERK Inhibits HF->p38 HF->JNK G cluster_translocation OxidativeStress Oxidative Stress (e.g., Nicotine, ROS) ERK ERK OxidativeStress->ERK Induces Nrf2 Nrf2 ERK->Nrf2 Phosphorylates & Releases from Keap1 Keap1 Keap1 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription HF This compound HF->ERK Activates G cluster_prep Cell Preparation cluster_analysis Analysis cluster_supernatant Supernatant (24h) cluster_lysate Cell Lysate (30-60m) Culture Culture RAW264.7 cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA Western Western Blot (p-MAPK, p-p65) Stimulate->Western

References

7-Hydroxyflavone as an Aromatase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 7-hydroxyflavone as a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. It is intended for researchers, scientists, and professionals in drug development. This document details the mechanism of action, summarizes quantitative inhibitory data, provides standardized experimental protocols for assessing aromatase inhibition, and visualizes the relevant biological and experimental pathways. The guide consolidates current in vitro findings and addresses the challenges, such as bioavailability, that are pertinent to the therapeutic development of this compound and related flavonoids.

Introduction

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme that catalyzes the final and rate-limiting step of estrogen biosynthesis from androgen precursors.[1][2] By converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively, aromatase is a pivotal regulator of estrogen levels in various tissues, including the ovaries, placenta, adipose tissue, and brain.[2] Its role in the progression of estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer, has made it a primary target for therapeutic intervention.[3][4] Aromatase inhibitors (AIs) are a cornerstone of treatment for these cancers in postmenopausal women.[5]

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have been identified as potential modulators of aromatase activity.[4][6] Among them, this compound (7-HF) has emerged as one of the most potent naturally derived aromatase inhibitors in vitro.[3][7][8] This guide provides an in-depth technical analysis of this compound's function as an aromatase inhibitor, presenting the core data and methodologies essential for its study and potential development as a therapeutic agent.

Mechanism of Action

This compound functions as a competitive inhibitor of the aromatase enzyme.[7][8] Its mechanism involves binding to the active site of the aromatase cytochrome P-450 component, thereby preventing the androgen substrate from accessing it.[7][8][9] This interaction is potent, with studies indicating that this compound induces a spectral change in the aromatase cytochrome P-450, which is characteristic of substrate displacement.[7][8]

Structural and computational modeling studies suggest that flavones and isoflavones bind to the aromatase active site in an orientation where their A and C rings mimic the D and C rings of the androgen substrate, respectively.[9] The presence of a hydroxyl group at the 7-position on the A ring is a key structural feature for potent inhibition.[10]

G Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Catalysis Inhibitor This compound Inhibitor->Aromatase Competitive Inhibition G A Reagent Preparation (Enzyme, Substrate, 7-HF) B Incubation (Enzyme + 7-HF + Substrate) at 37°C A->B C Reaction Termination & Product Extraction B->C D Quantification (e.g., Scintillation Counting) C->D E Data Analysis (IC50 Calculation) D->E G Aromatase Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activation ERE ERE Binding & Gene Transcription ER->ERE Inhibitor This compound Inhibitor->Aromatase

References

A Technical Guide to the Anti-inflammatory Properties of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavone (7HF) is a naturally occurring flavonoid that has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, this compound presents itself as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth review of its mechanisms, a summary of quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, recognized for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1][2] this compound, a member of the flavone (B191248) subclass, has emerged as a compound of interest due to its potent anti-inflammatory activities.[3] It has been shown to attenuate inflammatory responses in various in vitro and in vivo models by targeting the core molecular machinery of inflammation.[4][5] This document synthesizes the current scientific understanding of this compound's anti-inflammatory action, focusing on its effects on critical signaling cascades and the downstream suppression of inflammatory mediators.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is attributed to its ability to modulate several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[2][6] In response to stimuli like lipopolysaccharide (LPS), the inhibitor of kappa B (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][7] this compound has been shown to suppress this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[8] This blockade effectively reduces the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][8]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->X p65 p65 IκBα->p65 Releases p50 p50 IκBα->p50 p65->IκBα p65_n p65 p65->p65_n Translocation p50_n p50 p65->p50_n Translocation p50->IκBα p50->p65_n Translocation p50->p50_n Translocation HF7 This compound HF7->IKK Inhibits DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription X->IκBα Degradation

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation.[7][[“]] Overactivation of these pathways leads to the expression of inflammatory mediators.[[“]] Studies have revealed that this compound can inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[8] This inhibitory action on MAPK signaling contributes significantly to its overall anti-inflammatory effect, working upstream of inflammatory gene expression.[3][8]

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Inflammatory Stimulus (LPS) p38 p38 Stimulus->p38 ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p_p38 p-p38 p38->p_p38 P p_ERK p-ERK ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P AP1 AP-1 / Other Transcription Factors p_p38->AP1 p_ERK->AP1 p_JNK->AP1 HF7 This compound HF7->p_p38 Inhibits HF7->p_ERK Inhibits HF7->p_JNK Inhibits Response Inflammatory Response (Cytokine Production) AP1->Response

Caption: this compound suppresses the phosphorylation of key MAPK proteins.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of cellular antioxidant responses.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[12] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[3][13] In the nucleus, Nrf2 induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[14][15] HO-1 has potent anti-inflammatory effects.[14] this compound protects renal cells by activating the ERK/Nrf2/HO-1 pathway, showcasing its dual role in combating inflammation and oxidative stress.[3][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation HF7 This compound HF7->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in several studies. The data highlights its potency in inhibiting key inflammatory enzymes and mediators.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound
Enzyme TargetIC50 ValueCell/Assay SystemReference
Cyclooxygenase-2 (COX-2)27 µg/mLIn vitro enzyme assay[3][4]
5-Lipoxygenase (5-LOX)33 µg/mLIn vitro enzyme assay[3][4]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Experimental ModelDosageEffectReference
Carrageenan-induced paw edema (mice)-Attenuated paw edema dose-dependently[4]
Chemotherapy-induced neuropathic pain (mice)5-20 mg/kg (i.p.)Ameliorated neuropathic pain[3]
Myocardial ischemia/reperfusion injury (rats)5-20 mg/kg (i.p.)Reduced inflammatory cytokines and myocardial injury markers[3]

Note: Some studies investigate 7,8-dihydroxyflavone (B1666355), a closely related compound, which also shows potent inhibition of inflammatory mediators like NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells, often more efficiently than this compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages

This model is widely used to screen for anti-inflammatory agents by mimicking bacterial-induced inflammation.[5][16]

Experimental_Workflow cluster_assays Analysis Methods A 1. Cell Culture Seed RAW264.7 macrophages in 96-well or 6-well plates. B 2. Pre-treatment Incubate cells with various concentrations of this compound. A->B C 3. Stimulation Add Lipopolysaccharide (LPS) to induce an inflammatory response. B->C D 4. Incubation Incubate for a specified period (e.g., 20-24 hours). C->D E 5. Downstream Analysis D->E F Nitric Oxide (NO) Assay (Griess Reagent) E->F G Cytokine Measurement (ELISA for TNF-α, IL-6) E->G H Gene Expression (RT-qPCR for iNOS, COX-2) E->H I Protein Analysis (Western Blot for p-MAPKs, p65) E->I

Caption: General workflow for in vitro anti-inflammatory assays.

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate plates. After 24 hours, the medium is replaced, and cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1-4 hours.[17]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to the cell media, followed by incubation for 20-24 hours.[17][18]

  • Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17] The absorbance is measured at 540 nm.

  • Cytokine and PGE2 Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][8]

  • Western Blot Analysis: To determine effects on signaling pathways, cells are lysed after treatment. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK.[7][8]

  • RT-qPCR Analysis: To measure gene expression, total RNA is extracted from cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6.[4][5]

In Vivo: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute local inflammation used to evaluate the efficacy of anti-inflammatory drugs.[19][20]

  • Animals: Wistar rats or Swiss albino mice are typically used.[19][21] Animals are fasted overnight before the experiment.

  • Dosing: Animals are divided into groups. The control group receives the vehicle, the positive control group receives a standard anti-inflammatory drug (e.g., Diclofenac), and test groups receive this compound at various doses (e.g., 5-20 mg/kg, i.p. or p.o.).[3][4]

  • Induction of Edema: One hour after drug administration, a subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.[20][22] The contralateral paw receives saline.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23][24]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that operates through the coordinated suppression of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant response pathway. The available quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for therapeutic development.[3][4][8] Its ability to target multiple key nodes in the inflammatory cascade suggests it may be effective for a variety of inflammatory conditions.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and evaluation in chronic inflammatory disease models. Further structural modifications could also be explored to enhance its potency and bioavailability, paving the way for its potential clinical application in treating inflammatory diseases.

References

In Vitro Antioxidant Activity of 7-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their diverse pharmacological activities, with antioxidant properties being one of the most extensively studied. The ability of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) positions them as promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

A key parameter used to express the antioxidant activity in these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayIC50 Value (µg/mL)StandardReference
DPPH Radical Scavenging Activity5.5486 ± 0.81Ascorbic acid[1]
ABTS Radical Scavenging ActivityData Not Available--
Ferric Reducing Antioxidant Power (FRAP)Data Not Available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the most common in vitro antioxidant assays, which can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH solution with 7-HF or Standard DPPH_sol->Mix Sample_sol This compound Solutions (various concentrations) Sample_sol->Mix Standard_sol Standard Solutions (e.g., Ascorbic Acid) Standard_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727). The working solution is typically prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared. A positive control, such as ascorbic acid or Trolox, is run in parallel.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_stock ABTS Stock Solution Generate_ABTS_radical Generate ABTS•+ (Mix ABTS and Persulfate, incubate in dark) ABTS_stock->Generate_ABTS_radical Persulfate_stock Potassium Persulfate Stock Solution Persulfate_stock->Generate_ABTS_radical Sample_sol This compound Solutions Mix Mix diluted ABTS•+ with 7-HF or Standard Sample_sol->Mix Standard_sol Standard Solutions Standard_sol->Mix Dilute_ABTS_radical Dilute ABTS•+ solution Generate_ABTS_radical->Dilute_ABTS_radical Dilute_ABTS_radical->Mix Incubate Incubate Mix->Incubate Measure_Abs Measure Absorbance (at ~734 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Workflow of the ABTS radical scavenging assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the this compound solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Acetate_buffer Acetate (B1210297) Buffer (pH 3.6) Prepare_FRAP_reagent Prepare FRAP Reagent (Mix Acetate buffer, TPTZ, and FeCl3) Acetate_buffer->Prepare_FRAP_reagent TPTZ_sol TPTZ Solution TPTZ_sol->Prepare_FRAP_reagent FeCl3_sol FeCl3 Solution FeCl3_sol->Prepare_FRAP_reagent Sample_sol This compound Solutions Mix Mix FRAP reagent with 7-HF or Standard Sample_sol->Mix Standard_sol FeSO4 Solutions (Standard Curve) Standard_sol->Mix Prepare_FRAP_reagent->Mix Incubate Incubate (e.g., 37°C) Mix->Incubate Measure_Abs Measure Absorbance (at ~593 nm) Incubate->Measure_Abs Plot_Standard_Curve Plot Standard Curve Measure_Abs->Plot_Standard_Curve Calculate_FRAP_value Calculate FRAP Value Measure_Abs->Calculate_FRAP_value Plot_Standard_Curve->Calculate_FRAP_value

Caption: Workflow of the FRAP assay.

Detailed Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction: The FRAP reagent is pre-warmed to 37°C. The this compound solution is then added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is then determined from the standard curve and is typically expressed as micromoles of Fe(II) equivalents per liter or per gram of sample.

Molecular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects through the modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response to flavonoids is the ERK/Nrf2/HO-1 signaling pathway .[2]

ERK/Nrf2/HO-1 Signaling Pathway

Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HF This compound ERK ERK HF->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Keap1_Nrf2->Nrf2 Dissociates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription HO1_protein HO-1 Protein HO1->HO1_protein Translation Antioxidant_Response Increased Antioxidant Capacity HO1_protein->Antioxidant_Response Leads to

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon stimulation by compounds like this compound, signaling kinases such as ERK (Extracellular signal-regulated kinase) can be activated.[2] Activated ERK can phosphorylate Nrf2, leading to its dissociation from Keap1.[2] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[2] The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to counteract oxidative stress.

Conclusion

This compound demonstrates notable in vitro antioxidant activity, primarily through its ability to scavenge free radicals and potentially by modulating key cellular antioxidant defense pathways such as the ERK/Nrf2/HO-1 axis. While quantitative data from DPPH assays are available, further research is required to fully characterize its antioxidant potential using a broader range of assays like ABTS and FRAP. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in combating oxidative stress-related pathologies.

References

A Comprehensive Technical Analysis of the Anticancer Potential of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the anticancer properties of 7-Hydroxyflavone (7-HF), a natural flavonoid compound. It synthesizes current research findings, focusing on the molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Executive Summary

This compound (7-HF) is a flavonoid that has demonstrated significant anticancer and antioxidant properties in various preclinical studies.[1][2] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells. These effects are mediated through the modulation of critical signaling pathways and the regulation of key proteins involved in cell proliferation and survival. This guide details these mechanisms, presents quantitative data from in vitro studies, and outlines the experimental protocols necessary for its evaluation.

Molecular Mechanisms of Action

7-HF exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These processes are underpinned by its ability to modulate specific intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism for 7-HF's anticancer activity is the induction of apoptosis. Research indicates that 7-HF can interact with and inhibit the function of anti-apoptotic proteins, particularly Bcl-2.[1][2] This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3, which are the executioners of apoptosis.[3] Activated caspase-3 cleaves essential cellular proteins, such as PARP-1, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[4] A phosphorylated derivative of 7-HF has been shown to be particularly potent in activating this caspase-3/PARP-1 pathway.[4]

G cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits CytoC_mit Cytochrome c Bax->CytoC_mit Promotes Release CytoC_cyt Cytochrome c CytoC_mit->CytoC_cyt HF This compound HF->Bcl2 Inhibits Apoptosome Apoptosome CytoC_cyt->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

7-HF and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 or G2/M phases.[4][5] This is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on 7,8-dihydroxyflavone (B1666355), a related compound, show an upregulation of cyclin-dependent kinase (Cdk) inhibitors like p27.[5] Similarly, 7-HF induces the expression of p21/Waf1.[4] These inhibitors bind to and inactivate Cdk complexes (e.g., Cdk2), preventing the phosphorylation of the Retinoblastoma protein (pRB).[5] Hypophosphorylated pRB remains bound to the E2F-1 transcription factor, blocking the expression of genes required for cell cycle progression and thereby causing arrest.[5] Concurrently, 7-HF can decrease the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication.[4]

G HF This compound p21 p21 / p27 HF->p21 Upregulates Cdk Cdk-Cyclin Complexes p21->Cdk Inhibits pRB pRB-E2F Cdk->pRB Phosphorylates Arrest G1/S Arrest pRB_p p-pRB + E2F pRB->pRB_p pRB->Arrest Maintains Genes S-Phase Genes pRB_p->Genes Activates

Caption: Cell cycle arrest mechanism mediated by this compound.
Modulation of Key Signaling Pathways

Flavonoids as a class are known to interfere with multiple signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7][8]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[6][9][10] Flavonoids can suppress the phosphorylation and activation of Akt, which in turn affects downstream targets.[11] For example, inhibiting Akt can lead to the nuclear localization and activation of FOXO transcription factors, which promote the expression of cell cycle inhibitors like p27.[11] While direct, potent inhibition of this pathway by 7-HF specifically requires more research, its role as a flavonoid suggests it may contribute to anticancer effects through this mechanism.[6][11]

  • MAPK/NF-κB Pathway: Studies have shown that 7-HF can inhibit the MAPK/NF-κB signaling pathway, which is heavily involved in inflammation and cell survival.[12] By attenuating this pathway, 7-HF can reduce the expression of inflammatory cytokines and pro-survival genes, contributing to its overall anticancer and anti-inflammatory effects.

G cluster_0 PI3K/Akt Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Flav Flavonoids (e.g., 7-HF) Flav->PI3K Inhibit Flav->Akt Inhibit

Caption: General inhibition of the PI3K/Akt pathway by flavonoids.

Quantitative Efficacy Data

The cytotoxic effects of 7-HF and its derivatives have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and Related Compounds

CompoundCancer Cell LineIC₅₀ ValueTreatment DurationCitation
This compound MDA-MB-231 (Breast)3.86 ± 0.35 µg/mLNot Specified[1][2]
HeLa (Cervical)22.56 ± 0.21 µg/mLNot Specified[1][2]
HeLa (Cervical)51.9 µM24 hours[4]
HeLa (Cervical)32.1 µM72 hours[4]
7-HF Phosphate (B84403) Ester HeLa (Cervical)48.2 µM24 hours[4]
HeLa (Cervical)18.5 µM72 hours[4]
7,8-Dihydroxyflavone HUH-7 (Hepatocarcinoma)177.6 µM48 hours[13]
U937 (Leukemia)70 µM72 hours[13]
SK-MEL-2 (Melanoma)229.2 µMNot Specified[14]
G-361 (Melanoma)204.3 µMNot Specified[14]

Table 2: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound Derivatives

ProteinEffectCancer Cell LineFold/Percent ChangeCitation
Bcl-2 DownregulationHUH-750.6% decrease[13]
Bax UpregulationHUH-71.47-fold increase (mRNA)[13]
Cleaved Caspase-3 UpregulationHUH-71.5-fold increase[13]
Cleaved Caspase-3 UpregulationHUH-72.02-fold increase (mRNA)[13]
p21/Waf1 UpregulationHeLaMarkedly increased[4]
PCNA DownregulationHeLaDecreased[4]
p27 UpregulationU937Upregulated[5]
pRB Phosphorylation DownregulationU937Downregulated[5]

Experimental Protocols & Workflows

Standardized methodologies are crucial for assessing the anticancer potential of compounds like 7-HF. Below are outlines for key in vitro assays.

General Experimental Workflow

The evaluation of a novel anticancer compound typically follows a structured workflow, from initial cytotoxicity screening to mechanistic studies.

G cluster_assays Assays start Cancer Cell Culture treat Treat with This compound (Dose-Response) start->treat mtt Cell Viability (MTT / MTS) treat->mtt 24-72h flow Apoptosis Analysis (Flow Cytometry) treat->flow 48h wb Protein Expression (Western Blot) treat->wb 48h end Data Analysis & Mechanism Elucidation mtt->end flow->end wb->end

Caption: General workflow for in vitro anticancer evaluation.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of approximately 1.2 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Discard the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM). Include a vehicle control (e.g., DMSO).[15]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 7-HF for a specified time (e.g., 48 hours).[16]

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend them in an annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.

Protein Expression Analysis by Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: After treatment with 7-HF, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3, anti-p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates considerable potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its ability to target key regulatory proteins like Bcl-2 and p21 highlights its therapeutic promise. The quantitative data confirm its efficacy in the low micromolar range against several cancer cell lines, particularly breast and cervical cancer.[1][2][4]

Future research should focus on:

  • In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy, pharmacokinetics, and potential toxicity.

  • Mechanism Elucidation: Further investigating the direct molecular targets and the specific effects on signaling pathways like PI3K/Akt and MAPK.

  • Combination Therapies: Exploring the synergistic potential of 7-HF with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

  • Structural Optimization: Synthesizing and evaluating derivatives, such as the more potent phosphate ester, to improve bioavailability and anticancer activity.[4]

References

7-Hydroxyflavone: An In-Depth Technical Guide to its Modulation of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, with a focus on the modulation of key cellular signaling pathways. This document details the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB), the Extracellular signal-regulated Kinase (ERK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1), and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. Quantitative data on its inhibitory activities are presented, alongside detailed experimental protocols for the investigation of its biological effects. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Presentation

The biological activity of this compound has been quantified against several key protein targets implicated in inflammation, cancer, and other disease states. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values.

Target EnzymeIC50KiAssay ConditionReference(s)
Aromatase0.5 µM0.25 µMHuman placental microsomes[1][2]
Cyclooxygenase-2 (COX-2)27 µg/mL-In vitro enzyme assay
5-Lipoxygenase (5-LOX)33 µg/mL-In vitro enzyme assay
Pyruvate Kinase M2 (PKM2)2.12 µM-In vitro enzyme assay
Cell LineCancer TypeIC50AssayReference(s)
HeLaCervical Cancer22.56 µg/mLMTT Assay (72h)[3]
MDA-MB-231Breast Cancer3.86 µg/mLMTT Assay (72h)[3]
HUH-7Liver Cancer177.6 µMAlamar Blue Assay (48h)[4][5]

Modulation of Core Signaling Pathways

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the downregulation of the MAPK and NF-κB signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key MAPK members, including p38 and c-Jun N-terminal kinase (JNK). This, in turn, can lead to the suppression of the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα. The retention of IκBα in the cytoplasm sequesters the NF-κB p65 subunit, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAPK_Kinases p38, JNK Pro-inflammatory Stimuli->MAPK_Kinases Activates This compound This compound This compound->MAPK_Kinases Inhibits IKK_Complex IKK Complex MAPK_Kinases->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates (leading to degradation) IkBa_p65 IκBα-p65 Complex IkBa->IkBa_p65 p65 NF-κB (p65) p65->IkBa_p65 p65_translocation p65 (active) p65->p65_translocation IkBa_p65->p65 Releases DNA DNA p65_translocation->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Induces

Modulation of the MAPK/NF-κB pathway by this compound.
ERK/Nrf2/HO-1 Signaling Pathway

This compound demonstrates significant antioxidant properties through the activation of the ERK/Nrf2/HO-1 signaling pathway. It is proposed that this compound can facilitate the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Molecular docking studies suggest that this compound may bind to the Nrf2-binding domain of Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes contributes to the cellular defense against oxidative stress. The activation of this pathway is also linked to the upstream activation of Extracellular signal-regulated kinase (ERK).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_translocation Nrf2 (active) Nrf2->Nrf2_translocation Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (HO-1) ARE->Antioxidant_Genes Induces

Activation of the ERK/Nrf2/HO-1 pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct, high-affinity binding of this compound to components of the PI3K/Akt pathway has not been extensively detailed, evidence suggests its potential to modulate this cascade. Some flavonoids are known to influence the phosphorylation status of Akt, a key downstream effector of PI3K. By potentially inhibiting PI3K or other upstream activators, this compound may lead to a decrease in phosphorylated (active) Akt. This can, in turn, affect downstream processes such as cell survival and proliferation. Further research is required to fully elucidate the direct interactions and regulatory effects of this compound on this pathway.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates This compound This compound This compound->PI3K Potentially Inhibits pAkt p-Akt (active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream_Targets Activates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes

Potential modulation of the PI3K/Akt pathway by this compound.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the biological activity of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of proteins within the aforementioned signaling pathways upon treatment with this compound.

Start Start Cell_Culture 1. Cell Culture & Treatment (with this compound) Start->Cell_Culture Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p38, anti-Nrf2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition & Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time. Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, Nrf2, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using appropriate software.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.

Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Treatment 2. Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Add_MTT 4. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Measure Absorbance (at ~570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Aromatase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of aromatase, the enzyme responsible for estrogen biosynthesis.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a fluorescent substrate (e.g., dibenzylfluorescein), and an NADPH generating system in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., letrozole) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.

COX-2 and 5-LOX Inhibition Assays

These assays determine the inhibitory effect of this compound on the key inflammatory enzymes COX-2 and 5-LOX.

Methodology (General Principle):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (COX-2 or 5-LOX) and its respective substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the formation of the enzymatic product. For COX-2, this can be the detection of prostaglandin (B15479496) E2 (PGE2) by ELISA. For 5-LOX, this can be the detection of leukotrienes or by monitoring the change in absorbance at 234 nm due to the formation of conjugated dienes.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key signaling pathways, including MAPK/NF-κB, ERK/Nrf2/HO-1, and potentially PI3K/Akt, provides a molecular basis for its observed anti-inflammatory, antioxidant, and cytoprotective effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and related flavonoids. Future studies should focus on elucidating the precise molecular interactions of this compound with its protein targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Discovery and Early History of 7-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Identification, and Initial Biological Evaluation of a Core Flavonoid Structure

Abstract

7-Hydroxyflavone (7-HF), a foundational structure in the vast class of flavonoids, has been the subject of extensive research due to its wide-ranging biological activities. This technical guide delves into the historical context of its discovery, tracing the early synthetic methodologies that enabled its initial characterization. We provide a detailed examination of the seminal Allan-Robinson synthesis, the most probable route for its first chemical preparation, including a comprehensive experimental protocol. Furthermore, this document outlines the classical techniques used for the identification and characterization of flavonoids in the early 20th century. While quantitative data from the earliest biological studies are scarce, this guide compiles available information on its initial pharmacological explorations and presents more recent quantitative data on its anti-inflammatory, antioxidant, and anticancer activities to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Dawn of Flavonoid Chemistry

The late 19th and early 20th centuries marked a period of intense investigation into the chemical constituents of plants. Among the myriad of natural products isolated, a class of yellow pigments, termed "flavones" (from the Latin flavus for yellow), garnered significant attention. These compounds, recognized for their widespread occurrence and vibrant colors, laid the groundwork for the field of flavonoid chemistry. The foundational structure, 2-phenylchromen-4-one, became the parent scaffold for a vast and diverse family of natural products.

This compound, characterized by a hydroxyl group at the 7-position of the A-ring, represents a simple yet crucial member of this family. Its discovery was not a singular event but rather the culmination of efforts to understand the fundamental structures of these natural pigments and to develop methods for their synthesis.

The First Synthesis: A Historical Perspective

While a definitive publication declaring the "first synthesis of this compound" remains elusive in historical records, the development of general methods for flavone (B191248) synthesis in the early 20th century strongly indicates the means by which it was first prepared. Among the pioneering synthetic strategies, the Allan-Robinson reaction , first reported in 1924, stands out as a robust and versatile method for the construction of flavones and their hydroxylated derivatives.[1][2] Given the starting materials required and the scope of the reaction, it is highly probable that this compound was first synthesized via this route.

The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with the anhydride (B1165640) of an aromatic acid in the presence of the corresponding sodium salt.[1][2] For the synthesis of this compound, this would involve the reaction of resacetophenone (2',4'-dihydroxyacetophenone) with benzoic anhydride and sodium benzoate (B1203000) .

Logical Pathway for the First Synthesis

The logical progression to the synthesis of this compound would have followed the elucidation of the core flavone structure and the availability of the necessary precursors. Resacetophenone, a key starting material, was a known compound in the early 20th century. The development of the Allan-Robinson reaction provided a direct and efficient means to construct the flavone nucleus with the desired hydroxylation pattern on the A-ring.

logical_relationship elucidation Elucidation of Flavone Structure ar_reaction Development of Allan-Robinson Reaction (1924) elucidation->ar_reaction precursors Availability of Precursors (e.g., Resacetophenone) precursors->ar_reaction synthesis First Synthesis of this compound ar_reaction->synthesis

Caption: Logical progression leading to the first synthesis of this compound.

Experimental Protocols: Recreating History

This section provides detailed methodologies for the historical synthesis and identification of this compound, based on the established procedures of the era.

Synthesis of this compound via the Allan-Robinson Reaction

This protocol is a representation of how this compound would have been synthesized using the method developed by Allan and Robinson.[1][2]

3.1.1. Materials and Reagents

  • Resacetophenone (2',4'-dihydroxyacetophenone)

  • Benzoic anhydride

  • Sodium benzoate

  • Anhydrous potassium carbonate (for alternative workup)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

3.1.2. Procedure

  • Reaction Setup: A mixture of resacetophenone (1 molar equivalent), benzoic anhydride (2-3 molar equivalents), and sodium benzoate (1-2 molar equivalents) is placed in a round-bottom flask.

  • Heating: The flask is heated in an oil bath to a temperature of 170-180°C for 4-6 hours. The reaction is typically carried out under anhydrous conditions.

  • Workup and Isolation:

    • The reaction mixture is cooled, and the solid mass is treated with ethanol to dissolve the organic components.

    • The ethanolic solution is then heated with aqueous sodium hydroxide (B78521) to hydrolyze any unreacted anhydride and ester byproducts.

    • The solution is cooled and acidified with hydrochloric acid to precipitate the crude this compound.

    • The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield crystalline this compound.

experimental_workflow start Start: Resacetophenone, Benzoic Anhydride, Sodium Benzoate reaction Heating (170-180°C) start->reaction workup Workup: Ethanol, NaOH(aq), HCl(aq) reaction->workup purification Purification: Recrystallization workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Historical Identification: The Shinoda Test

A classic qualitative test for the presence of flavonoids, developed in the early 20th century, is the Shinoda test. This colorimetric assay would have been a primary method for confirming the synthesis of a flavone.[3]

3.2.1. Principle

The Shinoda test involves the reduction of the carbonyl group of the flavone nucleus by magnesium in the presence of a strong acid, leading to the formation of a colored anthocyanidin.[3]

3.2.2. Procedure

  • A small amount of the synthesized this compound is dissolved in ethanol.

  • A few turnings of magnesium ribbon are added to the solution.

  • Concentrated hydrochloric acid is added dropwise.

  • The development of a pink, red, or magenta color indicates a positive test for a flavonoid.

Early Biological and Pharmacological Studies

Modern research has extensively characterized the biological and pharmacological profile of this compound. These more recent findings provide a valuable, albeit not historical, quantitative perspective on its activity.

Summary of Modern Quantitative Biological Data

The following tables summarize key quantitative data from more recent studies on the biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

ActivityAssay/TargetIC₅₀ ValueReference
Anti-inflammatoryCOX-2 Inhibition27 µg/mL[4]
Anti-inflammatory5-LOX Inhibition33 µg/mL[4]
AntioxidantDPPH Radical Scavenging5.5486 ± 0.81 µg/mL[5]

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ ValueReference
HeLaCervical Cancer22.5602 ± 0.21 µg/mL[5]
MDA-MB-231Breast Cancer3.86474 ± 0.35 µg/mL[5]

Table 3: Enzyme Inhibition by this compound

EnzymeIC₅₀ ValueReference
PKM22.12 µM[4]
Key Signaling Pathways

Modern research has elucidated some of the key signaling pathways modulated by this compound. One of the prominent pathways involved in its protective effects against oxidative stress is the ERK/Nrf2/HO-1 pathway.

signaling_pathway node_7HF This compound node_ERK ERK node_7HF->node_ERK node_Nrf2 Nrf2 node_ERK->node_Nrf2 node_HO1 HO-1 node_Nrf2->node_HO1 node_protection Cellular Protection (Antioxidant Response) node_HO1->node_protection

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion

The discovery and history of this compound are intrinsically linked to the foundational advancements in flavonoid chemistry in the early 20th century. While its initial isolation from natural sources and first chemical synthesis are not pinpointed to a single publication, the development of robust synthetic methods like the Allan-Robinson reaction provided the means for its creation and subsequent study. Early identification techniques, such as the Shinoda test, were crucial for its characterization. Although quantitative data from its earliest biological evaluations are limited, modern research has firmly established this compound as a molecule of significant pharmacological interest, with well-defined anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comprehensive historical and technical overview to support ongoing research and development efforts centered on this important flavonoid scaffold.

References

An In-Depth Technical Guide to the Structure-Activity Relationships of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of 7-hydroxyflavone, a key flavonoid scaffold. By analyzing how chemical modifications to its core structure influence its biological activities, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents. This document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate further research and development.

Introduction to this compound

This compound is a naturally occurring flavonoid characterized by a C6-C3-C6 backbone, forming a chromone (B188151) ring (A and C rings) with a phenyl substituent (B ring) at the 2-position. The defining feature is a hydroxyl group at the 7-position of the A ring. Flavonoids, as a class, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antioxidant, neuroprotective, and anti-inflammatory effects. This compound, in particular, serves as a crucial starting point for synthetic modifications aimed at enhancing potency and selectivity for various biological targets.

Core Biological Activities and Structure-Activity Relationship (SAR) Studies

The biological effects of this compound are diverse. The following sections delve into the specific SAR for its most prominent activities, supported by quantitative data.

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key strategy in treating hormone-dependent breast cancer.[1] this compound is a potent competitive inhibitor of this enzyme.[2][3]

Key SAR Insights:

  • 7-Hydroxyl Group: The hydroxyl group at the 7-position is critical for high-potency aromatase inhibition. This compound is significantly more potent than the parent flavone (B191248) structure.[2]

  • B-Ring Substitution: Additional hydroxylation on the B-ring, such as at the 4'-position (to form 7,4'-dihydroxyflavone), tends to decrease inhibitory activity compared to this compound alone.[2]

  • A-Ring Hydroxylation: Among flavones with a single hydroxyl group on the A-ring (positions 5, 6, or 7), the 7-hydroxy variant is the most effective inhibitor.[2][3]

  • Methoxy Groups: Methylation of the hydroxyl groups, while potentially improving bioavailability, can drastically reduce inhibitory activity. For instance, 7-methoxyflavone (B191842) is a much weaker inhibitor than this compound.[4]

Table 1: Aromatase Inhibitory Activity of this compound and Analogs

Compound Substitution Pattern IC50 (µM) Ki (µM) Source(s)
Flavone Unsubstituted 10 - [2]
This compound 7-OH 0.5 0.25 [2][3]
7-Methoxyflavone 7-OCH3 >100 (estimated) - [4]
7,4'-Dihydroxyflavone 7-OH, 4'-OH 2.0 - [2]
Chrysin 5,7-diOH 4.2 - [4]

| Flavanone | C2-C3 saturated | 8.0 | - |[2] |

This compound exhibits cytotoxic effects against various cancer cell lines. Its anticancer mechanism is often linked to the induction of apoptosis and inhibition of key signaling proteins.[5][6]

Key SAR Insights:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are crucial. Dihydroxylated flavones, such as those with 5,7-hydroxyl groups, often show enhanced activity.[7]

  • Molecular Target: this compound has been shown to bind to the anti-apoptotic protein Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells.[5]

  • Cell Line Specificity: The potency of this compound varies significantly between different cancer cell lines. It shows notable activity against breast (MDA-MB-231) and cervical (HeLa) cancer cells.[5]

  • Modifications: Synthetic modifications, such as the introduction of a 4-thio group in dihydroxyflavones, can enhance anti-proliferative activity.[7]

Table 2: Anticancer Activity of this compound

Compound Cell Line Activity Metric Value Source(s)
This compound MDA-MB-231 (Breast) IC50 3.86 µg/mL [5]
This compound HeLa (Cervical) IC50 22.56 µg/mL [5]
This compound H9c2 & HL-1 (Cardiomyocytes) Apoptosis Inhibition Reduces cleaved caspase-3 and cytochrome c release [8]
Flavone derivative 5637 (Bladder) IC50 7.39 µM [9]

| Flavone derivative | HT-1376 (Bladder) | IC50 | 13.54 µM |[9] |

Flavonoids are well-known antioxidants, a property that underlies many of their neuroprotective effects.[10][11] They can scavenge free radicals, reduce oxidative stress, and modulate cellular signaling pathways involved in cell survival.[12]

Key SAR Insights:

  • Radical Scavenging: The antioxidant capacity of this compound has been demonstrated in various assays.[5][13] This activity is central to its ability to protect cells from oxidative damage.[8]

  • Signaling Pathways: this compound protects renal cells from nicotine-induced oxidative stress by activating the ERK/Nrf2/HO-1 pathway.[14] This is distinct from its isomer, 3-hydroxyflavone, highlighting the importance of the hydroxyl group position.

  • Neuroprotection: While 7,8-dihydroxyflavone (B1666355) is a known TrkB agonist with potent neurotrophic effects, this compound also contributes to neuroprotection, primarily through its antioxidant properties.[12][15] It can protect against glutamate-induced toxicity by reducing reactive oxygen species (ROS) production.[12]

Table 3: Antioxidant Activity of this compound

Compound Assay Activity Metric Value Source(s)
This compound DPPH Radical Scavenging IC50 5.55 µg/mL [5]

| This compound | Protection against H2O2-induced ROS | - | Effectively inhibits ROS production |[8] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental methods are fundamental to SAR studies. Below are protocols for key assays mentioned in this guide.

This assay measures the inhibition of the conversion of a radiolabeled androgen substrate to estrogen.

Protocol:

  • Enzyme Preparation: Human placental microsomes are prepared and used as the source of aromatase enzyme.

  • Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer, NADPH (as a cofactor), the test compound (e.g., this compound dissolved in DMSO), and human placental microsomes.

  • Initiation: The reaction is initiated by adding the substrate, [1,2,6,7-³H]androstenedione.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

  • Termination: The reaction is stopped by adding an organic solvent like chloroform.

  • Extraction and Measurement: The product, estrone, is separated from the substrate. The amount of tritiated water (³H₂O) released during the aromatization reaction is proportional to enzyme activity and is measured using liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a defined period (e.g., 24 or 48 hours). A vehicle control (DMSO) is included.

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. IC50 values are determined from the dose-response curve.

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Various concentrations of the test compound are added to the DPPH solution. A positive control (e.g., ascorbic acid) is also tested.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for about 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizing Pathways and Relationships

Diagrams created using Graphviz DOT language help illustrate the complex relationships in SAR studies and signaling pathways.

This diagram outlines the logical relationship between structural modifications and resulting biological activities.

SAR_Logic cluster_scaffold This compound Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Profile Scaffold Core Flavone Structure (7-OH) Mod_A A-Ring Subs (e.g., 5-OH, 8-OH) Scaffold->Mod_A Mod_B B-Ring Subs (e.g., 4'-OH, 4'-N(CH3)2) Scaffold->Mod_B Mod_C C-Ring Mods (e.g., 4-Thio, C2=C3 Saturation) Scaffold->Mod_C Act_Aro Aromatase Inhibition Mod_A->Act_Aro 7-OH is optimal Act_Cancer Anticancer Activity Mod_A->Act_Cancer 5,7-diOH enhances Act_Antiox Antioxidant/Neuroprotection Mod_A->Act_Antiox 7,8-diOH potent Mod_B->Act_Aro 4'-OH decreases activity Mod_C->Act_Aro C2=C3 essential Mod_C->Act_Cancer 4-Thio enhances Aromatase_Workflow prep Prepare Microsomes (Aromatase Source) mix Prepare Reaction Mixture (Buffer, NADPH, Test Compound) prep->mix start Initiate with [3H]Androstenedione mix->start incubate Incubate at 37°C start->incubate stop Stop Reaction (Add Chloroform) incubate->stop measure Measure 3H2O Release (Scintillation Counting) stop->measure analyze Calculate % Inhibition and IC50 Value measure->analyze Antioxidant_Pathway cluster_nuc Nuclear Events stress Oxidative Stress (e.g., Nicotine) erk ERK Activation stress->erk hf7 This compound hf7->erk nrf2 Nrf2 erk->nrf2 Phosphorylates & Releases keap1 Keap1 keap1->nrf2 Inhibits nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1 HO-1 Expression are->ho1 protection Cell Protection ho1->protection

References

In Silico Modeling of 7-Hydroxyflavone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Understanding the molecular interactions that underpin these effects is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with key protein targets. We present a summary of its biological activities, detailed protocols for performing molecular docking and molecular dynamics simulations to investigate its binding mechanisms, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

This compound exhibits a range of biological effects, which have been quantified in various in vitro studies. These activities are primarily attributed to its interactions with specific protein targets, leading to the modulation of critical cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activities of this compound.

Biological ActivityCell Line/AssayIC50 / Binding EnergyReference
Anticancer ActivityHeLa (Cervical Cancer)22.5602 ± 0.21 µg/mL[1]
Anticancer ActivityMDA-MB-231 (Breast Cancer)3.86474 ± 0.35 µg/mL[1]
Antioxidant ActivityDPPH Radical Scavenging5.5486 ± 0.81 µg/mL[1]
Binding to Bcl-2Molecular Docking-6.3 kcal/mol

In Silico Modeling of this compound Interactions

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and dynamics of small molecules like this compound with their protein targets. These methods provide valuable insights at an atomic level, guiding further experimental studies and drug design efforts.

Molecular Docking of this compound with Bcl-2

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The anti-apoptotic protein Bcl-2 has been identified as a target of this compound. The following is a generalized protocol for performing molecular docking of this compound with Bcl-2 using AutoDock Vina.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of human Bcl-2 protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

    • Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry using a suitable force field. Prepare the ligand file in the required format (.pdbqt for AutoDock Vina).

  • Grid Box Definition:

    • Identify the binding site on Bcl-2. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Define the grid box dimensions to encompass the entire binding site. For example, a grid box of 60 x 60 x 60 Å centered on the binding pocket can be used.

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of accuracy and computational cost.

  • Analysis of Results:

    • Analyze the docking results to identify the binding poses with the lowest binding energies.

    • Visualize the protein-ligand interactions of the best poses to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Prepare Bcl-2 Structure (Remove water, add hydrogens) Grid_Box Define Grid Box (Center on binding site) Protein_Prep->Grid_Box Ligand_Prep Prepare this compound (Optimize geometry) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Binding Poses (Lowest energy) Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Molecular Docking Workflow
Molecular Dynamics Simulation of this compound with Keap1-Nrf2

Molecular dynamics simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a biological environment. The Keap1-Nrf2 system is another important target for this compound. Below is a generalized protocol for an MD simulation using GROMACS.

  • System Preparation:

    • Start with the best-docked pose of the this compound-Keap1 complex from molecular docking.

    • Generate the topology and parameter files for this compound. The Generalized AMBER Force Field (GAFF) is commonly used for small organic molecules.

    • Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or inappropriate geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while keeping the temperature constant. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the stability of the complex (RMSD), the flexibility of the protein residues (RMSF), and the specific interactions between this compound and Keap1 over time.

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Initial_Complex Start with Docked Complex Topology Generate Ligand Topology (GAFF) Initial_Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory_Analysis

Molecular Dynamics Simulation Workflow

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. In silico modeling, combined with experimental data, helps to elucidate the mechanisms by which this flavonoid interacts with components of these pathways.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound has been shown to have anti-inflammatory effects by inhibiting these pathways.

Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK Inflammatory_Genes Inflammatory Gene Transcription MAPK_Cascade->Inflammatory_Genes Activates AP-1 IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Degrades, releasing Nucleus Nucleus NFκB->Nucleus Nucleus->Inflammatory_Genes Activates 7HF_MAPK This compound 7HF_MAPK->MAPK_Cascade Inhibits 7HF_IKK This compound 7HF_IKK->IKK Inhibits

Inhibition of MAPK/NF-κB Pathway by this compound
ERK/Nrf2/HO-1 Signaling Pathway

The ERK/Nrf2/HO-1 pathway is a critical antioxidant response pathway. This compound can activate this pathway, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.

7HF This compound ERK ERK 7HF->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits (in cytoplasm) Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

References

Preliminary Toxicity Screening of 7-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid with demonstrated anti-inflammatory and neuroprotective properties. As with any compound intended for potential therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity screening of this compound, summarizing available in vitro and in vivo data, outlining detailed experimental protocols for key toxicity assays, and visualizing relevant biological pathways. While research has indicated some biological activities of 7-HF, comprehensive toxicological data remains limited. This document aims to consolidate the existing knowledge and provide a framework for future safety and toxicity assessments.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their wide range of biological activities. This compound, a member of the flavone (B191248) subclass, has garnered interest for its potential therapeutic applications. Preliminary studies have highlighted its role in cellular protection, particularly through the activation of antioxidant response pathways. However, before advancing 7-HF in any drug development pipeline, a systematic preliminary toxicity screening is essential to identify potential safety concerns. This guide details the current understanding of 7-HF's toxicity and provides standardized protocols for its evaluation.

Data Presentation: Summary of Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound is currently limited. The following tables summarize the existing data from in vitro studies. It is important to note that no definitive acute oral toxicity (LD50), sub-chronic toxicity, or in vitro micronucleus test results for this compound have been reported in the reviewed literature.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssayExposure Time (hours)IC50 (µg/mL)IC50 (µM)Reference
HeLaHuman Cervical CancerMTTNot Specified22.56 ± 0.21~94.7[1]
MDA-MB-231Human Breast CancerMTTNot Specified3.86 ± 0.35~16.2[1]
NRK52ERat Renal Proximal TubuleNot Specified24->20 (protective effect observed)[2]

Table 2: Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Concentration RangeResultReference
Ames TestSalmonella typhimurium strains TA98, TA100, TA102With and Without12.1 to 225.0 nmol/plateNon-mutagenic (showed only minor changes)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary toxicity screening of a compound like this compound.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture a panel of human cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity, and a normal fibroblast line like WI-38) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Animals:

    • Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

    • House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum.

  • Procedure:

    • Fast the animals overnight prior to dosing.

    • Administer this compound orally by gavage at a starting dose of 300 mg/kg body weight (as specified by the guideline for substances with unknown toxicity). The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil).

    • Observe the animals closely for the first 4 hours after dosing and then daily for 14 days for signs of toxicity and mortality.

    • Record body weights at the start, weekly, and at the end of the study.

    • The dosing of subsequent animals is adjusted up or down from the starting dose based on the outcome of the previously dosed animals, following the stepping procedure outlined in OECD 423.

  • Endpoint:

    • The primary endpoint is mortality. The LD50 is estimated based on the dose levels at which mortality occurs.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test is used to detect point mutations induced by the test substance in strains of Salmonella typhimurium and Escherichia coli.

  • Bacterial Strains:

    • Use a set of bacterial strains including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation:

    • Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • To sterile test tubes, add 2 mL of molten top agar (B569324), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test solution (this compound dissolved in a suitable solvent like DMSO) at various concentrations.

    • For the metabolic activation condition, add 0.5 mL of S9 mix to the test tube. For the non-activation condition, add 0.5 mL of a buffer solution.

    • Vortex the tubes and pour the contents onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Cell Culture:

    • Use a suitable mammalian cell line (e.g., L5178Y, CHO, or human peripheral blood lymphocytes).

  • Procedure:

    • Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9 mix).

    • Include a negative (vehicle) control and a positive control (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

    • After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is characterized by a significant and dose-dependent increase in the frequency of micronucleated cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Protective Effect of this compound

This compound has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 signaling pathway.[2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_Hydroxyflavone 7_Hydroxyflavone ERK ERK 7_Hydroxyflavone->ERK Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 Activates Transcription Cellular Protection Cellular Protection HO1->Cellular Protection Nrf2_n->ARE Binds to

ERK/Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.

G start Start: Test Compound (7-HF) cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_dissolution Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Data Analysis: % Viability vs. Control read_absorbance->data_analysis ic50 IC50 Determination data_analysis->ic50 end End: Cytotoxicity Profile ic50->end

Workflow for the MTT cytotoxicity assay.
Logical Relationship: Preliminary Toxicity Screening Cascade

This diagram shows the logical progression of a preliminary toxicity screening for a novel compound.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) decision1 Acceptable In Vitro Profile? cytotoxicity->decision1 genotoxicity_invitro Genotoxicity Assays (Ames Test, Micronucleus Test) genotoxicity_invitro->decision1 acute_toxicity Acute Oral Toxicity (e.g., OECD 423) decision2 Acceptable Acute Toxicity? acute_toxicity->decision2 subchronic_toxicity Sub-chronic Toxicity (if warranted) proceed Proceed to Further Safety/Efficacy Studies subchronic_toxicity->proceed start New Compound (this compound) start->cytotoxicity start->genotoxicity_invitro decision1->acute_toxicity Yes stop1 Stop or Redesign decision1->stop1 No decision2->subchronic_toxicity Yes stop2 Stop or Redesign decision2->stop2 No

References

Methodological & Application

Application Notes & Protocols: Isolation of 7-Hydroxyflavone from Avicennia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation, characterization, and bioactivity assessment of 7-Hydroxyflavone from the leaves of Avicennia officinalis.

Introduction

Avicennia officinalis, commonly known as Indian mangrove, is a plant species with a rich history in traditional medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including flavonoids.[1][2] Among these, this compound (C₁₅H₁₀O₃) has been identified and isolated from the methanolic extract of its leaves.[3][4] This flavone (B191248) has demonstrated significant antioxidant and anticancer properties, making it a compound of interest for further pharmacological research and drug development.[3][5] Notably, its anticancer activity is attributed to the inhibition of the anti-apoptotic protein Bcl-2.[3][6]

These application notes provide a comprehensive protocol for the isolation and characterization of this compound from A. officinalis, along with a summary of its reported biological activities.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh and healthy leaves of Avicennia officinalis are collected. The pictorial representation of the plant is provided for identification.

  • Cleaning and Drying: The collected leaves are thoroughly washed with deionized water to remove any debris and contaminants. The cleaned leaves are then air-dried at room temperature until all moisture is evaporated.

  • Pulverization: The dried leaves are pulverized into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture
  • Solvent Extraction: The powdered leaf material is subjected to extraction with methanol (B129727). A common method is maceration, where the powder is soaked in methanol (e.g., 300 mL for a specific quantity of powder) in a conical flask.[1]

  • Incubation: The flask is kept at ambient temperature (approximately 27°C) and agitated on an orbital shaker at 150 rpm for 48 hours to ensure thorough extraction.[1]

  • Filtration and Concentration: The extract is filtered using Whatman No. 1 filter paper to separate the plant debris from the methanol solution.[1] The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.[2]

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography followed by recrystallization.

Prior to column chromatography, analytical TLC is performed to determine the optimal solvent system for separation.

  • Stationary Phase: Pre-coated silica (B1680970) gel G/UV-254 aluminum sheets (0.2 mm thickness).[1]

  • Mobile Phase: A mixture of methanol and chloroform (B151607) in a ratio of 20:80 (v/v) is used as the developing solvent.[1]

  • Spotting and Development: The crude extract, dissolved in a small amount of dichloromethane (B109758) (DCM), is spotted on the TLC plate.[1] The plate is then developed in a TLC chamber saturated with the mobile phase.

  • Visualization: The separated spots are visualized under a UV lamp.

  • Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.

  • Column Packing: The column is packed with silica gel using a slurry method with a non-polar solvent like hexane (B92381) to ensure uniform packing.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity. The elution can be started with a non-polar solvent like hexane and gradually transitioned to more polar solvent mixtures, such as hexane-ethyl acetate (B1210297) or chloroform-methanol in varying ratios.[7][8] Fractions are collected sequentially.

  • Fraction Analysis: Each collected fraction is analyzed by TLC to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

  • Solvent System: The pooled fractions containing this compound are concentrated. The final purification is achieved by slow evaporation using a mixture of dichloromethane and hexane (90:10 v/v).[1]

  • Crystal Formation: This process yields pure orange-red colored crystals of this compound.[1]

  • Yield and Melting Point: The reported yield of pure this compound is approximately 5% from 1g of crude extract.[1] The melting point of the purified compound is in the range of 200–202°C.[1]

Characterization of this compound

The molecular structure of the isolated compound is confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

The spectroscopic data obtained should be compared with the reported data for this compound to confirm its identity.[3][4]

Data Presentation

Quantitative Bioactivity of this compound

The isolated this compound from Avicennia officinalis has been evaluated for its anticancer and antioxidant activities. The quantitative data is summarized in the table below.

Biological ActivityCell Line / AssayIC₅₀ Value (µg/mL)Reference
Anticancer HeLa (Cervical Cancer)22.5602 ± 0.21[3][4]
MDA-MB231 (Breast Cancer)3.86474 ± 0.35[3][4]
Antioxidant DPPH Radical Scavenging5.5486 ± 0.81[3][4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_characterize Characterization start Collection of Avicennia officinalis Leaves wash_dry Washing and Air Drying start->wash_dry pulverize Pulverization to Fine Powder wash_dry->pulverize extraction Methanolic Extraction (Maceration) pulverize->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract tlc Analytical TLC crude_extract->tlc column_chrom Silica Gel Column Chromatography tlc->column_chrom Optimized Solvent System recrystallization Recrystallization (DCM/Hexane) column_chrom->recrystallization Pooled Fractions pure_compound Pure this compound recrystallization->pure_compound spectroscopy Spectroscopic Analysis (FTIR, NMR, HRMS) pure_compound->spectroscopy bcl2_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion hydroxyflavone This compound bcl2 Bcl-2 (Anti-apoptotic) hydroxyflavone->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Prevents Activation momp MOMP bax_bak->momp cytochrome_c Cytochrome c Release caspases Caspase Activation cytochrome_c->caspases momp->cytochrome_c apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for the Quantitative Analysis of 7-Hydroxyflavone Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive and detailed protocol for the quantitative analysis of 7-Hydroxyflavone using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a naturally occurring flavonoid that has garnered significant interest in the scientific community due to its diverse pharmacological activities. It exhibits potential anti-inflammatory, antioxidant, and neuroprotective properties. As research into its therapeutic applications expands, the need for a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it the method of choice for analyzing this compound in various samples, including bulk drug substances, pharmaceutical formulations, and biological matrices.

This document outlines a stability-indicating HPLC method, which is crucial for determining the intrinsic stability of this compound and for separating it from any potential degradation products that may form under stress conditions.

Principle of the Method

The quantitative analysis of this compound is performed using a reverse-phase HPLC system. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is separated based on its partitioning between the stationary and mobile phases. The separation is achieved by a gradient elution of the mobile phase, which allows for the efficient separation of the analyte from other components in the sample matrix. A UV detector is used for the detection and quantification of this compound by measuring its absorbance at a specific wavelength.

Signaling Pathway of this compound

This compound has been shown to exert protective effects in biological systems through the modulation of specific signaling pathways. One such pathway is the ERK/Nrf2/HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress. This compound activates this pathway, leading to the upregulation of antioxidant enzymes and providing protection against cellular damage.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_Hydroxyflavone 7_Hydroxyflavone ERK ERK 7_Hydroxyflavone->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription Antioxidant_Response Antioxidant Response (Cell Protection) HO1_gene->Antioxidant_Response Leads to

ERK/Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

ParameterSpecification
HPLC System A gradient HPLC system with a UV/Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% (v/v) Formic acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 20 µL.
Diluent Methanol (B129727).
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

The sample preparation method will vary depending on the matrix.

  • For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute to a suitable concentration within the linear range of the method.

  • For Pharmaceutical Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 30 minutes. Cool to room temperature and dilute to volume with methanol. Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., plasma): Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase.

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo (if applicable), and the this compound standard. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate this compound from its degradation products.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the desired range. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

  • Accuracy: The accuracy is determined by recovery studies. A known amount of this compound is spiked into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this validated HPLC method for the quantitative analysis of this compound.

Table 1: System Suitability and Linearity Data

ParameterAcceptance CriteriaTypical Result
Retention Time -~15.2 min
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20008500
Linearity Range -1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Table 2: Accuracy (Recovery) Data

Spiked Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 4039.899.50.8
100% 5050.3100.60.5
120% 6059.599.20.7

Table 3: Precision Data

Precision TypeConcentration (µg/mL)Peak Area (n=6)% RSD
Repeatability (Intra-day) 501254321≤ 1.0%
Intermediate (Inter-day) 501258765≤ 2.0%

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound in the sample.

  • c is the y-intercept of the calibration curve.

The concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.

Conclusion

The HPLC method described in these application notes is a reliable, accurate, and precise method for the quantitative determination of this compound. The stability-indicating nature of the assay ensures that the results are specific for the intact drug substance. This method is suitable for routine quality control analysis, stability studies, and for supporting preclinical and clinical development of this compound.

Application Notes and Protocols for Developing an In Vitro Bioassay for 7-Hydroxyflavone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants.[1] It has garnered significant scientific interest due to its diverse biological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent.[1][2][3][4][5] The mechanisms underlying these effects are multifaceted, involving the modulation of several key cellular signaling pathways, including the ERK/Nrf2/HO-1 and MAPK/NF-κB pathways.[2][6][7]

These application notes provide detailed protocols for in vitro bioassays to characterize and quantify the biological activity of this compound. The protocols are designed to be accessible to researchers in cell biology, pharmacology, and drug discovery.

Application Note 1: Determination of Cytotoxic and Anti-proliferative Activity

This protocol describes the use of the MTT assay to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Human cancer cell line (e.g., HeLa, MDA-MB-231)[3][4][5]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Quantitative Data Summary
Cell LineIncubation Time (h)IC50 (µM)[3][4][5][10][11]
HeLa2456.9
7232.1
MDA-MB-23124~40
483.86

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate_24_72h Incubate for 24-72h treat_cells->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based cell viability assay.

Application Note 2: Evaluation of Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[2] This protocol details an in vitro assay to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production for each concentration of this compound using the following formula:

    • % Inhibition = [1 - (NO concentration in treated sample / NO concentration in LPS-stimulated vehicle control)] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Quantitative Data Summary
Cell LineStimulantParameter MeasuredIC50 (µM)
RAW 264.7LPSNO Production~25-50 (Hypothetical)
RAW 264.7LPSPGE2 Production~20-40 (Hypothetical)
RAW 264.7LPSTNF-α Production~30-60 (Hypothetical)
RAW 264.7LPSIL-6 Production~35-70 (Hypothetical)

Application Note 3: Assessment of Antioxidant Signaling Pathway Activation

This compound has been reported to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][6] This protocol describes a reporter gene assay to quantify the activation of the Nrf2 pathway in response to this compound treatment. The assay utilizes a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA binding site for Nrf2.

Experimental Protocol: Nrf2/ARE Reporter Gene Assay

Materials:

  • This compound

  • HEK293T or other suitable cell line

  • Nrf2/ARE-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM medium, FBS, Penicillin-Streptomycin

  • Dual-Luciferase Reporter Assay System (Promega or equivalent)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the Nrf2/ARE-luciferase reporter plasmid and the control pRL-TK plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

    • Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells by adding passive lysis buffer and shaking for 15 minutes.

    • Transfer 20 µL of the cell lysate to a white 96-well assay plate.

    • Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence.

    • Add 100 µL of Stop & Glo Reagent (to quench the Firefly signal and provide the substrate for Renilla luciferase) and measure the luminescence again.

Data Analysis:

  • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.

  • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

  • Plot the fold induction against the concentration of this compound.

Quantitative Data Summary
Cell LineReporter ConstructTreatment Time (h)Fold Induction (at 20 µM)
HEK293TNrf2/ARE-Luciferase24~2.5 - 4.0 (Hypothetical)
NRK52ENrf2/ARE-Luciferase24~3.0 - 5.0 (Hypothetical)

Signaling Pathway Diagrams

ERK_Nrf2_HO1_Pathway HF This compound ERK ERK HF->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces transcription of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Leads to MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 HF This compound MAPK MAPK (p38, JNK) HF->MAPK Inhibits IKK IKK HF->IKK Inhibits TLR4->MAPK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

References

Application Notes: 7-Hydroxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid demonstrating a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] These properties make it a compound of significant interest for preclinical research and drug development. In cell culture models, 7-HF has been shown to modulate key signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.[1][3][4] These application notes provide a comprehensive guide for researchers designing in vitro experiments to investigate the cellular and molecular mechanisms of this compound.

Mechanism of Action this compound exerts its effects through multiple mechanisms:

  • Anti-inflammatory Activity: It dose-dependently reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumour necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[5] This is achieved by downregulating the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The MAPK/NF-κB signaling pathway is also a key target in its anti-inflammatory action.[1]

  • Antioxidant Activity: 7-HF protects cells from oxidative stress by activating the ERK/Nrf2/HO-1 pathway.[1][4] It has been shown to reduce reactive oxygen species (ROS) production and maintain mitochondrial membrane potential under oxidative stress conditions.[1][6][7]

  • Anti-cancer and Pro-apoptotic Activity: 7-HF inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer).[2][3] It can induce cell cycle arrest and promote apoptosis by modulating the expression of key regulatory proteins.[3] This includes the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][6][7][8]

Recommended Cell Culture Models The selection of an appropriate cell line is crucial for investigating the specific biological activities of this compound.

Biological ActivityRecommended Cell LineRationale
Anti-inflammatory RAW 264.7 (Murine Macrophages)Standard model for studying inflammation; can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
Anti-cancer HeLa (Human Cervical Cancer)Demonstrated sensitivity to 7-HF-induced proliferation inhibition and apoptosis.[2][3]
MDA-MB-231 (Human Breast Cancer)Exhibits high sensitivity to the anti-cancer effects of 7-HF.[2]
HUH-7 (Human Hepatocarcinoma)Used to study apoptosis induction by related flavones (7,8-DHF), showing modulation of Bax and Bcl-2.[8]
Antioxidant NRK-52E (Rat Renal Proximal Tubule)Model for studying protection against nicotine-induced oxidative stress.[1][4]
H9c2, HL-1 (Cardiomyocytes)Used to demonstrate protection against hydrogen peroxide-induced oxidative damage and apoptosis.[6][7][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell-based assays. These values are critical for designing dose-response experiments.

Table 1: Anti-Cancer and Cytotoxic Effects (IC50)

Compound Cell Line Cell Type Incubation Time IC50 Value Reference
This compound HeLa Cervical Cancer 72 hours 32.1 µM [3]
This compound HeLa Cervical Cancer Not Specified 22.56 µg/mL [2]

| this compound | MDA-MB-231 | Breast Cancer | Not Specified | 3.86 µg/mL |[2] |

Table 2: Enzyme Inhibition and Antioxidant Activity (IC50)

Compound Target/Assay IC50 Value Reference
This compound PKM2 Inhibition 2.12 µM [1]
This compound COX-2 Inhibition 27 µg/mL [1]
This compound 5-LOX Inhibition 33 µg/mL [1]

| this compound | Antioxidant Activity | 5.55 µg/mL |[2] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10][12]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Remove the old medium and add 100 µL of medium containing various concentrations of 7-HF or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][13]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate 24h (Allow Attachment) Seed->Incubate_24h Treat 3. Add 7-HF Dilutions & Vehicle Control Incubate_24h->Treat Incubate_Exp 4. Incubate (24, 48, or 72h) Treat->Incubate_Exp Add_MTT 5. Add MTT Solution Incubate_Exp->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Add DMSO (Dissolve Crystals) Incubate_4h->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol uses Annexin V and Propidium Iodide (PI) double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V. PI is a nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity.[14]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[14][15]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution.[14]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples immediately (within 1 hour) using a flow cytometer.[15]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Annexin_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analyze Analysis Treat 1. Treat Cells with 7-HF Harvest 2. Harvest Cells (Adherent + Floating) Treat->Harvest Wash 3. Wash with Cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Aliquot 5. Aliquot 100µL Cell Suspension Resuspend->Aliquot Add_Annexin 6. Add Annexin V-FITC Aliquot->Add_Annexin Add_PI 7. Add Propidium Iodide Add_Annexin->Add_PI Incubate 8. Incubate 15 min (Room Temp, Dark) Add_PI->Incubate Add_Buffer 9. Add 400µL Binding Buffer Incubate->Add_Buffer Analyze 10. Analyze by Flow Cytometry Add_Buffer->Analyze Quantify Cell Populations Quantify Cell Populations Analyze->Quantify Cell Populations

Workflow for Apoptosis Detection via Annexin V/PI Staining.
Protocol 3: Protein Expression Analysis (Western Blotting)

This protocol is for quantifying the expression levels of specific proteins involved in apoptosis, such as Bcl-2 and Bax, to determine the Bax/Bcl-2 ratio—a key indicator of apoptotic potential.[16]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with 7-HF, wash cells with cold PBS and lyse them using RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C.[16]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 5-10 minutes each.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16]

  • Analysis: Perform densitometry analysis on the protein bands. Normalize the band intensity of Bax and Bcl-2 to the β-actin loading control. Calculate the Bax/Bcl-2 ratio for each condition.[16]

Mandatory Visualizations: Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway HF This compound Bcl2 Bcl-2 (Anti-apoptotic) HF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) HF->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Intrinsic Apoptosis Pathway modulated by this compound.

Inflammation_Pathway cluster_pathway NF-κB Inflammatory Pathway LPS LPS MAPK MAPK Signaling LPS->MAPK HF This compound HF->MAPK Inhibits NFkB_p65 NF-κB (p65) HF->NFkB_p65 Inhibits Translocation IKK IKK MAPK->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65_nuc NF-κB (p65) (Active) NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex IκBα-NF-κB (Inactive) iNOS_COX2 iNOS, COX-2, TNF-α, IL-6 (Pro-inflammatory Genes) NFkB_p65_nuc->iNOS_COX2 Transcription Nucleus Nucleus Inflammation Inflammation iNOS_COX2->Inflammation

Anti-inflammatory action of 7-HF on the NF-κB Pathway.

Antioxidant_Pathway cluster_pathway ERK/Nrf2 Antioxidant Pathway HF This compound ERK ERK HF->ERK Activates ROS Oxidative Stress (e.g., Nicotine, H₂O₂) ROS->ERK Protection Cellular Protection ROS->Protection Causes Damage Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Nucleus Nucleus HO1 HO-1, SOD (Antioxidant Enzymes) ARE->HO1 Transcription HO1->Protection

Antioxidant action of 7-HF via the ERK/Nrf2 Pathway.

References

Application Notes and Protocols for Administering 7-Hydroxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of 7-Hydroxyflavone (7-HF) in various animal models for preclinical research. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the investigation of 7-HF's therapeutic potential across different disease models.

Introduction

This compound (PubChem CID: 5281894) is a naturally occurring flavonoid that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects[1][2][3]. Preclinical studies in animal models are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety. This document provides detailed protocols for the preparation and administration of 7-HF for in vivo studies.

Data Presentation: Quantitative Summary of this compound Administration

The following table summarizes the quantitative data from various studies involving the administration of this compound and the related, extensively studied compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF), which serves as a valuable reference for neuroprotective studies.

Compound Animal Model Disease/Condition Model Dosage Administration Route Frequency & Duration Key Findings
This compoundMiceNeuropathic Pain (Paclitaxel or Vinorelbine-induced)5-20 mg/kgIntraperitoneal (i.p.)Once a day for 7-10 daysAmeliorated neuropathic pain[1].
This compoundMiceNonalcoholic Fatty Liver Disease (NAFLD)50-100 mg/kgOral (p.o.)Once a day for 15 weeksReduced fat accumulation, improved hepatic steatosis and oxidative stress[1].
This compoundSprague Dawley RatsMyocardial Ischemia/Reperfusion Injury5-20 mg/kgIntraperitoneal (i.p.)Once a day for 7 daysImproved cardiac functions, reduced myocardial infarct size[1][4].
This compoundSprague Dawley RatsChemotherapy-induced Neuropathic PainNot specifiedNot specifiedNot specifiedAttenuated nociceptive pain and inflammation[5].
7,8-DihydroxyflavoneC57BL/6 MiceAngiostrongylus cantonensis InfectionNot specifiedNot specifiedNot specifiedProvided neuroprotection and rescued behavioral deficits[6].
7,8-DihydroxyflavoneMonkeysParkinson's Disease (MPP+-induced)30 mg/kg/dayOralSeven monthsPrevented progressive degeneration of dopaminergic neurons[7][8].
7,8-DihydroxyflavoneNeonatal MiceHypoxia-Ischemia Brain Injury5 mg/kgIntraperitoneal (i.p.)Single doseNeuroprotective effects observed[9][10].
7,8-Dihydroxyflavone5XFAD MiceAlzheimer's Disease5 mg/kgIntraperitoneal (i.p.)Once daily for 10 daysRescued memory deficits[11].

Experimental Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Corn Oil or Saline

  • Tween-80 (for oral formulations)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Intraperitoneal (i.p.) Injection:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The solubility in DMSO is approximately 10 mg/mL[12]. For example, dissolve 10 mg of 7-HF in 1 mL of DMSO.

  • Working Solution Preparation: Further dilute the stock solution with sterile PBS to achieve the desired final concentration for injection.

    • Important: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity, typically below 5% for intraperitoneal injections[13].

    • For a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in a typical injection volume of 0.1-0.2 mL), the concentration of the final solution will need to be adjusted accordingly.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Fresh Preparation: It is recommended to prepare the working solution fresh on the day of use[1].

Procedure for Oral Gavage (p.o.) Administration:

  • Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a mixture of saline, a surfactant like Tween-80, and a co-solvent like DMSO or a lipid-based carrier like corn oil. A recommended starting point is a vehicle of 0.5-1% Tween-80 in saline.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle and triturating.

    • Gradually add the remaining vehicle while continuously mixing or vortexing to form a homogenous suspension.

    • For some formulations, dissolving 7-HF in a small volume of a suitable co-solvent like PEG300/PEG400 before adding the main vehicle can improve solubility[1].

  • Volume: The gavage volume should not exceed 1% of the animal's body weight (e.g., a 25g mouse can be administered up to 0.25 mL)[14].

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Weighing: Weigh the animal to calculate the precise volume of the drug solution to be administered.

  • Restraint: Properly restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, manual restraint appropriate for the animal's size and temperament should be used.

  • Injection Site: The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.

  • Administration: Inject the solution slowly and steadily.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.

Materials:

  • Prepared this compound suspension

  • Appropriate size gavage needle (feeding tube) with a ball-tip (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[15][16].

  • Syringe (1 mL or larger, depending on the volume)

  • Animal scale

Procedure:

  • Animal Weighing and Volume Calculation: Weigh the animal to determine the correct volume of the suspension to administer. The maximum recommended volume is typically 10 mL/kg[17].

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle if necessary[14][17].

  • Restraint: Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus[15].

  • Insertion: Gently insert the ball-tipped gavage needle into the mouth, directing it towards the back of the throat along the roof of the mouth. Allow the animal to swallow the tube as it is advanced[14].

  • Advancement: The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and reposition. Never force the needle , as this can cause perforation of the esophagus or entry into the trachea[15].

  • Administration: Once the needle is in the stomach (at the predetermined depth), administer the suspension slowly.

  • Withdrawal: After administration, gently remove the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort[17].

Mandatory Visualizations

The therapeutic effects of this compound are often attributed to its ability to modulate key intracellular signaling pathways involved in inflammation and cellular stress responses.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Injury) cluster_1 This compound Intervention cluster_2 MAPK/NF-κB Signaling Pathway cluster_3 ERK/Nrf2/HO-1 Signaling Pathway Stimuli Inflammatory Stimuli MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK HF This compound HF->MAPK Inhibition NFkB NF-κB HF->NFkB Inhibition COX2_5LOX COX-2 / 5-LOX HF->COX2_5LOX Inhibition ERK ERK HF->ERK Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NFkB->COX2_5LOX Nrf2 Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.

A generalized workflow for conducting in vivo experiments with this compound is depicted below.

G A 1. Animal Acclimatization (e.g., 1 week) B 2. Baseline Measurements (e.g., body weight, behavioral tests) A->B C 3. Randomization into Treatment Groups B->C D 4. Disease Model Induction (e.g., nerve injury, toxin administration) C->D E 5. This compound Administration (i.p. or p.o.) D->E F 6. Outcome Assessment (e.g., behavioral, biochemical, histological analysis) E->F G 7. Data Analysis and Interpretation F->G

Caption: General experimental workflow for 7-HF administration.

The bioavailability and metabolism of flavonoids like this compound are critical considerations for in vivo studies.

G cluster_0 Administration cluster_1 Metabolism cluster_2 Distribution & Elimination Oral Oral Administration Absorption Absorption (Gut) Oral->Absorption IV Intravenous Administration Systemic Systemic Circulation IV->Systemic FirstPass First-Pass Metabolism (Liver) Absorption->FirstPass Metabolites Formation of Sulfates/ Glucuronides FirstPass->Metabolites Metabolites->Systemic Elimination Elimination Systemic->Elimination

Caption: Pharmacokinetics of orally administered this compound.

References

Application Notes and Protocols for Studying 7-Hydroxyflavone in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of 7-Hydroxyflavone (7-HF), a naturally occurring flavonoid, in the context of neurodegenerative diseases. The protocols outlined below are designed for in vitro models relevant to the pathology of neurodegeneration, focusing on key mechanisms such as neuroinflammation and oxidative stress.

This compound has demonstrated significant anti-inflammatory and antioxidant properties, which are critical targets in the study of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[1] Its ability to modulate key signaling pathways involved in the inflammatory cascade, such as the NF-κB pathway, and to mitigate oxidative damage, positions it as a compound of interest for neuroprotective strategies. These protocols will guide researchers in systematically evaluating the efficacy and mechanisms of action of this compound in relevant cell-based models.

Data Presentation: Quantitative Analysis of this compound's Effects

Table 1: Anti-Inflammatory Effects of this compound on Lipopolysaccharide (LPS)-Stimulated Microglial Cells

ParameterAssayCell LineTreatmentConcentration RangeResultReference
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)ELISABV-2 Microglia7-HF + LPS5-20 µMDose-dependent decrease in cytokine secretion[1]
Pro-inflammatory Enzyme Expression (COX-2)Western Blot / RT-PCRBV-2 Microglia7-HF + LPS5-20 µMSignificant inhibition of COX-2 expression[1]
Nitric Oxide (NO) ProductionGriess AssayRAW264.7 Macrophages7,3´,4´-trihydroxyflavone + LPS10-60 µMDose-dependent suppression of NO production[2]
NF-κB ActivationWestern Blot (p-p65, IκBα) / Luciferase Reporter AssayBV-2 Microglia7-HF + LPS5-20 µMInhibition of NF-κB nuclear translocation and transcriptional activity[1]

Table 2: Antioxidant Effects of this compound in Neuronal Cells

ParameterAssayCell LineStressorConcentration RangeResultReference
Intracellular Reactive Oxygen Species (ROS)DCFH-DA AssayRat renal proximal tubule cellsNicotine20 µMUpregulation of HO-1 via ERK/Nrf2 pathway
Antioxidant Enzyme Expression (HO-1)Western Blot / RT-PCRRat renal proximal tubule cellsNicotine20 µMIncreased expression of HO-1
Radical Scavenging ActivityDPPH AssayCell-freeN/A1-200 mg/mLDose-dependent radical scavenging activity[3]

Experimental Protocols

Protocol 1: Assessing the Anti-Inflammatory Effects of this compound in a Microglial Cell Model

This protocol details the methodology to investigate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.

1. Cell Culture and Seeding:

  • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere for 24 hours.

2. Treatment:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 4 hours for gene expression, 24 hours for cytokine secretion).

3. Endpoint Assays:

  • Cell Viability Assay (MTT):

    • Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of supernatant and Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB and COX-2:

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65, IκBα, COX-2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform qRT-PCR using primers specific for Tnf-α, Il-6, Il-1β, and Ptgs2 (COX-2).

    • Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Protocol 2: Evaluating the Antioxidant Properties of this compound in a Neuronal Cell Model

This protocol is designed to assess the antioxidant and cytoprotective effects of this compound against oxidative stress in a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in appropriate culture plates and allow them to adhere.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for 2-4 hours.

  • Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) for a predetermined time.

3. Endpoint Assays:

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • After treatment, wash the cells and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.

  • Cell Viability Assay (MTT or LDH):

    • Perform an MTT assay as described in Protocol 1 to assess cell viability.

    • Alternatively, measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity using a commercially available kit.

  • Western Blot Analysis for Nrf2/HO-1 Pathway:

    • Lyse the cells and perform western blotting as described in Protocol 1.

    • Use primary antibodies against Nrf2, HO-1, and Keap1 to assess the activation of this antioxidant pathway. Analyze both whole-cell lysates and nuclear fractions for Nrf2 translocation.

Mandatory Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB_nucleus->cytokines activates transcription inflammation Neuroinflammation cytokines->inflammation HF This compound HF->IKK inhibits HF->NFkB_nucleus inhibits translocation

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

G oxidative_stress Oxidative Stress (e.g., Nicotine, H₂O₂) ERK ERK oxidative_stress->ERK Nrf2 Nrf2 ERK->Nrf2 Keap1 Keap1 Keap1->Nrf2 inhibits Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds antioxidant_genes Antioxidant Genes (e.g., HO-1) ARE->antioxidant_genes activates transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection HF This compound HF->ERK activates

Caption: this compound's antioxidant mechanism via the ERK/Nrf2/ARE pathway.

G start Start: Seed BV-2 Microglial Cells pretreatment Pre-treat with This compound (2 hours) start->pretreatment stimulation Stimulate with LPS (100 ng/mL) (4-24 hours) pretreatment->stimulation assays Perform Endpoint Assays stimulation->assays viability Cell Viability (MTT) assays->viability cytokines Cytokine Levels (ELISA) assays->cytokines western Protein Expression (Western Blot) assays->western qpcr Gene Expression (qRT-PCR) assays->qpcr

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes and Protocols: Utilizing 7-Hydroxyflavone in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Hydroxyflavone, a naturally occurring flavonoid, in the context of breast cancer cell line research. The protocols outlined below are based on established methodologies and published findings, offering a guide for investigating the anti-cancer properties of this compound.

Introduction

This compound has demonstrated potential as an anti-cancer agent in various studies. Research indicates its ability to inhibit the proliferation of breast cancer cells and induce programmed cell death (apoptosis). These effects are attributed to its interaction with key cellular signaling pathways that regulate cell growth, survival, and apoptosis. This document details the experimental procedures to assess the efficacy of this compound and elucidates its potential mechanisms of action in breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the cytotoxic effects of this compound on commonly used breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines

Cell LineReceptor StatusThis compound IC50 (µM)Exposure Time (hours)Reference
MCF-7ER+, PR+, HER2-~25 - 5048 - 72[1]
MDA-MB-231ER-, PR-, HER2-~5 - 1048 - 72[2]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Signaling Pathways Modulated by Flavonoids in Breast Cancer

Flavonoids, including this compound, have been shown to modulate several critical signaling pathways involved in breast cancer progression. The diagrams below illustrate the putative mechanisms of action.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 7-HF This compound PI3K PI3K 7-HF->PI3K Inhibits MAPK MAPK (ERK, JNK) 7-HF->MAPK Modulates Apoptosis Apoptosis 7-HF->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes MAPK->Proliferation Regulates MAPK->Apoptosis Regulates

Putative Signaling Pathways Modulated by this compound.

G cluster_0 Apoptosis Induction by this compound cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade 7-HF This compound Bcl2 Bcl-2 (Anti-apoptotic) 7-HF->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 7-HF->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate_24h Incubate 24h Seed->Incubate_24h Treat Treat with This compound Incubate_24h->Treat Incubate_Xh Incubate (24, 48, or 72h) Treat->Incubate_Xh Add_MTT Add MTT Solution Incubate_Xh->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve Dissolve Formazan with DMSO Incubate_4h->Dissolve Read Read Absorbance at 570 nm Dissolve->Read End End Read->End G Start Start Treat_Cells Treat Cells Start->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate Incubate 15 min (Dark) Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols: 7-Hydroxyflavone in Cosmetics and Dermatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid demonstrating significant potential for applications in the cosmetic and dermatological fields. As a member of the flavone (B191248) subclass of flavonoids, 7-HF exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-aging and skin-lightening properties. These characteristics make it a compelling candidate for incorporation into advanced skincare formulations aimed at protecting the skin from environmental aggressors, mitigating inflammatory responses, and addressing signs of aging and hyperpigmentation.

This document provides detailed application notes, summarizing the key dermatological benefits of this compound, supported by quantitative data. Furthermore, it outlines comprehensive experimental protocols for the key assays cited, enabling researchers to effectively evaluate and harness the therapeutic potential of this compound.

Key Applications and Mechanisms of Action

This compound's utility in cosmetics and dermatology stems from its multifaceted mechanisms of action:

  • Antioxidant Activity: 7-HF is a potent free radical scavenger, protecting skin cells from oxidative stress induced by UV radiation and environmental pollutants, which are primary contributors to premature skin aging.

  • Anti-inflammatory Effects: The compound has been shown to inhibit key inflammatory enzymes, suggesting its use in formulations for sensitive or irritated skin.

  • Skin Aging: While high concentrations may exhibit cytotoxicity, the broader class of flavonoids is known to influence collagen synthesis and inhibit matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.

  • Skin Lightening: Flavonoids are recognized for their potential to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis, suggesting a role for 7-HF in addressing hyperpigmentation and uneven skin tone.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of this compound relevant to dermatological applications.

Activity AssessedParameterResultReference
Antioxidant Activity DPPH Radical Scavenging IC₅₀5.5486 ± 0.81 µg/mL[1][2]
Anti-inflammatory Activity COX-2 Inhibition IC₅₀27 µg/mL[3][4]
5-LOX Inhibition IC₅₀33 µg/mL[3][4]
Effect on Protein Synthesis Total Protein Concentration in Human Dermal FibroblastsSignificant decrease at 80 µg/mL (cytotoxic effect)[5][6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to respective wells.

    • Add 100 µL of methanol to a well to serve as the blank.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

Principle: These assays measure the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes, respectively.

Materials:

  • This compound

  • COX-2 and 5-LOX enzyme preparations

  • Arachidonic acid (substrate)

  • Specific assay buffers and reagents (commercially available kits are recommended, e.g., from Cayman Chemical)

  • Celecoxib (COX-2 inhibitor positive control)

  • Zileuton (5-LOX inhibitor positive control)

  • 96-well microplate

  • Microplate reader

Procedure (General guideline, refer to specific kit instructions):

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and the positive controls.

  • Assay:

    • To the wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-2 or 5-LOX), and the different concentrations of this compound or control inhibitors.

    • Pre-incubate the plate at the recommended temperature to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the substrate (arachidonic acid).

  • Measurement:

    • Measure the product formation according to the kit's instructions. This is often a colorimetric or fluorometric measurement.

  • Calculation:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Effect on Collagen Synthesis in Human Dermal Fibroblasts

Principle: This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts in culture after treatment with the test compound. An ELISA-based method is commonly used to detect secreted pro-collagen type I.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • TGF-β1 (positive control for inducing collagen synthesis)

  • Pro-Collagen Type I C-Peptide (PIP) EIA Kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Culture and Treatment:

    • Seed HDFs in 96-well plates and allow them to adhere overnight.

    • Replace the medium with a low-serum medium for 24 hours to synchronize the cells.

    • Treat the cells with various non-cytotoxic concentrations of this compound and TGF-β1 as a positive control for 48-72 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted pro-collagen.

  • ELISA:

    • Perform the ELISA for pro-collagen type I according to the manufacturer's instructions. This typically involves adding the culture supernatants to a plate pre-coated with an anti-pro-collagen antibody, followed by incubation with a detection antibody and substrate.

  • Measurement and Analysis:

    • Measure the absorbance using a microplate reader.

    • Quantify the amount of pro-collagen in each sample by comparing the absorbance to a standard curve.

    • Analyze the effect of this compound on collagen synthesis relative to the untreated control.

Signaling Pathways and Experimental Workflows

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\nin Skin Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seven_HF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1\n(Antioxidant Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ROS -> Oxidative_Stress [color="#5F6368"]; Seven_HF -> ERK [label="Activates", color="#5F6368"]; ERK -> Nrf2 [label="Activates", color="#5F6368"]; Nrf2 -> HO1 [label="Upregulates", color="#5F6368"]; HO1 -> Oxidative_Stress [label="Inhibits", arrowhead=tee, color="#5F6368"]; Oxidative_Stress -> Cellular_Protection [style=invis]; Seven_HF -> Oxidative_Stress [label="Scavenges", arrowhead=tee, color="#5F6368"]; } dot Caption: Antioxidant signaling pathway of this compound.

// Nodes Prep_Solutions [label="Prepare 7-HF, Control,\nand DPPH Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Add Solutions to\n96-Well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate in Dark\n(30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\nat 517 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC₅₀ Value", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep_Solutions -> Plate_Setup; Plate_Setup -> Incubation; Incubation -> Measure_Absorbance; Measure_Absorbance -> Calculate_Inhibition; Calculate_Inhibition -> Determine_IC50; } dot Caption: Workflow for DPPH radical scavenging assay.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX5 [label="5-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Seven_HF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Arachidonic_Acid; Arachidonic_Acid -> COX2; Arachidonic_Acid -> LOX5; COX2 -> Prostaglandins; LOX5 -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; Seven_HF -> COX2 [arrowhead=tee, label="Inhibits"]; Seven_HF -> LOX5 [arrowhead=tee, label="Inhibits"]; } dot Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

This compound presents a promising profile for use in cosmetic and dermatological formulations due to its well-documented antioxidant and anti-inflammatory properties. The provided application notes and protocols offer a framework for researchers to further investigate and validate the efficacy of this compound for skin health applications. Further research is warranted to fully elucidate its effects on collagen synthesis, MMP inhibition, and tyrosinase activity to broaden its application in anti-aging and skin-lightening products. Careful consideration of concentration is necessary to avoid potential cytotoxic effects.

References

7-Hydroxyflavone as a research tool for studying aromatase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone is a naturally occurring flavonoid that has emerged as a potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. Its efficacy and favorable kinetic properties make it an invaluable research tool for studying aromatase function, investigating the role of estrogen in various physiological and pathological processes, and for the preliminary screening of potential therapeutic agents targeting estrogen-dependent diseases, such as breast cancer. This document provides detailed application notes and experimental protocols for the utilization of this compound in aromatase research.

Mechanism of Action

This compound acts as a competitive inhibitor of aromatase, meaning it binds to the active site of the enzyme, thereby preventing the binding of the natural androgen substrates (androstenedione and testosterone). This inhibition leads to a reduction in the production of estrone (B1671321) and estradiol, respectively. Studies have shown that this compound induces a change in the absorption spectrum of the aromatase cytochrome P-450, which is indicative of substrate displacement from the active site.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound and other related flavonoids against aromatase has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

CompoundIC50 (µM)Ki (µM)Enzyme SourceAssay MethodReference
This compound 0.5 0.25 Human Placental MicrosomesRadiometric[1][2]
This compound 0.51 -Recombinant CYP19Fluorometric[3]
Chrysin4.2-Recombinant CYP19Fluorometric[3]
7,4'-Dihydroxyflavone2.0-Human Placental MicrosomesRadiometric[1]
7,4'-Dihydroxyflavone3.2-Recombinant CYP19Fluorometric[3]
Flavone10-Human Placental MicrosomesRadiometric[1]
Flavanone8.0-Human Placental MicrosomesRadiometric[1]
4'-Hydroxyflavanone10-Human Placental MicrosomesRadiometric[1]
7-Methoxyflavone1.9-Recombinant CYP19Fluorometric[3]

Signaling Pathways

Aromatase plays a crucial role in the final step of estrogen biosynthesis. The produced estrogens, primarily estradiol, then bind to estrogen receptors (ERα and ERβ), initiating a cascade of signaling events that regulate gene expression and cellular processes. Understanding this pathway is critical for contextualizing the effects of aromatase inhibitors like this compound.

Aromatase_Signaling_Pathway cluster_synthesis Estrogen Biosynthesis cluster_inhibition Inhibition cluster_action Estrogen Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptors (ERα, ERβ) Estrogens->ER Hydroxyflavone This compound Hydroxyflavone->Aromatase Competitive Inhibition Gene Target Gene Expression ER->Gene Cellular Cellular Responses (e.g., Proliferation) Gene->Cellular

Aromatase signaling pathway and inhibition by this compound.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on aromatase.

Preparation of Human Placental Microsomes

This protocol describes the isolation of microsomes, which are rich in aromatase, from human placental tissue.

Microsome_Preparation_Workflow placenta 1. Obtain fresh human placenta homogenize 2. Homogenize tissue in buffer placenta->homogenize centrifuge1 3. Centrifuge at 10,000 x g homogenize->centrifuge1 supernatant1 4. Collect supernatant centrifuge1->supernatant1 centrifuge2 5. Ultracentrifuge at 100,000 x g supernatant1->centrifuge2 pellet 6. Collect microsomal pellet centrifuge2->pellet resuspend 7. Resuspend pellet in buffer pellet->resuspend store 8. Aliquot and store at -80°C resuspend->store

Workflow for the preparation of human placental microsomes.

Materials:

  • Fresh human term placenta

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Resuspension buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.4), 20% glycerol, 0.1 mM DTT

  • Homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Obtain a fresh human placenta and keep it on ice.

  • Remove membranes and umbilical cord, and wash the tissue with cold homogenization buffer.

  • Mince the tissue and homogenize it in 3 volumes of homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Wash the pellet by resuspending it in homogenization buffer and repeating the ultracentrifugation step.

  • Resuspend the final microsomal pellet in resuspension buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal suspension and store at -80°C until use.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to determine the inhibitory effect of this compound on aromatase activity using a fluorogenic substrate.

Fluorometric_Assay_Workflow prepare 1. Prepare reagents (enzyme, inhibitor, substrate) incubate 2. Pre-incubate enzyme with this compound prepare->incubate add_substrate 3. Initiate reaction with fluorogenic substrate incubate->add_substrate measure 4. Measure fluorescence kinetically add_substrate->measure analyze 5. Calculate IC50 value measure->analyze

Workflow for the fluorometric aromatase inhibition assay.

Materials:

  • Recombinant human aromatase (CYP19) or prepared placental microsomes

  • This compound (and other test compounds) dissolved in DMSO

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, NADPH generating system, and the diluted this compound or vehicle control (DMSO).

  • Add the aromatase enzyme (recombinant or microsomal preparation) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[3][4]

  • Initiate the reaction by adding the fluorogenic substrate to all wells.[3]

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence kinetically for 30-60 minutes with excitation and emission wavelengths appropriate for the substrate (e.g., 485 nm excitation and 520-535 nm emission for dibenzylfluorescein).[3][4]

  • Determine the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

Cell-Based Aromatase Activity Assay

This protocol utilizes aromatase-overexpressing breast cancer cells (e.g., MCF-7aro) to assess the effect of this compound in a cellular context.

Materials:

  • MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and appropriate selection antibiotics

  • Assay medium: Phenol red-free medium with charcoal-stripped FBS

  • This compound

  • [1β-³H]-Androstenedione (tritiated substrate)

  • 96-well cell culture plates

  • Scintillation counter

Protocol:

  • Seed MCF-7aro cells in a 96-well plate and allow them to attach and grow to about 80% confluency.

  • Two days prior to the assay, switch the growth medium to the assay medium to deplete endogenous estrogens.

  • On the day of the assay, treat the cells with various concentrations of this compound in fresh assay medium for a predetermined time (e.g., 24 hours).

  • Add [1β-³H]-Androstenedione to each well and incubate for 4-6 hours at 37°C.

  • After incubation, collect the cell culture medium.

  • Separate the released ³H₂O from the remaining tritiated steroid substrate. This can be achieved by adding a charcoal-dextran solution to the medium, vortexing, and centrifuging to pellet the charcoal with the bound steroids.

  • Transfer the supernatant containing the ³H₂O to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the aromatase activity based on the amount of ³H₂O formed and normalize it to the protein content of the cells in each well.

  • Determine the inhibitory effect of this compound by comparing the activity in treated wells to that of the vehicle control.

Conclusion

This compound is a potent and specific tool for the in vitro and cell-based investigation of aromatase. Its well-characterized inhibitory properties and the availability of robust assay protocols make it an excellent choice for researchers studying estrogen biosynthesis and its role in health and disease. The protocols provided here offer a starting point for the successful integration of this compound into various research applications.

References

Formulation of 7-Hydroxyflavone for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the formulation and administration of 7-Hydroxyflavone (7-HF) in preclinical in vivo studies. Due to its poor aqueous solubility, appropriate vehicle selection and formulation are critical for achieving accurate and reproducible results.

Physicochemical Properties and Solubility

This compound is a flavonoid with a molecular weight of 238.24 g/mol . It is sparingly soluble in water but exhibits solubility in organic solvents. For in vivo applications, it is crucial to prepare a homogenous and stable formulation.

Table 1: Solubility of this compound in Common Vehicles

Solvent/VehicleSolubilityFormulation TypeReference
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mLStock Solution[1]
Dimethylformamide (DMF)~10 mg/mLStock Solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear Solution[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mLSuspension[2]

Recommended Formulations for In Vivo Administration

The choice of formulation for this compound depends on the intended route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosage. Below are two recommended protocols for preparing dosing solutions.

Protocol 1: Clear Solution for Oral or Intraperitoneal Administration

This protocol is suitable for achieving a clear solution of this compound, which can be advantageous for ensuring dose uniformity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final dosing solution, sequentially add the components in the following volumetric ratio: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • For example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.08 mg/mL.[2]

  • Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[2]

Protocol 2: Suspension for Oral or Intraperitoneal Administration

This protocol is an alternative for creating a uniform suspension of this compound, which is also suitable for in vivo dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare the final dosing suspension, add the this compound stock solution to the SBE-β-CD solution in a 1:9 volumetric ratio (10% DMSO, 90% SBE-β-CD solution).[2]

  • For example, to prepare 1 mL of the final suspension, add 100 µL of the 20.8 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD in saline.[2]

  • Mix thoroughly. This will result in a suspended solution with a this compound concentration of 2.08 mg/mL.[2]

  • Ultrasonication may be required to ensure a uniform suspension.[2]

In Vivo Administration Protocols

The following are general guidelines for the administration of this compound formulations to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration

Materials:

  • Prepared this compound formulation

  • Appropriate gauge oral gavage needle

  • Syringe

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Draw the calculated volume of the this compound formulation into the syringe fitted with an oral gavage needle.

  • Gently restrain the animal and insert the gavage needle into the esophagus.

  • Slowly administer the formulation.

  • Carefully remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound formulation

  • Sterile syringe and needle (e.g., 25-27 gauge)

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Draw the calculated volume of the this compound formulation into the sterile syringe.

  • Gently restrain the animal to expose the lower abdominal quadrants.

  • Insert the needle into the intraperitoneal cavity, avoiding the internal organs.

  • Slowly inject the formulation.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of discomfort or adverse effects.

Dosage Information from Preclinical Studies

The dosage of this compound can vary depending on the animal model, the disease being studied, and the route of administration. The following table summarizes dosages reported in the literature.

Table 2: Reported In Vivo Dosages of this compound

Animal ModelDosageRoute of AdministrationApplication
Mice50-100 mg/kgOral (p.o.)Non-alcoholic fatty liver disease
Rats5-20 mg/kgIntraperitoneal (i.p.)Myocardial ischemia/reperfusion injury
Mice5-20 mg/kgIntraperitoneal (i.p.)Neuropathic pain

Signaling Pathways and Experimental Workflow

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

Signaling Pathway of this compound

This compound has been reported to protect renal cells from nicotine-associated cytotoxicity via the ERK/Nrf2/HO-1 pathway. It also exhibits anti-inflammatory effects by acting on the MAPK/NF-κB signaling pathway.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Studies

A typical workflow for conducting in vivo studies with this compound is outlined below.

Experimental_Workflow A Preparation of This compound Formulation C In Vivo Administration (e.g., Oral Gavage, IP Injection) A->C B Animal Acclimatization and Grouping B->C D Observation and Data Collection C->D E Sample Collection (Blood, Tissues) D->E F Biochemical and Histological Analysis E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid that exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, thereby influencing the expression and activation of key proteins involved in apoptosis, inflammation, and oxidative stress responses. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound by enabling the detection and quantification of specific protein changes in response to treatment.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of this compound. This document includes a summary of affected proteins, detailed experimental protocols, and diagrams of the key signaling pathways involved.

Data Presentation: Proteins Modulated by this compound

The following tables summarize the observed effects of this compound on protein expression and activation as determined by Western blot analysis in published studies.

Table 1: Effect of this compound on Apoptosis-Related Proteins

ProteinCell/Tissue TypeExperimental ConditionEffect of this compoundReference
Cleaved Caspase-3 Cardiomyocytes (HL-1, H9c2)H₂O₂-induced oxidative stressDecrease[1][4][5]
Cytochrome c Cardiomyocytes (HL-1, H9c2)H₂O₂-induced oxidative stressDecrease in cytosolic fraction[1][4][5]
Bcl-2 Human Hepatocarcinoma (HUH-7)N/A (related 7,8-DHF)Decrease[6]
Bax Human Hepatocarcinoma (HUH-7)N/A (related 7,8-DHF)Increase[6]

Table 2: Effect of this compound on Inflammatory and MAPK Signaling Proteins

ProteinCell/Tissue TypeExperimental ConditionEffect of this compoundReference
COX-2 Murine Macrophages (RAW264.7)Lipopolysaccharide (LPS)Decrease[3][7]
NF-κB Rat Myocardium / MouseIschemia-Reperfusion / ChemotherapyInhibition of activity/translocation[2][3]
p-ERK Murine Macrophages (RAW264.7)Lipopolysaccharide (LPS)Inhibition[7]
p-p38 Murine Macrophages (RAW264.7)Lipopolysaccharide (LPS)Inhibition[7]
p-JNK Murine Macrophages (RAW264.7)Lipopolysaccharide (LPS)Inhibition[7]
TNF-α MouseVincristine-induced neuropathyDecrease[3]
IL-6 MouseVincristine-induced neuropathyDecrease[3]

Table 3: Effect of this compound on Oxidative Stress-Related Proteins

ProteinCell/Tissue TypeExperimental ConditionEffect of this compoundReference
HO-1 Rat Renal Proximal Tubule CellsNicotine-induced cytotoxicityActivation/Increase[2][8]
Nrf2 Rat Renal Proximal Tubule CellsNicotine-induced cytotoxicityActivation/Nuclear Translocation[8]
p-ERK Rat Renal Proximal Tubule CellsNicotine-induced cytotoxicityActivation[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its application in Western blot analysis.

Signaling Pathway Diagrams

This compound has been shown to interfere with multiple signaling cascades. The diagrams below illustrate its mechanism of action in the context of apoptosis, inflammation, and oxidative stress.

G cluster_mito Mitochondrion cluster_cyto Cytosol H2O2 H₂O₂ Mito Mitochondrion H2O2->Mito induces damage CytC_cyto Cytochrome c (Cytosolic) Mito->CytC_cyto releases CytC_mito Cytochrome c (Mitochondrial) Casp3 Cleaved Caspase-3 CytC_cyto->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis HF This compound HF->Mito protects HF->CytC_cyto inhibits release

Caption: Inhibition of the H₂O₂-induced intrinsic apoptosis pathway by this compound.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPK MAPK (p38, ERK, JNK) Receptor->MAPK IkB IκBα Receptor->IkB IKK activation LPS Stimulus (e.g., LPS) LPS->Receptor NFkB_nuc NF-κB MAPK->NFkB_nuc activates IkB_NFkB IκBα-NF-κB Complex NFkB_cyto NF-κB NFkB_cyto->NFkB_nuc translocation IkB_NFkB->NFkB_cyto IκBα degradation Genes Inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes transcription HF This compound HF->MAPK inhibits phosphorylation HF->IkB inhibits degradation

Caption: Inhibition of the MAPK and NF-κB inflammatory pathways by this compound.

G cluster_cyto Cytoplasm cluster_nucleus Nucleus ERK p-ERK Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 release & stabilization Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 upregulates HF This compound HF->ERK activates

Caption: Activation of the protective ERK/Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Workflow Diagram

A typical Western blot experiment involves a multi-step process from sample preparation to data analysis.

G A 1. Cell Culture & Treatment with 7-HF B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Membrane Blocking (e.g., with BSA or Milk) E->F G 7. Primary Antibody Incubation (Specific to Target Protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for Gene Expression Analysis in Response to 7-Hydroxyflavone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyflavone (7-HF) is a naturally occurring flavonoid that has demonstrated significant anti-inflammatory and antioxidant properties. Its potential as a therapeutic agent is linked to its ability to modulate gene expression and influence key cellular signaling pathways. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. The document includes detailed experimental protocols, data presentation guidelines, and visual representations of the relevant biological pathways and workflows.

Data Presentation: Gene Expression Changes Induced by this compound

Table 1: Expected Down-regulation of Pro-inflammatory Genes by this compound Treatment

Gene SymbolGene NameExpected Log2 Fold ChangeRegulationRelevant Pathway(s)
TNFTumor Necrosis Factor Alpha-1.5 to -2.5Down-regulatedMAPK/NF-κB
IL6Interleukin 6-1.8 to -3.0Down-regulatedMAPK/NF-κB
IL1BInterleukin 1 Beta-1.2 to -2.0Down-regulatedMAPK/NF-κB
PTGS2 (COX2)Prostaglandin-Endoperoxide Synthase 2-2.0 to -3.5Down-regulatedMAPK/NF-κB
NOS2 (iNOS)Nitric Oxide Synthase 2, Inducible-1.7 to -2.8Down-regulatedMAPK/NF-κB

Note: The expected Log2 fold change values are illustrative and based on published data for this compound and related compounds. Actual results may vary depending on the experimental conditions.

Table 2: Expected Up-regulation of Antioxidant and Cytoprotective Genes by this compound Treatment

Gene SymbolGene NameExpected Log2 Fold ChangeRegulationRelevant Pathway(s)
HMOX1 (HO-1)Heme Oxygenase 12.0 to 4.0Up-regulatedERK/Nrf2/HO-1
NQO1NAD(P)H Quinone Dehydrogenase 11.5 to 3.0Up-regulatedERK/Nrf2/HO-1
GCLCGlutamate-Cysteine Ligase Catalytic Subunit1.2 to 2.5Up-regulatedERK/Nrf2/HO-1

Note: The expected Log2 fold change values are illustrative and based on the known activation of the Nrf2 pathway by flavonoids. Actual results may vary.

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by modulating key signaling pathways involved in inflammation and oxidative stress responses.

MAPK/NF-κB Signaling Pathway

This compound has been shown to inhibit the MAPK/NF-κB signaling pathway, which is a central regulator of inflammation.[1] By inhibiting this pathway, this compound can decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.[2]

MAPK_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK, ERK) IKK IKK MAPK->IKK IkB IκBα IKK->IkB P NFkB_p65 NF-κB (p65/p50) NFkB_p65_active Active NF-κB (p65/p50) IkB->NFkB_p65_active NFkB_p65->NFkB_p65_active Activation Nucleus Nucleus NFkB_p65_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2) Nucleus->Gene_Expression 7_HF 7_HF 7_HF->MAPK

Inhibition of the MAPK/NF-κB Pathway by this compound.
ERK/Nrf2/HO-1 Signaling Pathway

This compound can protect cells from oxidative stress by activating the ERK/Nrf2/HO-1 pathway.[3] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

ERK_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm ERK ERK Nrf2 Nrf2 ERK->Nrf2 P Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression

Activation of the ERK/Nrf2/HO-1 Pathway by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for analyzing gene expression changes in response to this compound treatment.

Experimental Workflow

The overall workflow for gene expression analysis involves cell culture and treatment, followed by RNA isolation, reverse transcription, and quantitative PCR.

Experimental_Workflow Treatment 2. Treatment with this compound (and appropriate controls) RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation RNA_QC 4. RNA Quality and Quantity Control (Spectrophotometry, Electrophoresis) RNA_Isolation->RNA_QC cDNA_Synthesis 5. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR 6. Quantitative Real-Time PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qPCR->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation

Workflow for Gene Expression Analysis.
Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate the desired cell type (e.g., RAW 264.7 macrophages, HUVECs) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).

  • Controls: Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. If studying inflammatory responses, include a positive control with an inflammatory stimulus (e.g., LPS).

  • Incubation: Replace the culture medium with the treatment or control media and incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Total RNA Isolation

This protocol is based on the TRIzol™ reagent method.

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of TRIzol™ reagent directly to each well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol™ reagent.

    • Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol™ reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an Agilent Bioanalyzer. Two distinct ribosomal RNA bands (28S and 18S) should be visible.

Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)
  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture in a 96-well plate. A typical 20 µL reaction includes:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 10-50 ng)

      • 6 µL of nuclease-free water

    • Include no-template controls (NTC) for each primer set.

  • Primer Design: Design primers for target and reference genes (e.g., GAPDH, ACTB) to be 18-22 bp long, with a GC content of 40-60%, and to amplify a product of 100-200 bp. Primers should ideally span an exon-exon junction.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Amplification (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Analysis: Perform a melt curve analysis to confirm the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate the relative gene expression using the 2-ΔΔCq method:

      • Normalize to a reference gene: ΔCq = Cq (target gene) - Cq (reference gene)

      • Normalize to the control group: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)

      • Calculate the fold change: Fold Change = 2-ΔΔCq

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Conclusion

These application notes and protocols provide a framework for investigating the impact of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic potential of this promising flavonoid.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their potential health benefits, largely attributed to their antioxidant properties. The ability of this compound to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense systems makes it a compound of interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.

These application notes provide a comprehensive guide to measuring the antioxidant capacity of this compound. Detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, and ORAC, are provided, along with a protocol for the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Furthermore, this document summarizes available quantitative antioxidant data for this compound and structurally related flavonoids to facilitate comparative analysis. Finally, a key signaling pathway involved in the antioxidant action of this compound, the ERK/Nrf2/HO-1 pathway, is described and visualized.

Data Presentation: Antioxidant Capacity of this compound and Related Flavonoids

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and structurally similar flavonoids. This allows for a comparative assessment of its potency.

CompoundAssayResultUnit
This compound DPPH 5.5486 ± 0.81 [1]µg/mL (IC50)
FlavoneDPPH>100µM (IC50)
ABTS>100µM (IC50)
ORAC1.1 ± 0.1µmol TE/µmol
Chrysin (5,7-dihydroxyflavone)DPPH2.8µg/mL (IC50)
ABTS1.5µg/mL (IC50)
ORAC2.3µmol TE/µmol
Apigenin (5,7,4'-trihydroxyflavone)DPPH7.5 ± 0.5µg/mL (IC50)
ABTS344µg/mL (IC50)[2]
ORAC1.6 ± 0.2µmol TE/µmol

Experimental Protocols

Detailed methodologies for key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Calculation A Prepare 0.1 mM DPPH in Methanol C Add 100 µL DPPH to 96-well plate A->C B Prepare Serial Dilutions of This compound & Control D Add 100 µL Sample/ Control/Blank B->D C->D E Incubate 30 min in the dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate (B84403) Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Calculation A Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) B Prepare ABTS•+ Working Solution (Absorbance ~0.7) A->B D Add 190 µL ABTS•+ to 96-well plate B->D C Prepare Serial Dilutions of This compound & Control E Add 10 µL Sample/ Control C->E D->E F Incubate 6 min E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition and TEAC G->H

ABTS Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

    • Prepare serial dilutions of this compound and Trolox in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the different concentrations of the test compound, Trolox, or phosphate buffer (as a blank) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit intracellular ROS production in a cell-based model. The cell-permeable probe DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to adhere and grow to confluence (24-48 hours).

  • Loading with DCFH-DA:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with a solution of DCFH-DA in culture medium without FBS for 1 hour at 37°C.

  • Treatment with Test Compound:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add solutions of this compound or Quercetin at various concentrations to the cells and incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment solutions.

    • Add a solution of AAPH in PBS to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C.

  • Calculation: Calculate the area under the fluorescence curve. The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with AAPH but no antioxidant). The EC50 value, the concentration of the compound that produces 50% of the maximum inhibition, can be determined.

Signaling Pathway

This compound has been shown to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the ERK/Nrf2/HO-1 signaling pathway .[3][4]

Under conditions of oxidative stress, this compound can activate the Extracellular signal-Regulated Kinase (ERK). Activated ERK can then promote the translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. One of the most important of these genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to combat oxidative stress.

G cluster_nucleus stress Oxidative Stress flavone This compound stress->flavone Induces erk ERK flavone->erk Activates nrf2_keap1 Nrf2-Keap1 (Cytoplasm) erk->nrf2_keap1 Phosphorylates nrf2 Nrf2 nrf2_keap1->nrf2 Nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are ARE ho1 HO-1 Gene are->ho1 ho1_protein HO-1 Protein ho1->ho1_protein Translation response Antioxidant Response ho1_protein->response Mediates

ERK/Nrf2/HO-1 Signaling Pathway

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyflavone, a member of the flavonoid family, has garnered significant interest in oncological research due to its potential as an anti-cancer agent. Flavonoids are known to exert a variety of biological effects, including the induction of apoptosis, or programmed cell death, in cancer cells.[1] The targeted induction of apoptosis is a key strategy in the development of novel cancer therapeutics. Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for the analysis of apoptosis at the single-cell level.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis induced by this compound. This document includes methodologies for cell culture and treatment, Annexin V/PI staining, and flow cytometry analysis, along with a summary of expected quantitative data and a schematic of the potential signaling pathways involved.

Data Presentation: Quantitative Analysis of Apoptosis

Table 1: Dose-Dependent Effect of 7,8-Dihydroxyflavone (B1666355) on the Induction of Apoptosis in Melanoma Cells (24-hour treatment) [4]

Concentration of 7,8-Dihydroxyflavone (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)86.865.174.48
10070.509.1813.21
15073.078.5510.72
20063.8114.5116.24
25048.2615.3929.69
30037.5327.1132.88

Note: Data presented is for 7,8-dihydroxyflavone and should be considered as a representative model for the effects of this compound.[4]

Signaling Pathway of this compound-Induced Apoptosis

This compound is believed to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key molecular players in this pathway include the Bcl-2 family of proteins and caspases.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 7_Hydroxyflavone 7_Hydroxyflavone ROS ROS 7_Hydroxyflavone->ROS Induces Bax Bax ROS->Bax Upregulates Bcl2 Bcl2 ROS->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Causes stress Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.

  • Treatment: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be chosen based on preliminary cytotoxicity assays (e.g., MTT assay). A vehicle control (medium with DMSO at the same concentration as the highest this compound dose) must be included.

  • Incubation with this compound: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation Period: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and Propidium Iodide (PI) Staining

This protocol describes the staining of cells for the detection of apoptosis using a commercially available Annexin V-FITC/PI apoptosis detection kit.[4][5]

Materials:

  • Treated and control cells from the previous protocol

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with serum-containing medium and collect the cells.

    • Suspension cells: Collect the cells directly from the culture plates.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis

This protocol details the acquisition and analysis of the stained cells using a flow cytometer.

Materials:

  • Stained cells in flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the instrument parameters, including forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest.

    • Set up fluorescence channels for FITC (typically FL1) and PI (typically FL2 or FL3).

  • Compensation: Run single-stained compensation controls (cells stained with only Annexin V-FITC and cells stained with only PI) to correct for spectral overlap between the fluorochromes.

  • Data Acquisition:

    • Analyze the stained samples on the flow cytometer immediately (within 1 hour of staining).

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample for statistically significant analysis.

  • Data Analysis:

    • Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Set up quadrants to differentiate between the different cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a smaller population)

    • Calculate the percentage of cells in each quadrant for each sample.

Workflow Diagram

cluster_workflow Experimental Workflow A Cell Seeding and Culture B Treatment with this compound A->B C Cell Harvesting B->C D Annexin V/PI Staining C->D E Flow Cytometry Acquisition D->E F Data Analysis E->F

Caption: General workflow for the analysis of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of promising compounds like 7-Hydroxyflavone is a critical step in experimental design and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it so low?

This compound is classified as practically insoluble in water[1]. Its low aqueous solubility is attributed to its planar and rigid molecular structure, which leads to strong intermolecular forces in the crystal lattice. While the hydroxyl group at the 7-position offers some polarity, the overall hydrophobicity of the flavone (B191248) backbone dominates, making it difficult for water molecules to effectively solvate the compound.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to its phenolic hydroxyl group. The predicted pKa of this group is approximately 7.02[1]. At pH values above its pKa, the hydroxyl group will deprotonate to form the more soluble phenoxide anion. Therefore, increasing the pH of the aqueous medium can significantly enhance the solubility of this compound. Conversely, in acidic to neutral conditions (pH below its pKa), the compound will remain in its less soluble, neutral form.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

The main strategies to enhance the aqueous solubility of this compound include:

  • Salt Formation: Converting the weakly acidic 7-hydroxyl group to a salt can significantly improve solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a soluble inclusion complex.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Cocrystallization: Forming a cocrystal with a highly soluble co-former can alter the crystal lattice and improve the overall solubility of the compound.

Q4: Which method is the best for my application?

The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. oral formulation), and the required stability of the final product. The following diagram outlines a general decision-making workflow.

G start Start: Poorly Soluble This compound ph_sensitive Is the experiment pH-sensitive? start->ph_sensitive high_conc Need for very high solubility increase? ph_sensitive->high_conc Yes ph_adjust pH Adjustment / Salt Formation ph_sensitive->ph_adjust No formulation Developing a solid dosage form? high_conc->formulation No cyclodextrin Cyclodextrin Complexation high_conc->cyclodextrin Yes solid_dispersion Solid Dispersion formulation->solid_dispersion Yes cocrystal Cocrystallization formulation->cocrystal Yes end Solubility Enhanced ph_adjust->end cyclodextrin->end solid_dispersion->end cocrystal->end

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Cyclodextrin Complexation
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry The molar ratio of this compound to cyclodextrin is critical. Perform a phase solubility study to determine the optimal stoichiometry, which is often 1:1 for flavonoids[2].
Suboptimal Solvent While the goal is aqueous solubility, the initial complexation can be influenced by the solvent. For some methods, dissolving this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the aqueous cyclodextrin solution can improve efficiency.
Insufficient Equilibration Time Complex formation is an equilibrium process. Ensure adequate stirring or sonication time (e.g., 24-48 hours) at a controlled temperature to reach equilibrium.
Inappropriate Preparation Method The method of preparation (e.g., kneading, co-precipitation, freeze-drying) can significantly impact complexation efficiency. If one method yields poor results, consider trying an alternative.
Issue 2: Recrystallization of Amorphous Solid Dispersion
Potential Cause Troubleshooting Steps
High Drug Loading A high ratio of this compound to polymer increases the thermodynamic driving force for crystallization. Reduce the drug loading to ensure the flavonoid molecules are adequately stabilized within the polymer matrix.
Moisture Absorption Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store the solid dispersion in a desiccated environment and consider using less hygroscopic polymers.
Inadequate Polymer Interaction The polymer should have strong interactions (e.g., hydrogen bonds) with this compound to inhibit crystallization. Polymers like polyvinylpyrrolidone (B124986) (PVP) are known to form strong hydrogen bonds with flavonoids.
Storage at Elevated Temperatures Storing the solid dispersion above its glass transition temperature (Tg) will lead to recrystallization. Ensure storage temperatures are well below the Tg of the formulation.
Issue 3: Difficulty in Forming Cocrystals
Potential Cause Troubleshooting Steps
Incompatible Co-former The co-former must be able to form stable hydrogen bonds or other non-covalent interactions with this compound. Screen a variety of pharmaceutically acceptable co-formers with different functional groups (e.g., carboxylic acids, amides).
Incorrect Solvent System for Grinding/Slurry The choice of solvent in liquid-assisted grinding or slurry crystallization is crucial. A small amount of a solvent in which both components are sparingly soluble can facilitate cocrystal formation.
Unfavorable Thermodynamics Not all combinations of a drug and co-former will result in a stable cocrystal. If multiple methods and co-formers fail, it may be that cocrystallization is not a thermodynamically favorable path for this compound with the selected co-formers.

Quantitative Data Summary

The following tables summarize the solubility enhancement of flavonoids using different techniques. While data for this compound is provided where available, data for other structurally similar flavonoids are included as representative examples.

Table 1: Solubility of this compound with β-Cyclodextrin

β-Cyclodextrin (mM) This compound Solubility (mM) at pH 4.5 Fold Increase
0~0.05 (estimated from graph)1.0
2~0.122.4
4~0.193.8
6~0.265.2
8~0.336.6
10~0.408.0
Data is estimated from the phase solubility diagram presented in Fumes et al., 2015.

Table 2: Dissolution Enhancement of Flavonoids by Solid Dispersion

Flavonoid Polymer Drug:Polymer Ratio Dissolution Medium % Drug Released after 2h Fold Increase in Dissolution Reference
HesperetinPVP20:80pH 6.8100%~64.3Kanaze et al., 2006[3]
NaringeninPVP20:80pH 6.8100%~51.4Kanaze et al., 2006[3]
LuteolinPEG 40001:2-~98%SignificantZafar et al., 2020[4]

Table 3: Solubility Enhancement of Flavonoids by Cocrystallization

Flavonoid Co-former Solubility of Cocrystal (µg/mL) Solubility of Pure Flavonoid (µg/mL) Fold Increase Reference
QuercetinCaffeine3627267~13.6Smith et al., as cited in[5]
QuercetinIsonicotinamide1220267~4.6Smith et al., as cited in[5]
HesperetinCaffeine~95~24~4.0As cited in[6]
BaicaleinCaffeine--~2.5 (at pH 2.0)As cited in[6]

Experimental Protocols

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

This protocol is used to determine the stoichiometry and stability constant of the this compound-cyclodextrin complex.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0-10 mM β-CD). prep2 Add an excess amount of This compound to each solution in separate vials. prep1->prep2 equil1 Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. prep2->equil1 analysis1 Filter the suspensions to remove undissolved this compound. equil1->analysis1 analysis2 Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). analysis1->analysis2 analysis3 Plot the total concentration of dissolved this compound (Y-axis) vs. the cyclodextrin concentration (X-axis). analysis2->analysis3 G cluster_dissolve Dissolution cluster_evap Evaporation cluster_dry Drying & Processing dissolve1 Completely dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol) at a specific ratio. evap1 Evaporate the solvent under reduced pressure using a rotary evaporator. dissolve1->evap1 dry1 Further dry the resulting solid film in a vacuum oven to remove residual solvent. evap1->dry1 dry2 Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size. dry1->dry2 dry3 Store the final product in a desiccator. dry2->dry3 G cluster_mix Mixing cluster_grind Grinding cluster_analyze Analysis mix1 Place stoichiometric amounts of This compound and a co-former in a milling jar. mix2 Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol). mix1->mix2 grind1 Mill the mixture for a specific time (e.g., 30-60 minutes) at a set frequency. mix2->grind1 analyze1 Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. grind1->analyze1

References

Technical Support Center: Enhancing the Oral Bioavailability of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of 7-Hydroxyflavone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

The primary challenges hindering the oral bioavailability of this compound are its low aqueous solubility and extensive first-pass metabolism.[1][2][3][4][5] Like many flavonoids, its poor solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1][2] Furthermore, upon absorption, it undergoes rapid and extensive metabolism, primarily through glucuronidation and sulfation, in the intestines and liver, leading to the formation of metabolites that may have different biological activities and are readily excreted.[6][7]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

Several strategies can be employed to overcome the bioavailability challenges of this compound. These can be broadly categorized as:

  • Formulation Strategies:

    • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility, protect it from degradation, and improve its absorption.[8][9][10][11]

    • Complexation: Forming inclusion complexes with cyclodextrins can significantly improve the aqueous solubility and dissolution rate of flavonoids.[12][13][14]

    • Lipid-Based Formulations: Formulations incorporating lipids and surfactants can improve the solubilization and absorption of lipophilic compounds like this compound.[15]

  • Chemical Modification Strategies:

    • Prodrugs: Modifying the structure of this compound to create a prodrug can enhance its solubility and permeability.[16][17][18][] The prodrug is then converted to the active this compound in the body. A successful example is the carbamate (B1207046) prodrug of the related 7,8-dihydroxyflavone (B1666355), which significantly increased its oral bioavailability.[16][17]

Q3: Are there any specific excipients that can aid in enhancing the bioavailability of this compound?

Yes, certain excipients can play a crucial role. Polysorbates and other nonionic surfactants can act as solubilizing agents.[20][21] The use of absorption enhancers can also improve permeability across the intestinal epithelium.[1] Additionally, excipients that inhibit metabolic enzymes (e.g., P-glycoprotein inhibitors) could potentially reduce first-pass metabolism, though this requires careful investigation to avoid drug-drug interactions.

Q4: How is this compound metabolized after oral administration, and what are its major metabolites?

Following oral administration in rats, this compound is rapidly and extensively biotransformed into its sulfate (B86663) and glucuronide conjugates.[6][7] The parent form is often not detected in the serum, indicating a high degree of first-pass metabolism.[6][7] A known human metabolite is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid.[22]

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during experiments aimed at enhancing the oral bioavailability of this compound.

Problem Possible Causes Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. - Poor solubility of the crystalline drug.- Inefficient encapsulation in the delivery system.- Inappropriate choice of excipients.- Particle Size Reduction: Micronize or nano-size the this compound powder before formulation.[21]- Formulation Optimization: - For nanoformulations, optimize drug-to-carrier ratio, solvent, and manufacturing process parameters (e.g., homogenization speed, sonication time). - For cyclodextrin (B1172386) complexes, confirm complex formation using techniques like DSC, XRD, or NMR, and optimize the stoichiometry.[13]- Excipient Screening: Test a range of pharmaceutically acceptable surfactants and solubilizers at different concentrations.[20]
High variability in in vivo pharmacokinetic data. - Inconsistent dosing volume or formulation homogeneity.- Physiological variability among animals (e.g., gastric emptying time, intestinal motility).- Issues with the analytical method for plasma sample quantification.- Dosing Procedure: Ensure the formulation is homogenous before each administration. Use precise dosing techniques.- Study Design: Increase the number of animals per group to account for biological variability. Standardize fasting times and other experimental conditions.- Analytical Method Validation: Thoroughly validate the analytical method (e.g., HPLC-MS) for linearity, accuracy, precision, and stability as per regulatory guidelines.[23]
Low oral bioavailability despite improved in vitro dissolution. - Extensive first-pass metabolism in the gut wall and liver.- Efflux by transporters like P-glycoprotein.- Instability of the formulation in the gastrointestinal environment.- Investigate Metabolism: Use in vitro models like liver microsomes or Caco-2 cells to assess the metabolic stability of the formulation.- Prodrug Strategy: Consider designing a prodrug of this compound to mask the metabolic sites.[16][17]- Incorporate Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes or efflux pumps in preclinical studies (use with caution and for research purposes only).- Formulation Stability: Test the stability of the formulation in simulated gastric and intestinal fluids.
Difficulty in formulating a stable nanoemulsion or nanosuspension. - Ostwald ripening leading to particle size growth.- Aggregation of nanoparticles.- Incompatibility of formulation components.- Stabilizer Optimization: Use a combination of surfactants and polymers to provide both electrostatic and steric stabilization.- Homogenization Technique: Employ high-energy homogenization methods (e.g., high-pressure homogenization, microfluidization) to achieve a narrow particle size distribution.- Component Compatibility: Ensure all components are compatible and do not cause phase separation or precipitation over time.

Section 3: Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for 7,8-Dihydroxyflavone and its Prodrug (R13) in Mice

Data extracted from a study on a structurally similar flavonoid, 7,8-dihydroxyflavone, to illustrate the potential of a prodrug strategy.

Compound Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
7,8-Dihydroxyflavone5075.30.25158.24.6[16]
Prodrug R13501290.5332.810.5[16]

Table 2: Solubility Enhancement of Flavonoids using β-Cyclodextrin

Illustrative data on the effect of β-cyclodextrin on the solubility of other flavonoids, demonstrating the potential for this compound.

Flavonoid Solubility in Water (M) Solubility with β-Cyclodextrin (M) Fold Increase Reference
Hesperetin1.8 x 10⁻⁵1.9 x 10⁻³ (with 1.2 x 10⁻² M β-CD)~105[13]
Naringenin2.0 x 10⁻⁵2.4 x 10⁻³ (with 1.2 x 10⁻² M β-CD)~120[13]

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles using the Emulsion-Solvent Evaporation Method

  • Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer. Follow this by high-speed homogenization or sonication to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanosuspension at high speed to pellet the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles to obtain a dry powder for long-term storage and characterization.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Testing of a this compound Formulation

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The addition of a small percentage of surfactant (e.g., 0.5% SDS) may be necessary to maintain sink conditions for a poorly soluble compound.

  • Procedure: a. Fill the dissolution vessels with a specified volume of the dissolution medium and allow it to equilibrate to 37 ± 0.5 °C. b. Place a known amount of the this compound formulation in each vessel. c. Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm). d. At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium. e. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation This compound Formulation (e.g., Nanoparticles, Prodrug) physicochemical Physicochemical Characterization (Size, Zeta, Encapsulation) formulation->physicochemical dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability Assay dissolution->permeability pk_study Pharmacokinetic Study in Rodents permeability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating enhanced oral formulations of this compound.

bioavailability_challenges start Oral Administration of This compound dissolution Low Aqueous Solubility start->dissolution absorption Poor Absorption dissolution->absorption metabolism Extensive First-Pass Metabolism (Intestine & Liver) absorption->metabolism excretion Rapid Excretion of Metabolites metabolism->excretion bioavailability Low Oral Bioavailability excretion->bioavailability

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

signaling_pathway nicotine Nicotine-induced Cytotoxicity erk ERK nicotine->erk activates seven_hf This compound seven_hf->erk modulates nrf2 Nrf2 erk->nrf2 activates ho1 HO-1 nrf2->ho1 induces protection Renal Cell Protection ho1->protection leads to

Caption: Proposed signaling pathway for the protective effect of this compound against nicotine-induced cytotoxicity.[24]

References

Technical Support Center: Optimizing 7-Hydroxyflavone Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 7-Hydroxyflavone for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A recommended starting point for this compound is to perform a dose-response experiment with a broad range of concentrations to determine the optimal concentration for your specific cell line and experimental goals. Based on published studies, a range of 1 µM to 100 µM is often a good starting point for initial cytotoxicity and dose-finding assays. For specific mechanistic studies, concentrations are often narrowed down. For instance, a concentration of 20 μM has been used to demonstrate the protective effects of this compound against nicotine-induced cytotoxicity in rat renal proximal tubule cells.[1] In other studies, 50 μM has been used to show inhibition of viral replication and to reduce reactive oxygen species (ROS) levels in HepG2 cells.[1]

It is crucial to empirically determine the optimal concentration for your specific cell line, as sensitivity can vary significantly.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide.[2] A common practice is to prepare a high-concentration stock solution, for example, 10 mg/mL in DMSO.[2] To prepare the stock solution, dissolve the this compound powder in the solvent of choice, which should be purged with an inert gas.[2]

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation of this compound in the aqueous environment of cell culture medium is a common issue due to its hydrophobic nature. Here are some troubleshooting steps:

  • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous medium.[3]

  • Perform serial dilutions: When preparing your working solution, perform a serial dilution of your high-concentration DMSO stock solution into the cell culture medium. It is critical to add the DMSO stock to the larger volume of medium while gently mixing, rather than the other way around.[3]

  • Pre-warm the medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[3]

  • Reduce the final compound concentration: The concentration you are using may be above the solubility limit of this compound in your specific cell culture medium. Try using a lower concentration range.[3]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations.

  • Possible Cause: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to flavonoids. It is essential to perform a dose-response curve for your specific cell line to determine the appropriate concentration range.[4]

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a solvent control group in your experiments.[4]

  • Possible Cause: Compound purity.

    • Solution: Verify the purity of your this compound stock, as impurities can contribute to cytotoxicity.[4]

Problem 2: Inconsistent or unexpected results in cell viability assays.

  • Possible Cause: Interference with tetrazolium-based assays.

    • Solution: Flavonoids like this compound can interfere with common cytotoxicity assays like the MTT assay. It is highly recommended to use alternative methods such as the Trypan Blue exclusion assay or the Sulforhodamine B (SRB) assay, which are considered more reliable for these compounds.[4]

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a uniform single-cell suspension before seeding to avoid clumps and ensure even cell distribution in the wells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer22.56 ± 0.21 µg/mL[5][6]
MDA-MB-231Breast Cancer3.86 ± 0.35 µg/mL[5][6]
HeLaCervical Cancer32.1 µM (at 72h)[7]

Table 2: Inhibitory Concentrations (IC50) of this compound on Enzymes

EnzymeIC50 ValueReference
PKM22.12 µM[1]
COX-227 µg/mL[1]
5-LOX33 µg/mL[1]

Key Experimental Protocols

Protocol 1: Determining IC50 using Sulforhodamine B (SRB) Assay

This protocol is adapted from a general procedure for assessing cytotoxicity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound and include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis (e.g., ERK/Nrf2 Pathway)

This protocol provides a general framework for analyzing protein expression and phosphorylation.

  • Cell Treatment: Seed cells in a 6-well plate and grow them to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, Nrf2, HO-1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare 7-HF Stock (10 mg/mL in DMSO) dilution Serial Dilution of 7-HF stock->dilution cells Seed Cells in Multi-well Plate treatment Treat Cells with Varying Concentrations cells->treatment dilution->treatment incubation Incubate for Desired Time treatment->incubation srb_assay Perform SRB Assay (Cytotoxicity) incubation->srb_assay wb_assay Perform Western Blot (Signaling) incubation->wb_assay ic50 Calculate IC50 srb_assay->ic50 pathway_analysis Analyze Protein Expression wb_assay->pathway_analysis

Caption: Experimental workflow for optimizing this compound dosage.

erk_nrf2_pathway seven_hf This compound erk ERK seven_hf->erk Activates nrf2 Nrf2 erk->nrf2 Phosphorylates are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds keap1 Keap1 keap1->nrf2 Inhibits (Degradation) ho1 HO-1 (Heme Oxygenase-1) are->ho1 Induces Transcription cytoprotection Cytoprotection & Antioxidant Effects ho1->cytoprotection

Caption: The ERK/Nrf2/HO-1 signaling pathway activated by this compound.

apoptosis_pathway flavonoids Flavonoids (e.g., this compound) pi3k_akt PI3K/Akt Pathway flavonoids->pi3k_akt Inhibits nf_kb NF-κB flavonoids->nf_kb Inhibits bcl2_family Bcl-2 Family flavonoids->bcl2_family Modulates pi3k_akt->nf_kb Activates bcl2_anti Bcl-2 (Anti-apoptotic) nf_kb->bcl2_anti Promotes Transcription bax Bax (Pro-apoptotic) bcl2_family->bax bcl2_family->bcl2_anti caspases Caspase Activation (e.g., Caspase-3) bax->caspases Promotes bcl2_anti->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: General apoptosis signaling pathways modulated by flavonoids.

References

troubleshooting inconsistent results in 7-Hydroxyflavone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyflavone (7-HF) bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing high variability in my IC50 values for this compound across replicate experiments?

High variability in IC50 values is a common issue that can stem from several factors. The primary areas to investigate are compound handling, cell culture conditions, and the specifics of the assay protocol.

  • Compound Solubility and Stability: this compound, like many flavonoids, has limited aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent concentrations being delivered to the cells. Ensure your final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment. Over-confluent or stressed cells can respond differently to treatment.

  • Reagent Quality and Preparation: Use high-quality, fresh reagents. If you are using a commercial assay kit, ensure it is within its expiration date. Prepare fresh dilutions of 7-HF for each experiment from a well-maintained stock solution.

Q2: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

This indicates that the compound is precipitating out of solution, which will lead to inaccurate and non-reproducible results.

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of 7-HF.

  • Optimize Solvent Concentration: While increasing the DMSO concentration might improve solubility, be aware that DMSO itself can be toxic to cells at higher concentrations. A dose-response curve for your vehicle control (DMSO) should be performed to determine the maximum tolerated concentration.

  • Use a Different Solvent: While DMSO is most common, other solvents like ethanol (B145695) could be tested for solubility and cell compatibility.

  • Consider Formulation Strategies: For in vivo or more complex in vitro models, formulation strategies using cyclodextrins or other solubilizing agents might be necessary.

Q3: I am not observing the expected biological activity of this compound in my aromatase inhibition assay. What could be the problem?

If 7-HF is not showing the expected inhibitory activity on aromatase, consider the following:

  • Enzyme Activity: Confirm that the aromatase enzyme in your assay is active. Run a positive control with a known aromatase inhibitor, such as letrozole.

  • Cofactor Availability: Ensure that all necessary cofactors for the enzyme reaction (e.g., NADPH) are present at optimal concentrations.

  • Assay Interference: Flavonoids can sometimes interfere with assay readouts (e.g., fluorescence or absorbance). Run a control with 7-HF and the assay components in the absence of the enzyme to check for any direct interference.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound bioassays.

G start Inconsistent Bioassay Results solubility Check Compound Solubility - Visually inspect for precipitate - Test lower concentrations - Optimize solvent concentration start->solubility Start Here cell_health Verify Cell Health & Density - Check morphology - Ensure logarithmic growth - Standardize seeding density solubility->cell_health If solubility is confirmed protocol Review Assay Protocol - Check reagent stability - Run positive/negative controls - Verify instrument settings cell_health->protocol If cells are healthy interference Test for Assay Interference - Run compound-only controls - Check for absorbance/fluorescence overlap protocol->interference If protocol is correct result_ok Results are Consistent interference->result_ok If no interference

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Quantitative Data Summary

The biological activity of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. The following table summarizes reported IC50 values from various studies to provide a reference range for your own results.

Assay TypeCell Line / SystemReported IC50 Value (µM)Reference
Aromatase InhibitionRecombinant Human Enzyme~0.9 - 2.5Fictional Data
Cytotoxicity (MTT)MCF-7 (Breast Cancer)~15 - 40Fictional Data
Cytotoxicity (MTT)HepG2 (Liver Cancer)~25 - 60Fictional Data
Antioxidant (DPPH)Cell-free~5 - 12Fictional Data
Anti-inflammatory (NO)RAW 264.7 Macrophages~10 - 25Fictional Data

Note: The data in this table is illustrative and should be replaced with actual literature-derived values for a real-world application.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of 2x working solutions in complete growth medium.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the 2x working solutions of 7-HF to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with 7-HF seed_cells->treat_cells prep_compound Prepare 7-HF Serial Dilutions prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Signaling Pathways

This compound is known to interact with several signaling pathways, primarily due to its role as an inhibitor of aromatase (cytochrome P450 19A1) and its antioxidant properties.

Aromatase Inhibition Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting aromatase, this compound can reduce the levels of estrogen, which is a critical mechanism in hormone-dependent cancers like certain types of breast cancer.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts ER Estrogen Receptor (ER) Estrogens->ER Activates Gene_Expression Gene Expression & Cell Proliferation ER->Gene_Expression Promotes HF7 This compound HF7->Aromatase Inhibits

Caption: Inhibition of the estrogen biosynthesis pathway by this compound.

minimizing off-target effects of 7-Hydroxyflavone in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 7-Hydroxyflavone in cellular models.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity in my cell line treated with this compound. Is this an off-target effect?

A1: It's possible. While this compound (7HF) exhibits anticancer activity in specific cell lines like HeLa and MDA-MB231, it can also cause cytotoxicity in other cell types through off-target mechanisms.[1] The cytotoxic effects of flavonoids can be multifactorial and not always linked to a single, specific target.[2] It is also important to consider that at higher concentrations (e.g., 40 µM), many hydroxyflavones can inhibit cell proliferation irrespective of their specific antioxidant properties.[2]

To investigate this further, consider the following:

  • Dose-Response Curve: Perform a full dose-response experiment. Off-target effects may have a different potency profile compared to on-target effects.

  • Compare with Structurally Related Flavonoids: Test other monohydroxyflavone isomers to see if the observed cytotoxicity is specific to the 7-hydroxy position.

  • Cell Line Specificity: The cytotoxic effects of 7HF can vary significantly between cell lines. For example, its IC50 is approximately 22.56 µg/mL in HeLa cells and 3.86 µg/mL in MDA-MB231 cells.[1][3]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results with flavonoids like 7HF can often be attributed to experimental artifacts rather than off-target biological effects. Here are two common culprits:

  • Precipitation: Flavonoids, being relatively hydrophobic, can precipitate in aqueous cell culture media, especially at higher concentrations. This can lead to variability in the effective concentration of the compound. Visually inspect your culture medium for any signs of precipitation after adding 7HF.

  • Autofluorescence: Many flavonoids are naturally fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent readouts, leading to false positives. It is recommended to include an unstained control group treated with 7HF to assess its baseline fluorescence.

Q3: I suspect this compound is not hitting its intended target in my cellular model. How can I confirm target engagement?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound is binding to its intended target within a cell.[4][5][6][7][8] This method is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand. An increase in the melting temperature of your target protein in the presence of 7HF provides strong evidence of direct engagement.

Q4: Are there known signaling pathways that are affected by this compound off-target activities?

A4: While specific off-target signaling pathways for 7HF are not extensively documented, studies on related flavonoids suggest potential areas to investigate. For instance, some hydroxyflavones have been shown to have minimal activity on the Aryl Hydrocarbon Receptor (AhR) pathway, with this compound showing the least induction of CYP1A1 compared to other isomers.[9] Additionally, the structurally similar 7-hydroxyflavanone (B191499) has been studied for its effects on mitochondrial bioenergetics, suggesting that mitochondrial function could be a potential off-target area to explore for 7HF.[10]

Q5: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A5: Flavonoids as a class are known to be potential Pan-Assay Interference Compounds (PAINS).[11][12][13][14] PAINS are compounds that can appear as "hits" in high-throughput screens through non-specific mechanisms, such as forming aggregates that sequester proteins or interfering with assay technology. It is important to be aware of this possibility and to use orthogonal assays to validate any observed activity of 7HF.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Proliferation
Observation Potential Cause Recommended Action
Reduced cell viability in a non-cancerous cell line or a cancer cell line where 7HF is not expected to be cytotoxic. General Off-Target Cytotoxicity: At higher concentrations, flavonoids can induce non-specific cytotoxic effects.[2]1. Perform a detailed dose-response analysis to determine the IC50 in your specific cell line.2. Test a structurally unrelated compound with the same primary target (if known) to see if it phenocopies the effect.3. Reduce the concentration of 7HF to a range where on-target effects are observed without significant cytotoxicity.
Cell cycle arrest is observed. Off-Target Effect on Cell Cycle Regulators: While one study showed 7HF does not affect the cell cycle, this could be cell-type dependent.1. Perform cell cycle analysis using flow cytometry.2. Examine the expression levels of key cell cycle proteins (e.g., cyclins, CDKs) via Western blot.
Issue 2: Inconsistent or Unreliable Assay Readouts
Observation Potential Cause Recommended Action
High background in fluorescence-based assays. Autofluorescence of this compound: Flavonoids can inherently fluoresce.1. Include a control group of cells treated with 7HF but without the fluorescent probe/dye.2. If possible, use a different fluorescent channel that does not overlap with the emission spectrum of 7HF.3. Consider using a label-free assay format.
Turbidity or precipitate in cell culture media. Poor Solubility of this compound: Flavonoids can precipitate in aqueous solutions.1. Prepare a fresh stock solution of 7HF in a suitable solvent (e.g., DMSO) before each experiment.2. Ensure the final concentration of the solvent in the culture medium is low and consistent across all conditions.3. Visually inspect the media under a microscope for precipitates.
Variable results in enzyme inhibition assays. Promiscuous Inhibition (PAINS activity): Flavonoids can act as non-specific inhibitors.[11][12][13][14]1. Perform control experiments with and without a non-ionic detergent (e.g., Triton X-100) to check for aggregate-based inhibition.2. Use orthogonal assays with different detection methods to confirm the inhibitory activity.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target/Activity Cell Line/Assay IC50 / EC50 Reference
PKM2 InhibitionEnzyme Assay2.12 µM[15]
COX-2 InhibitionEnzyme Assay27 µg/mL[15]
5-LOX InhibitionEnzyme Assay33 µg/mL[15]
Anticancer ActivityHeLa (cervical cancer)22.56 µg/mL[1][3]
Anticancer ActivityMDA-MB231 (breast cancer)3.86 µg/mL[1][3]
Antioxidant ActivityDPPH Assay5.55 µg/mL[1][3]
Enterovirus 71 (EV71) Inhibition19.95 µM[15]

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol is adapted from standard cellular ROS assay procedures.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of DCFDA (typically 10-25 µM) in pre-warmed serum-free medium.

  • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add fresh culture medium containing various concentrations of this compound and a positive control (e.g., H₂O₂) to the respective wells.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis of the ERK/Nrf2 Signaling Pathway

This protocol provides a general workflow for assessing the activation of the ERK/Nrf2 pathway.

Materials:

  • Cells cultured in appropriate plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-Nrf2, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • For Nrf2 nuclear translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the appropriate loading control (e.g., total ERK for phospho-ERK, β-actin for cytoplasmic proteins, lamin B1 for nuclear proteins).

Visualizations

G cluster_0 Troubleshooting Unexpected Cytotoxicity Observation Unexpected Cell Death Dose_Response Perform Dose-Response Curve Observation->Dose_Response Compare_Isomers Test Other Hydroxyflavone Isomers Observation->Compare_Isomers Validate_Target Confirm Target Engagement (e.g., CETSA) Dose_Response->Validate_Target Compare_Isomers->Validate_Target Conclusion Distinguish On-Target vs. Off-Target Effect Validate_Target->Conclusion G cluster_on_target Known On-Target Effects cluster_off_target Potential Off-Target Considerations 7HF This compound ERK ERK 7HF->ERK Activates Proliferation Cell Proliferation 7HF->Proliferation May Inhibit Cell_Cycle Cell Cycle 7HF->Cell_Cycle Likely No Effect Mitochondria Mitochondrial Function 7HF->Mitochondria Potential Effect? AhR AhR Pathway (Minimal Effect) 7HF->AhR Nrf2 Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response G cluster_workflow Experimental Workflow to Minimize Off-Target Effects Start Start with 7HF Experiment Observe Observe Unexpected Phenotype Start->Observe Artifacts Rule out Artifacts (Precipitation, Autofluorescence) Observe->Artifacts Dose Optimize Concentration (Lowest Effective Dose) Artifacts->Dose Orthogonal Use Orthogonal Assays Dose->Orthogonal Genetic Genetic Knockdown/Knockout of Target Orthogonal->Genetic Unrelated Use Structurally Unrelated Inhibitor Orthogonal->Unrelated Conclusion Confirm On-Target Effect Genetic->Conclusion Unrelated->Conclusion

References

Technical Support Center: Large-Scale Synthesis of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 7-Hydroxyflavone. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes for this compound include the Baker-Venkataraman rearrangement, the Algar-Flynn-Oyamada reaction (starting from chalcones), and microbial transformation.[1][2][3] The Baker-Venkataraman method involves the reaction of 2,4-dihydroxyacetophenone with benzoyl chloride, followed by cyclization.[1] The Algar-Flynn-Oyamada reaction is an oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate.[2][4] Microbial transformation offers a greener alternative by using microorganisms to convert a suitable precursor, like 7-hydroxyflavanone (B191499), into this compound.[3]

Q2: What are the typical yields and reaction times for the synthesis of this compound?

A2: Yields and reaction times for this compound synthesis can vary significantly depending on the chosen method and reaction conditions. Some reported methods have yields ranging from 30-50% with long reaction times, while more optimized approaches can achieve higher yields in shorter durations.[5] For instance, a modified method involving in-situ cyclization can significantly reduce the reaction time.[5] Microbial transformation has been reported to achieve yields as high as 98%.[3]

Q3: What are the key challenges in the large-scale synthesis of this compound?

A3: Key challenges in the large-scale synthesis of this compound include:

  • Low Yields: Traditional methods often suffer from low product yields.[5]

  • Long Reaction Times: Some synthetic routes can be very time-consuming, with some preparations of intermediates taking up to 10 days.[6][7]

  • Impurity Formation: The formation of byproducts, such as coumarins or dibrominated flavanones, can complicate the purification process.[8][9]

  • Difficult Purification: Purification of the final product, especially on a large scale, can be challenging and often requires techniques like column chromatography or recrystallization.[8][10]

  • Harsh Reaction Conditions: Some methods require the use of expensive or hazardous reagents and extreme temperatures.[6][7]

Q4: How can I monitor the progress of the reaction?

A4: For large-scale reactions, it is crucial to have reliable in-process controls. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used.[8][10] Small aliquots of the reaction mixture can be withdrawn at regular intervals to monitor the consumption of starting materials and the formation of the product.[8]

Troubleshooting Guides

Issue: Low Product Yield
Potential Cause Troubleshooting Step Rationale
Ineffective Base Ensure the use of a strong, dry base (e.g., KOH, NaH).[8]The base may not be strong enough or could be quenched by moisture, leading to incomplete reaction.[8]
Poor Solvent Choice Select a suitable solvent for the reaction at scale.[8]The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or intermediates.[8]
Suboptimal Reaction Temperature Carefully control the reaction temperature.[11]Excessively high temperatures can lead to degradation of the product, while low temperatures may result in an incomplete reaction.[10][11]
Presence of Electron-Withdrawing Groups The reaction conditions may need to be specifically optimized for substrates with electron-withdrawing groups like -NO2.[10]Such groups on the chalcone (B49325) can sometimes result in lower yields.[10]
Issue: Formation of Impurities
Potential Cause Troubleshooting Step Rationale
Side Reactions Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).Unwanted side reactions can lead to the formation of byproducts.
Oxidation of Intermediates Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Some intermediates may be sensitive to oxidation by air.
Formation of Coumarins Carefully control the reaction temperature and the choice of anhydride (B1165640) and base in Allan-Robinson reactions.[8]The reaction conditions can favor coumarin (B35378) formation, especially with aliphatic anhydrides.[8]
Dibromination Use a controlled amount of brominating agent and monitor the reaction closely.[9]Excess brominating agent can lead to the formation of dibrominated byproducts.[9]
Issue: Difficult Purification
Potential Cause Troubleshooting Step Rationale
Ineffective Column Chromatography Consider alternative purification methods like recrystallization.[8]Column chromatography can be time-consuming and require large volumes of solvent, making it less ideal for large-scale purification.[8]
Poor Choice of Recrystallization Solvent Perform a systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes).[8]Finding a suitable solvent system is crucial for good recovery and high purity during recrystallization.[8]
Presence of Polar Impurities For highly polar or glycosylated flavones, reverse-phase (C18) chromatography may be more effective.[10]Standard silica (B1680970) gel chromatography may not be effective for separating highly polar compounds.[10]
Use of Sephadex LH-20 Consider using Sephadex LH-20 for the isolation and purification of flavonoids.[12]This method has been successfully used to isolate and purify various flavonoid classifications.[12]

Quantitative Data Summary

Synthetic Method Starting Material Key Reagents/Conditions Reaction Time Yield Reference
Modified Baker-Venkataraman2,4-dihydroxy acetophenone (B1666503), benzoyl chlorideEthanol, Sodium hydroxide (B78521), 30% Hydrogen peroxide~5 hoursHigh (not specified)[5]
Traditional Baker-Venkataraman2,4-dihydroxy acetophenone, benzoyl chloride-~60 hours30-50%[5]
Chalcone Route Intermediate2',4'-dihydroxy-5'-nitro-chalcone-10 days-[6][7]
Microbial Transformation7-hydroxyflavanoneAspergillus niger 13/59 days98%[3]
Algar-Flynn-Oyamada2,2',4-trihydroxychalconeMethanol, NaOH, 30% H2O224 hours18%[2]
Palladium-Catalyzed Oxidative Cyclization2'-hydroxydihydrochalconePd(TFA)2, 5-nitro-1,10-phenanthroline, DMSO, O248 hours81%[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Baker-Venkataraman Reaction[5]
  • Dissolve 2,4-dihydroxy acetophenone and benzoyl chloride in ethanol.

  • Add sodium hydroxide to the solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature.

  • Add 30% hydrogen peroxide to induce in-situ cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidative Cyclization of 2'-Hydroxychalcones using Iodine in DMSO[10]
  • Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 ml).[10]

  • Add a catalytic amount of iodine (e.g., 200 mg).[10]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[10]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[10]

  • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate (B1220275) (Na2S2O3) or sodium sulfite (B76179) (Na2SO3) solution to remove excess iodine.[10]

  • Wash the precipitate with cold water and dry.[10]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) or by recrystallization from a suitable solvent like ethanol.[10]

Protocol 3: Microbial Transformation of 7-Hydroxyflavanone[3]
  • Prepare a culture of Aspergillus niger 13/5.

  • Add 7-hydroxyflavanone to the microbial culture.

  • Incubate the culture for 9 days.

  • Monitor the transformation of the substrate to the product using HPLC.

  • After the substrate is fully consumed, extract the product from the culture medium.

  • Purify the this compound product.

Visualizations

Synthesis_Pathways cluster_BV Baker-Venkataraman Rearrangement cluster_Chalcone Oxidative Cyclization of Chalcone cluster_Microbial Microbial Transformation A 2,4-Dihydroxyacetophenone C 1,3-Diketone Intermediate A->C Acylation & Rearrangement B Benzoyl Chloride B->C Acylation & Rearrangement D This compound C->D Cyclization E 2'-Hydroxychalcone F This compound E->F I2/DMSO or H2O2/NaOH G 7-Hydroxyflavanone H This compound G->H Aspergillus niger

Caption: Common synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Large-Scale Synthesis CheckReaction Step 1: Review Reaction Conditions Start->CheckReaction CheckPurity Step 2: Analyze Starting Material Purity CheckReaction->CheckPurity Conditions OK Conditions Temperature Time Reagents Solvent CheckReaction->Conditions OptimizePurification Step 3: Optimize Purification Method CheckPurity->OptimizePurification Purity OK Purity Purity of Reactants Presence of Water CheckPurity->Purity Purification Recrystallization Column Chromatography Alternative Sorbents OptimizePurification->Purification Solution Optimized Synthesis Protocol OptimizePurification->Solution Purification Optimized

References

degradation products of 7-Hydroxyflavone and their interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyflavone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a focus on its degradation products and their potential for experimental interference.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in experimental settings?

A1: this compound, like many flavonoids, is susceptible to degradation under several conditions:

  • pH: The stability of this compound is pH-dependent. The hydroxyl group at position 7 is the most acidic, and its deprotonation at higher pH can make the molecule more susceptible to oxidation.[1][2] Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Light: Exposure to UV and even visible light can induce photodegradation. This process can involve photo-oxidation, leading to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, both in solid form and in solution. Thermal degradation can lead to the opening of the heterocyclic C-ring, a common degradation pathway for flavonoids.[3]

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the flavonoid structure. This is often enhanced by factors like pH and light.

Q2: What are the known degradation products of this compound?

A2: While specific studies detailing all abiotic degradation products of this compound are limited, based on the degradation pathways of related flavonoids and microbial transformation studies of 7-hydroxyflavanone (B191499), the following are potential degradation products:

  • Microbial/Enzymatic Degradation Products: Microbial studies on the related compound 7-hydroxyflavanone have shown that enzymatic reactions can lead to O-methylation (forming 7-methoxyflavone), hydroxylation at various positions, reduction of the carbonyl group, and dehydrogenation.[4] Human cytochrome P450 enzymes are also known to oxidize flavonoids, leading to hydroxylated and demethylated products.[3]

  • Thermal Degradation Products: For flavonoids in general, thermal degradation can lead to the cleavage of the C-ring, resulting in simpler phenolic compounds such as derivatives of benzoic acid and resorcinol.[3]

  • Photodegradation Products: Photodegradation of flavonoids can result in a variety of products, including hydroxylated and peroxy-derivatives, arising from photo-oxidation.[5]

Q3: Can this compound or its degradation products interfere with my biological assays?

A3: Yes, interference is a significant concern. Here’s a summary of potential interferences:

  • Protein Assays: While one study reported this compound as a non-interfering flavonoid in a protein strip test, other flavonoids are known to interfere with colorimetric protein assays like the BCA and Lowry assays. This interference can lead to an overestimation of protein concentration.

  • Cell Viability Assays (e.g., MTT): Flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent to its formazan (B1609692) product in a cell-free system. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[6][7][8]

  • Enzymatic Assays: 7,8-Dihydroxyflavone, a related compound, has been shown to inhibit CYP enzymes.[9] Flavonoids can also interfere with peroxidase-based assays.

  • Reporter Gene Assays (e.g., Luciferase): Flavonoids have been reported to inhibit the catalytic activity of luciferase, which can lead to either a decrease or, counterintuitively, an increase in the luminescent signal in cell-based assays due to enzyme stabilization.[4][9][10]

  • Nucleic Acid Staining: Some flavonoids can interact with DNA and may interfere with the binding of nucleic acid stains.[9]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause Troubleshooting Steps
Degradation of this compound in cell culture media. Prepare fresh solutions of this compound for each experiment. Minimize exposure of media containing the compound to light and elevated temperatures. Consider the pH of your culture medium, as alkaline conditions can promote degradation. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Interference with cell viability assays (MTT). If you observe an unexpected increase in cell viability, it may be due to direct reduction of the MTT reagent by this compound. Solution: Use an alternative viability assay that is not based on cellular reduction potential, such as the Sulforhodamine B (SRB) assay or a method that measures ATP levels.[6]
Interference with reporter gene assays (Luciferase). If you are using a luciferase-based reporter assay, be aware that flavonoids can inhibit the enzyme. Solution: Run a cell-free control experiment to test if this compound directly affects luciferase activity at the concentrations used in your assay. Consider using a different reporter system if significant interference is observed.[4][10]

Problem 2: Variability in analytical measurements of this compound.

Possible Cause Troubleshooting Steps
Degradation during sample preparation and analysis. Protect samples from light and heat. Use amber vials and keep samples on ice or at a controlled low temperature. Analyze samples as quickly as possible after preparation. Ensure the pH of your sample and mobile phase is in a range where this compound is stable (acidic pH is generally preferred).
Co-elution of degradation products with the parent compound in HPLC. Your HPLC method may not be adequately resolving this compound from its degradation products. Solution: Develop and validate a stability-indicating HPLC method. This typically involves performing forced degradation studies to generate degradation products and then optimizing the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of all peaks.

Quantitative Data Summary

Table 1: Microbial Transformation Products of 7-Hydroxyflavanone

Product Transformation Yield Reference
7-MethoxyflavanoneO-methylation24%[4]
3′,4′-Dihydroxy-7-methoxyflavanoneO-methylation and Hydroxylation19%[4]
7-Hydroxyflavan-4-olCarbonyl reduction74%[4]
5,7-Dihydroxyflavan-4-olHydroxylation and Carbonyl reduction12%[4]
This compoundDehydrogenation98%[4]

Note: Data is for the related compound 7-hydroxyflavanone and indicates potential enzymatic degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Reflux the mixture at 80°C for 2 hours.

    • Withdraw samples at various time points (e.g., 0, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor for up to 24 hours.

    • Withdraw samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an appropriate volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified intervals.

  • Thermal Degradation:

    • For solid-state stress, place the powdered this compound in an oven at 105°C for 24 hours.

    • For solution-state stress, heat a solution of this compound at 80°C for 72 hours.

    • Take samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber.

    • Keep a control sample in the dark.

    • Withdraw samples at various time points.

3. Sample Analysis:

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC-UV/DAD or HPLC-MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (promotes stability).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A gradient elution is recommended to separate compounds with a range of polarities. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/DAD detector set at the maximum absorbance wavelength (λmax) of this compound. A photodiode array detector is recommended to assess peak purity and identify degradation products with different UV spectra.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_interference Potential Experimental Interference 7_Hydroxyflavone 7_Hydroxyflavone Degradation_Products Various Degradation Products 7_Hydroxyflavone->Degradation_Products Stress Conditions (pH, Light, Temp, Oxidation) Assay_Interference Inaccurate Results 7_Hydroxyflavone->Assay_Interference Direct Interaction Degradation_Products->Assay_Interference Interaction with Assay Components

Caption: General overview of this compound degradation and subsequent experimental interference.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Different Time Points Apply_Stress->Sample_Collection Neutralize_Dilute Neutralize (if necessary) and Dilute Samples Sample_Collection->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Identify_Quantify Identify and Quantify Degradation Products HPLC_Analysis->Identify_Quantify End End Identify_Quantify->End

Caption: Experimental workflow for a forced degradation study of this compound.

Inconsistent_Results Inconsistent/Unexpected Assay Results? Check_Degradation Is the compound degrading in the assay medium? Inconsistent_Results->Check_Degradation Check_Interference Is there direct interference with the assay components? Inconsistent_Results->Check_Interference Use_Fresh_Solutions Prepare fresh solutions, protect from light/heat. Check_Degradation->Use_Fresh_Solutions Yes Run_Controls Run cell-free controls to test for direct interaction. Check_Interference->Run_Controls Yes Alternative_Assay Consider an alternative assay method. Run_Controls->Alternative_Assay Interference Confirmed

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

preventing precipitation of 7-Hydroxyflavone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate in aqueous buffers?

A1: this compound is a flavonoid, a class of compounds known for their generally low water solubility.[1][2][3] Its chemical structure is largely non-polar, leading to poor interaction with polar water molecules in aqueous buffers. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to its low aqueous solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, in which this compound is soluble at approximately 10 mg/mL.[4] Other organic solvents like ethanol (B145695) can also be used.

Q3: What is the maximum concentration of DMSO I can use in my cell-based experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is pH-dependent. The pKa of the 7-hydroxyl group is approximately 7.02-7.28.[2][5] At pH values above its pKa, the hydroxyl group will deprotonate, forming a more soluble phenolate (B1203915) anion. Therefore, increasing the pH of the aqueous buffer can increase the solubility of this compound. However, the stability of the compound at different pH values should also be considered.

Q5: Can I use sonication to dissolve my this compound?

A5: Sonication can be used to aid in the dissolution of this compound in a solvent by breaking down larger particles and increasing the surface area for solvation. However, it is a temporary measure and will not prevent precipitation if the concentration is above the solubility limit in the aqueous buffer. It is best used in conjunction with other solubilization techniques.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your experimental system. 3. Utilize a solubilizing agent such as cyclodextrins or liposomes.
Cloudiness or turbidity appears in the buffer over time. Slow precipitation or aggregation of this compound molecules. This can be influenced by temperature changes or interactions with buffer components.1. Prepare fresh solutions for each experiment. 2. Ensure the stock solution is fully dissolved before dilution. 3. Consider sterile filtering the final solution through a 0.22 µm filter to remove any initial aggregates. 4. Evaluate the stability of your formulation at the experimental temperature over the time course of your assay.
Inconsistent experimental results. Variable amounts of soluble this compound due to partial precipitation.1. Visually inspect your solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions for each replicate. 3. Implement a robust solubilization method, such as cyclodextrin (B1172386) complexation, to ensure consistent solubility.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents and conditions.

Solvent/Condition Solubility Notes Reference
WaterInsolubleGenerally very low solubility in aqueous solutions.[2]
DMSO~10 mg/mLA common solvent for preparing concentrated stock solutions.[4]
EthanolSolubleAnother organic solvent option for stock solutions.[6][7]
Aqueous Buffer (pH 4.5) with β-CyclodextrinIncreases linearly with β-CD concentrationThe formation of a 1:1 inclusion complex enhances solubility. For example, at 25°C, the solubility increases with increasing concentrations of β-CD.[1][8]
Aqueous Buffer (pH > 7.3)Increased solubilityAbove its pKa, this compound deprotonates to a more soluble form.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 238.24 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.38 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound solution using HP-β-CD to enhance its aqueous solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Magnetic stirrer and stir bar

  • Sterile containers

Procedure:

  • Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. A common starting concentration is 1-10% (w/v). For example, to make a 5% solution, dissolve 500 mg of HP-β-CD in 10 mL of buffer. Stir until fully dissolved.

  • Complexation: While stirring the HP-β-CD solution, slowly add the 10 mM this compound stock solution in DMSO to achieve the desired final concentration. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point for optimization.

  • Equilibration: Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Sterilization (Optional): If required for your experiment, sterile filter the final solution through a 0.22 µm syringe filter.

Protocol 3: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol provides a general procedure for encapsulating the hydrophobic this compound within liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Egg Phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for your specific application.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) for at least 1 hour to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as centrifugation or dialysis.

Mandatory Visualization

Workflow for Preventing this compound Precipitation

G cluster_0 Preparation cluster_1 Solubilization Strategies cluster_2 Final Aqueous Solution stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) cosolvent Co-solvent Dilution stock->cosolvent Dilute stock directly into buffer cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Add stock to cyclodextrin solution liposome Liposomal Encapsulation stock->liposome Incorporate into lipid formulation final_solution Stable Aqueous Solution of this compound cosolvent->final_solution cyclodextrin->final_solution liposome->final_solution

Caption: A workflow diagram illustrating different strategies to prevent the precipitation of this compound in aqueous solutions.

Inhibition of the NF-κB Signaling Pathway by this compound

G cluster_0 Extracellular Stimuli cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Events stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to nucleus flavone This compound flavone->ikk inhibits dna DNA nfkb_nuc->dna binds to gene Pro-inflammatory Gene Expression dna->gene induces

Caption: A diagram showing the inhibition of the NF-κB signaling pathway by this compound, a proposed mechanism for its anti-inflammatory effects.

References

addressing autofluorescence of 7-Hydroxyflavone in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyflavone imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly those related to the autofluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

A1: this compound (7HF) is a naturally occurring flavonoid that exhibits intrinsic fluorescence. Its fluorescence properties are sensitive to the local microenvironment, making it a valuable tool for probing cellular structures and processes.[1] It is used in research to investigate its own biological activities, such as its antioxidant and anti-inflammatory effects, and to study cellular pathways it modulates.

Q2: What are the key fluorescent properties of this compound?

A2: The fluorescence of this compound is highly dependent on environmental factors such as pH and solvent polarity. It can exist in different forms (neutral, anionic, or cationic) depending on the acidity of the medium, and each form has distinct excitation and emission spectra.[2][3] For instance, its fluorescence can be weak in certain organic solvents but is often enhanced in the presence of water or when bound to proteins.[4][5]

Q3: What does "addressing autofluorescence" of this compound mean?

A3: In the context of this compound, "addressing autofluorescence" typically refers to managing its strong intrinsic fluorescence signal. Problems can arise if the signal is too intense, leading to detector saturation, or if it appears in non-specific locations, obscuring the targeted biological information. It is about optimizing the signal-to-noise ratio to ensure the observed fluorescence corresponds to the specific biological question being investigated.

Q4: How does pH affect this compound fluorescence in an imaging experiment?

A4: The fluorescence of this compound is pH-sensitive because its hydroxyl group can be deprotonated.[2][3] In more alkaline environments, the anionic form of the molecule is more prevalent, which has different fluorescent properties than the neutral form.[2][3] This is a critical consideration in live-cell imaging, as different cellular compartments have distinct pH values (e.g., cytoplasm vs. lysosomes), which can lead to variations in fluorescence intensity and emission wavelength.

Quantitative Data: Spectral Properties of this compound

The spectral properties of this compound are highly dependent on its chemical environment. The following table summarizes key quantitative data for its neutral and anionic forms.

PropertyNeutral Form (7-HFN)Anionic Form (7-HFA)ConditionsReference
Absorption Max (λabs) ~310 nm~375 nmIn EYPC/DMPC liposomes[1]
Emission Max (λem) Broad emission~530 nmIn EYPC/DMPC liposomes[1]
Excitation for Emission 310 nm375 nmIn EYPC/DMPC liposomes[1]
Fluorescence WeakStrong green fluorescence (~527 nm)In water/organic solvent mixtures[4][5]

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Staining: Remove the existing cell culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image immediately using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission around 440-550 nm, adjusting based on the specific instrumentation and experimental goals.

Signaling Pathways and Workflows

ERK/Nrf2/HO-1 Signaling Pathway Modulated by this compound

This compound has been shown to protect renal cells from nicotine-associated cytotoxicity by activating the ERK/Nrf2/HO-1 signaling pathway.

G ERK/Nrf2/HO-1 Signaling Pathway This compound This compound ERK ERK This compound->ERK activates Nrf2 Nrf2 ERK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters HO-1 HO-1 ARE->HO-1 promotes transcription of Cytoprotection Cytoprotection HO-1->Cytoprotection

Caption: ERK/Nrf2/HO-1 pathway activation by this compound.

Troubleshooting Workflow for this compound Imaging

This workflow provides a systematic approach to resolving common issues during imaging experiments with this compound.

G Troubleshooting Workflow Start Start: Imaging Issue HighBackground High Background Signal? Start->HighBackground NonSpecific Non-specific Staining? HighBackground->NonSpecific No ReduceConc Reduce 7-HF Concentration HighBackground->ReduceConc Yes SignalInstability Signal Fades or is Unstable? NonSpecific->SignalInstability No CheckpH Check pH of Imaging Buffer NonSpecific->CheckpH Yes ReduceExposure Reduce Exposure Time/Intensity SignalInstability->ReduceExposure Yes End Problem Resolved SignalInstability->End No OptimizeWash Optimize Washing Steps ReduceConc->OptimizeWash OptimizeWash->End CheckPurity Verify 7-HF Purity CheckpH->CheckPurity CheckPurity->End UseAntifade Use Antifade Reagent ReduceExposure->UseAntifade UseAntifade->End

Caption: A decision tree for troubleshooting common imaging issues.

Troubleshooting Guide

Problem 1: The fluorescence signal is too bright and saturating the detector.

  • Possible Cause: The concentration of this compound is too high.

  • Solution: Perform a concentration titration to determine the optimal concentration that provides a good signal without saturation. Start with a lower concentration (e.g., 0.5-1 µM) and gradually increase it.

Problem 2: High background fluorescence is obscuring the signal from my target structure.

  • Possible Cause 1: Incomplete removal of unbound this compound.

  • Solution 1: Increase the number and/or duration of the washing steps after staining to ensure all excess probe is removed.

  • Possible Cause 2: Non-specific binding of this compound to cellular components or the coverslip.

  • Solution 2: Consider pre-treating the coverslip with a blocking agent. Also, ensure that the imaging medium is free of components that might non-specifically interact with the flavonoid.

Problem 3: The fluorescence intensity is inconsistent across different cellular compartments.

  • Possible Cause: The fluorescence of this compound is sensitive to the local pH. Different organelles have different pH values, which will affect the protonation state and thus the fluorescence of the molecule.[2][3]

  • Solution: This may be an intrinsic property of this compound's fluorescence. Use this property to your advantage to probe different cellular environments. If a uniform signal is desired, this may not be the appropriate probe. Consider using pH-insensitive dyes if this is a confounding factor.

Problem 4: The fluorescence signal is weak or absent.

  • Possible Cause 1: The solvent environment is quenching the fluorescence. This compound fluorescence can be weak in certain protic and aprotic solvents.[4][5]

  • Solution 1: Ensure that the final imaging buffer is aqueous, as water can enhance the fluorescence of this compound.[4][5]

  • Possible Cause 2: The excitation or emission wavelengths are not optimal.

  • Solution 2: Consult the spectral data and ensure your microscope's filter sets are appropriate for the form of this compound you expect to be imaging (neutral vs. anionic).

Problem 5: The fluorescence signal photobleaches rapidly.

  • Possible Cause: Excessive exposure to excitation light.

  • Solution: Reduce the excitation light intensity and/or the exposure time. Use a more sensitive camera if available. Consider using an anti-fade mounting medium if compatible with your live-cell experiment.

References

Technical Support Center: Validating 7-Hydroxyflavone Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the biological activity of 7-Hydroxyflavone (7-HF).

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound?

A1: this compound (7-HF) is a flavonoid with a range of reported biological activities, primarily centered around its anti-inflammatory, antioxidant, and anticancer effects.[1][2] It has been shown to protect renal cells from nicotine-induced cytotoxicity and exhibits inhibitory effects on several enzymes, including pyruvate (B1213749) kinase M2 (PKM2), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][2]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: Current research indicates that 7-HF modulates several key signaling pathways. These include the ERK/Nrf2/HO-1 pathway, which is involved in the cellular stress response, and the MAPK/NF-κB signaling pathway, a critical regulator of inflammation.[1]

Q3: What is a suitable vehicle control for in vitro experiments with this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to dissolve this compound for in vitro experiments. It is crucial to use a vehicle control in your experiments, which consists of the same concentration of DMSO used to treat the cells with 7-HF. This ensures that any observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?

A4: Flavonoids, including 7-HF, can have limited solubility in aqueous solutions like cell culture media, leading to precipitation, especially at higher concentrations. To address this, you can try the following:

  • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining 7-HF solubility.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of 7-HF from a concentrated stock solution immediately before use.

  • Check for Precipitation: Before adding the compound to your cells, inspect the diluted 7-HF in the cell culture medium under a microscope for any crystals or precipitates.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Interference of this compound with the assay reagents.

    • Troubleshooting Step: Run a cell-free control by adding 7-HF at the concentrations used in your experiment to wells containing only cell culture medium and the MTT reagent. If a color change occurs, it indicates direct reduction of the reagent by the compound.

    • Solution: If interference is confirmed, consider using an alternative cell viability assay that is less prone to interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo.[1]

  • Possible Cause 2: Low solubility or precipitation of this compound.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any signs of compound precipitation.

    • Solution: Refer to the suggestions in FAQ Q4 to improve solubility.

  • Possible Cause 3: Inconsistent cell seeding.

    • Troubleshooting Step: Ensure a uniform single-cell suspension before seeding to avoid clumps and uneven cell distribution.

Issue 2: Difficulty in reproducing previously reported anti-inflammatory effects.
  • Possible Cause 1: Variation in cell passage number and confluency.

    • Troubleshooting Step: Maintain consistent cell passage numbers and ensure cells are in a similar growth phase (e.g., logarithmic phase) for all experiments.

  • Possible Cause 2: Mycoplasma contamination.

    • Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.

  • Possible Cause 3: Purity of the this compound compound.

    • Troubleshooting Step: Verify the purity of your 7-HF standard using analytical techniques like HPLC or LC-MS.

Quantitative Data Summary

ActivityAssay TypeCell Line/SystemIC50 / EC50Reference
PKM2 InhibitionIn vitroN/A2.12 µM[1]
COX-2 InhibitionIn vitroN/A27 µg/mL[1]
5-LOX InhibitionIn vitroN/A33 µg/mL[1]
Anticancer ActivityIn vitroHeLa22.5602 ± 0.21 µg/mL[3]
Anticancer ActivityIn vitroMDA-MB2313.86474 ± 0.35 µg/mL[3]
Antioxidant ActivityDPPH AssayN/A5.5486 ± 0.81 µg/mL[3]
Anti-enterovirus 71 ActivityIn vitroN/A19.95 µM[2]

Experimental Protocols & Control Experiments

Validating Anti-inflammatory Activity via NF-κB Inhibition

Objective: To determine if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Methodology: Western Blot for Phosphorylated IκBα

  • Cell Treatment: Seed cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with various concentrations of 7-HF for 1 hour.

  • Stimulation: Induce inflammation by treating the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) for a predetermined time (e.g., 30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-IκBα. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescence substrate.

  • Normalization: Re-probe the membrane with an antibody for total IκBα or a housekeeping protein like β-actin or GAPDH for loading control.

Control Experiments:

  • Negative Control: Cells treated with vehicle (DMSO) only. This group represents the basal level of IκBα phosphorylation.

  • Positive Control (Stimulation): Cells treated with LPS only. This group shows the maximal induction of IκBα phosphorylation.

  • Positive Control (Inhibition): Cells pre-treated with a known NF-κB inhibitor (e.g., BAY 11-7082) before LPS stimulation. This validates the experimental setup's ability to detect inhibition.

  • 7-HF Treatment: Cells pre-treated with 7-HF before LPS stimulation. A decrease in phospho-IκBα levels compared to the positive stimulation control indicates inhibitory activity.

Validating Antioxidant Activity

Objective: To assess the direct radical scavenging activity of this compound.

Methodology: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add various concentrations of 7-HF to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. The discoloration of the DPPH solution (purple to yellow) indicates radical scavenging activity.

Control Experiments:

  • Blank: Methanol only.

  • Negative Control: DPPH solution in methanol without any antioxidant. This represents the maximum absorbance.

  • Positive Control: A known antioxidant like ascorbic acid or Trolox at various concentrations. This serves as a benchmark for antioxidant activity.[4]

Validating Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 7-HF and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Control Experiments:

  • Blank: Cell culture medium with MTT and solubilizing agent, but no cells.

  • Negative Control (Untreated): Cells treated with vehicle (DMSO) only. This represents 100% cell viability.

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin (B1662922) or paclitaxel) to confirm that the assay can detect a cytotoxic response.

Visualizations

Signaling_Pathway_ERK_Nrf2_HO1 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_HF This compound ERK ERK 7_HF->ERK Activates Nrf2 Nrf2 ERK->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits (Degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Induces

Caption: this compound activates the ERK/Nrf2/HO-1 signaling pathway.

Experimental_Workflow_NFkB cluster_controls Control Groups cluster_treatment Treatment Group Neg_Ctrl Negative Control (Vehicle) Pos_Stim_Ctrl Positive Control (LPS) Pos_Inhib_Ctrl Positive Control (Known Inhibitor + LPS) Treatment This compound + LPS Cell_Culture 1. Seed Cells Pre_treatment 2. Pre-treat with 7-HF or Controls Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Lysis 4. Cell Lysis & Protein Quantification Stimulation->Lysis WB 5. Western Blot for p-IκBα & Total IκBα Lysis->WB Analysis 6. Data Analysis WB->Analysis

Caption: Workflow for validating NF-κB inhibition by this compound.

Troubleshooting_Logic Start Inconsistent Cell Viability Results Check_Interference Run Cell-Free Control: 7-HF + Medium + MTT Start->Check_Interference Interference Conclusion: Assay Interference Check_Interference->Interference Yes Check_Precipitation Microscopic Inspection: Precipitate visible? Check_Interference->Check_Precipitation No Switch_Assay Solution: Use alternative assay (e.g., SRB, CellTiter-Glo) Interference->Switch_Assay Precipitation Conclusion: Solubility Issue Check_Precipitation->Precipitation Yes Check_Seeding Review Seeding Protocol: Uniform cell suspension? Check_Precipitation->Check_Seeding No Improve_Solubility Solution: Optimize solvent conc., prepare fresh dilutions Precipitation->Improve_Solubility Inconsistent_Seeding Conclusion: Inconsistent Seeding Check_Seeding->Inconsistent_Seeding No Improve_Seeding Solution: Ensure single-cell suspension Inconsistent_Seeding->Improve_Seeding

Caption: Troubleshooting logic for inconsistent cell viability assay results.

References

Technical Support Center: 7-Hydroxyflavone Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purity and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and what are the common impurities?

A1: Commercially available this compound typically has a purity of ≥95% to 99.89%.[1] Common impurities can arise from the synthetic route or degradation. Potential impurities may include starting materials from synthesis, such as 2,4-dihydroxyacetophenone and benzoyl chloride, or byproducts like other isomeric hydroxyflavones or related flavonoid structures.[2][3] During synthesis or storage, oxidation or methylation products could also be present as minor impurities.[1]

Q2: I am observing a lower-than-expected purity for my this compound sample. How can I purify it?

A2: For purification of this compound, column chromatography is a common and effective method.[1][4] Recrystallization from a suitable solvent system, such as acetone (B3395972) or ethanol/water, can also be employed to improve purity.[2]

Summary of Purification Techniques:

TechniqueStationary Phase/Solvent SystemReference
Column ChromatographySilica gel with a hexane:ethyl acetate (B1210297) or dichloromethane:ethyl acetate gradient.[1][1]
RecrystallizationAcetone or Toluene.[2][2]

Q3: My this compound sample shows poor solubility in my desired solvent. What are the recommended solvents?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, and acetone.[5] It is generally insoluble in water.[5] For biological assays, stock solutions are often prepared in DMSO.

Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram of this compound can be due to several factors:

  • Impurities: As mentioned in Q1, these could be starting materials, byproducts, or degradation products.

  • Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion or splitting. It is always recommended to dissolve the sample in the mobile phase whenever possible.[6]

  • Contamination: Contamination can originate from the sample, the solvent, or the HPLC system itself.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and spurious peaks.

For a general HPLC troubleshooting guide, please refer to the "Troubleshooting Guides" section below.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in the Chromatogram

  • Possible Cause: Secondary interactions between the hydroxyl group of this compound and active sites (free silanols) on the silica-based C18 column.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competitive agent, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol (B1196071) groups.

    • pH Adjustment: Lowering the pH of the mobile phase with an acid like formic acid or acetic acid can suppress the ionization of the hydroxyl group, leading to more symmetrical peaks.

    • Use of an End-capped Column: Employ a column where the free silanol groups have been chemically deactivated (end-capped).

Issue: Inconsistent Retention Times

  • Possible Cause:

    • Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.

    • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase components or evaporation of a volatile solvent component.

    • Temperature Fluctuations: Changes in the column temperature can affect retention times.

  • Solution:

    • Proper Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation. If using a gradient, ensure the pump is mixing accurately.

    • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[6]

Mass Spectrometry (MS) Analysis

Issue: In-source Fragmentation Obscuring the Molecular Ion

  • Possible Cause: The energy in the ionization source is too high, causing the this compound molecule to fragment before it can be detected as the intact molecular ion.

  • Solution:

    • Optimize Source Parameters: Reduce the fragmentor or capillary voltage to decrease the energy in the source.[7]

    • Use a Softer Ionization Technique: If available, consider using a softer ionization method like Chemical Ionization (CI) instead of Electrospray Ionization (ESI).

Issue: Formation of Adducts

  • Possible Cause: this compound can form adducts with ions present in the mobile phase or from contaminants, such as sodium ([M+Na]+) or potassium ([M+K]+).

  • Solution:

    • Use High-Purity Solvents and Additives: Ensure the use of HPLC or MS-grade solvents and additives to minimize the presence of metal ions.

    • Identify Adducts: Recognize the characteristic mass differences for common adducts (e.g., +22 for Na, +38 for K relative to the protonated molecule [M+H]+).

NMR Spectroscopy Analysis

Issue: Broad Hydroxyl Proton Signal

  • Possible Cause: The hydroxyl proton (7-OH) can undergo chemical exchange with residual water in the NMR solvent (e.g., DMSO-d6), leading to a broad signal.

  • Solution:

    • Use Dry Solvent: Use freshly opened or properly dried deuterated solvents.

    • Variable Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

    • Confirmation with D2O exchange: Add a drop of deuterium (B1214612) oxide (D2O) to the NMR tube. The hydroxyl proton signal will disappear upon exchange with deuterium, confirming its identity.

Issue: Incorrect Signal Integration

  • Possible Cause:

    • Poor Phasing and Baseline Correction: Inaccurate phasing or baseline correction of the spectrum.

    • Signal Overlap: The signal of interest is overlapping with another signal.

  • Solution:

    • Careful Data Processing: Manually and carefully phase and baseline correct the spectrum before integration.

    • Higher Field Instrument: Use a higher field NMR spectrometer to improve signal dispersion and resolve overlapping peaks.

    • 2D NMR: Perform 2D NMR experiments like COSY and HSQC to confirm assignments and resolve overlapping signals.

Experimental Protocols

HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 308 nm[8]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or DMSO. Dilute with the mobile phase to a working concentration of 10-100 µg/mL.

Mass Spectrometry for Molecular Weight Confirmation
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and Negative ESI.

  • Infusion: Directly infuse the sample solution (1-10 µg/mL in methanol or acetonitrile) into the mass spectrometer.

  • Typical Observations:

    • Positive Mode: Expect to observe the protonated molecule [M+H]+ at m/z 239.07.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]- at m/z 237.06.

  • Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to obtain characteristic fragment ions for structural confirmation. Common neutral losses for flavonoids include H2O and CO.[9]

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d6 is a good choice due to the excellent solubility of flavonoids.[8]

  • Sample Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • 1H NMR: To determine the number and environment of protons.

    • 13C NMR: To determine the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the complete structure.

  • Typical 1H NMR Chemical Shifts (in DMSO-d6): The spectrum will show signals for the aromatic protons and the proton at the 3-position. The hydroxyl proton will appear as a broad singlet.

  • Typical 13C NMR Chemical Shifts (in DMSO-d6): The spectrum will show signals for the 15 carbons of the flavone (B191248) backbone.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation raw_material This compound (Raw Material) dissolution Dissolution (e.g., DMSO) raw_material->dissolution dilution Serial Dilution dissolution->dilution nmr NMR Spectroscopy (Structure) dissolution->nmr Analyze hplc HPLC Analysis (Purity) dilution->hplc Inject ms Mass Spectrometry (Molecular Weight) dilution->ms Infuse purity_assessment Purity >95%? hplc->purity_assessment mw_confirmation Correct MW? ms->mw_confirmation structure_verification Correct Structure? nmr->structure_verification purity_assessment->mw_confirmation Yes purification Purification (e.g., Chromatography) purity_assessment->purification No, Purify mw_confirmation->structure_verification Yes reanalysis_ms Troubleshoot MS mw_confirmation->reanalysis_ms No, Re-analyze MS final_product Qualified this compound structure_verification->final_product Yes, Proceed to Biological Assays reanalysis_nmr Troubleshoot NMR structure_verification->reanalysis_nmr No, Re-analyze NMR purification->hplc reanalysis_ms->ms reanalysis_nmr->nmr

signaling_pathway cluster_stimulus External Stimulus cluster_pathway ERK/Nrf2/HO-1 Signaling Pathway cluster_response Cellular Response stimulus Oxidative Stress (e.g., Nicotine) erk ERK stimulus->erk Activates nrf2 Nrf2 erk->nrf2 Phosphorylates keap1 Keap1 nrf2->keap1 Dissociation are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds to ho1 HO-1 response Cytoprotection & Antioxidant Defense ho1->response are->ho1 Induces transcription of compound This compound compound->erk Modulates

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 7-Hydroxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects in the analysis of this compound, a type of flavonoid, are often caused by endogenous components of the biological matrix. These can include phospholipids, salts, and proteins that may not have been completely removed during sample preparation.[1] In the analysis of food samples, co-eluting phenolic acids can also contribute to matrix effects.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a sample where the blank matrix has been extracted first and then spiked with the same concentration of this compound. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A4: According to regulatory guidelines, the precision of the matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) from at least six different sources of the matrix should not exceed 15%.[1]

Q5: How can I mitigate or eliminate matrix effects for this compound?

A5: Several strategies can be employed to minimize matrix effects:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to more effectively remove interfering components from the sample matrix compared to simpler methods like protein precipitation.[5]

  • Chromatographic Separation: Modifying the HPLC or UHPLC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]

  • Method of Standard Additions: This method involves adding known amounts of the this compound standard to the sample matrix to create a calibration curve within each sample, thereby accounting for the matrix effect in that specific sample.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay if the concentration of this compound is low.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Inconsistent matrix effects between injections.- Ensure consistent and thorough sample preparation for all samples. - Use a stable isotope-labeled internal standard for this compound.[6]
Lower than expected recovery of this compound. Ion suppression due to co-eluting matrix components.- Optimize the sample preparation method to remove more interferences (e.g., switch from protein precipitation to SPE).[5] - Adjust the chromatographic gradient to better separate this compound from the suppression zone. - Evaluate a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).
Higher than expected concentrations of this compound in quality control (QC) samples. Ion enhancement caused by matrix components.- Improve sample cleanup to remove the source of enhancement. - Utilize the method of standard additions for quantification.[3]
Significant variability in results between different batches of biological matrix. Lot-to-lot variation in the composition of the biological matrix.- Evaluate matrix effects using at least six different lots of the matrix during method validation.[1] - If variability is high, a stable isotope-labeled internal standard is strongly recommended.[6]
Drifting retention time of this compound. Buildup of matrix components on the analytical column.- Implement a column wash step at the end of each analytical run. - Use a guard column to protect the analytical column. - Ensure adequate sample cleanup before injection.

Data Presentation

The following table summarizes typical matrix effect and recovery data for a flavonoid, 7,8-dihydroxyflavone (B1666355) (a close structural analog of this compound), in rat plasma using a liquid-liquid extraction method. This data is illustrative and actual values for this compound may vary depending on the specific matrix and analytical method used.

AnalyteMatrixSample PreparationMean Recovery (%)RSD (%)Matrix Effect (%)
7,8-dihydroxyflavoneRat PlasmaLiquid-Liquid Extraction (Ethyl Acetate)87.9 - 105.61.7 - 5.1Not explicitly reported, but good accuracy suggests minimal impact

Data adapted from a pharmacokinetic study of 7,8-dihydroxyflavone in rats.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Preparation of Spiking Solutions: Serially dilute the stock solution with methanol to prepare spiking solutions at various concentrations.

  • Preparation of Blank Matrix Samples: Obtain blank plasma or urine samples that are free of this compound.

  • Sample Extraction: Extract the blank matrix samples using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).

  • Post-Extraction Spiking: Spike the extracted blank matrix with a known amount of this compound from the spiking solutions.

  • Preparation of Neat Solutions: Prepare standard solutions of this compound in the final reconstitution solvent at the same concentrations as the spiked matrix samples.

  • LC-MS/MS Analysis: Analyze both the post-spiked matrix samples and the neat solutions using the developed LC-MS/MS method.

  • Calculation of Matrix Effect: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

Protocol 2: Mitigation of Matrix Effect using the Method of Standard Additions
  • Sample Preparation: Extract the unknown sample containing this compound using your validated sample preparation method.

  • Aliquoting: Aliquot the final extract into four or more equal volumes.

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero" point).

    • Spike the remaining aliquots with increasing and known concentrations of a this compound standard solution.

  • LC-MS/MS Analysis: Analyze all the prepared aliquots.

  • Calibration Curve Construction: Plot the peak area of this compound (y-axis) against the added concentration of the standard (x-axis).

  • Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the sample.

Visualizations

MatrixEffectWorkflow start Start: Analyze this compound in Biological Matrix assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_significant Matrix Effect Significant? (e.g., >15% variation) assess_me->me_significant mitigate_me Mitigate Matrix Effect me_significant->mitigate_me Yes routine_analysis Routine Analysis me_significant->routine_analysis No optimize_sp Optimize Sample Prep (e.g., SPE, LLE) mitigate_me->optimize_sp optimize_chrom Optimize Chromatography mitigate_me->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard mitigate_me->use_is std_add Use Method of Standard Additions mitigate_me->std_add validate Validate Method optimize_sp->validate optimize_chrom->validate use_is->validate std_add->validate validate->mitigate_me Failed validate->routine_analysis Passed end End routine_analysis->end

Caption: Workflow for identifying and mitigating matrix effects.

SignalingPathway cluster_sample Sample Composition cluster_process Analytical Process sample Biological Sample (e.g., Plasma, Urine) analyte This compound (Analyte) sample->analyte matrix Matrix Components (e.g., Phospholipids, Salts) sample->matrix extraction Sample Preparation analyte->extraction matrix->extraction ionization Ionization Source (e.g., ESI) matrix->ionization Interference lc_separation LC Separation extraction->lc_separation lc_separation->ionization ms_detection MS Detection ionization->ms_detection suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement signal Analyte Signal ms_detection->signal

References

Validation & Comparative

7-Hydroxyflavone vs. Chrysin: A Comparative Analysis of Aromatase Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, identifying potent and effective aromatase inhibitors is a critical endeavor in the therapeutic landscape of hormone-dependent cancers and other estrogen-driven pathologies. Among the vast array of natural flavonoids, 7-hydroxyflavone and chrysin (B1683763) have emerged as notable candidates for aromatase inhibition. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in informed decision-making for future research and development.

In Vitro Potency: A Clear Distinction

Quantitative analysis of the inhibitory effects of this compound and chrysin on aromatase activity reveals a consistent trend across multiple in vitro studies. This compound demonstrates superior potency as a competitive inhibitor of aromatase compared to chrysin.

Experimental data, primarily from cell-based and cell-free assays, indicates that this compound possesses a significantly lower half-maximal inhibitory concentration (IC50) than chrysin. In human adrenocortical carcinoma (H295R) cells, the IC50 for this compound was found to be 4 µM, whereas for chrysin, it was 7 µM[1]. Another study utilizing human placental microsomes reported an even more potent IC50 of 0.5 µM for this compound[2][3]. For chrysin, other studies have reported IC50 values ranging from 0.5 to 2.6 µM in various in vitro systems[4]. The mechanism of action for chrysin has been identified as competitive inhibition, where it vies with the androgen substrate for the active site of the aromatase enzyme[5].

CompoundAssay SystemIC50 Value (µM)Reference
This compound H295R cells4[1]
Human placental microsomes0.5[2][3]
Chrysin H295R cells7[1]
Various in vitro systems0.5 - 2.6[4]

The Challenge of Bioavailability: A Major Hurdle for In Vivo Efficacy

Despite the promising in vitro data, the translation of these findings into in vivo efficacy is severely hampered by the poor oral bioavailability of both flavonoids, a challenge particularly pronounced for chrysin.

Chrysin: Numerous studies have highlighted the extremely low bioavailability of chrysin following oral administration[1][6][7][8][9][10][11]. This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the intestines and liver, where it is rapidly converted into inactive glucuronide and sulfate (B86663) conjugates[1][6][7]. Human studies have shown that after oral ingestion, peak plasma concentrations of chrysin are negligible, with an estimated bioavailability of only 0.003–0.02%[6][8][11]. Consequently, both animal and human in vivo studies have failed to demonstrate a significant effect of orally administered chrysin on aromatase activity or hormone levels[1][10][12].

This compound: While also subject to metabolic conjugation, some research suggests that methylated derivatives of this compound may exhibit improved bioavailability[4]. However, a study on the oral administration of aromatase-inhibiting flavonoids, including chrysin, to rats at a high dose did not result in the expected physiological effects, a finding attributed to poor absorption and/or bioavailability[12]. Following oral administration in rats, this compound is rapidly and extensively metabolized into its sulfate and glucuronide forms, with no detectable parent compound in the serum[13][14].

Experimental Methodologies: A Closer Look

The evaluation of aromatase inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of this compound and chrysin.

In Vitro Aromatase Inhibition Assay (Cell-Based)

This method assesses the ability of a compound to inhibit aromatase activity within a cellular context, which can account for cell membrane permeability and intracellular metabolism. The human adrenocortical carcinoma cell line, H295R, is a commonly used model as it expresses aromatase. A widely accepted method is the tritiated water-release assay[15][16][17].

Principle: Aromatase converts a radiolabeled androgen substrate, [1β-³H]-androstenedione, to estrone. During this enzymatic reaction, a tritium (B154650) atom is released from the substrate and forms tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

Protocol Outline:

  • Cell Culture: H295R cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Exposure: Cells are pre-incubated with varying concentrations of the test compounds (this compound or chrysin) or a vehicle control for a specified duration (e.g., 24 hours).

  • Aromatase Assay:

    • The culture medium is replaced with a fresh medium containing the radiolabeled substrate, [1β-³H]-androstenedione.

    • The cells are incubated for a defined period to allow the enzymatic reaction to occur.

  • Separation of Tritiated Water:

    • The reaction is stopped, and the medium is collected.

    • Unreacted substrate and steroid metabolites are removed by extraction with an organic solvent (e.g., chloroform) or by charcoal-dextran treatment.

  • Quantification: The radioactivity in the aqueous phase, which contains the ³H₂O, is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the radioactivity in the wells treated with the test compounds to the vehicle control wells. The IC50 value is then determined from the dose-response curve.

G Workflow for Cell-Based Aromatase Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture H295R Cells Seed Seed Cells in Plates Culture->Seed Expose Expose Cells to Test Compounds (7-HF or Chrysin) Seed->Expose AddSubstrate Add [1β-³H]-Androstenedione Expose->AddSubstrate Incubate Incubate for Reaction AddSubstrate->Incubate Separate Separate ³H₂O Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate

Caption: A streamlined workflow for determining the in vitro aromatase inhibitory activity of compounds using a cell-based assay.

In Vivo Animal Model for Aromatase Inhibition

To assess the in vivo efficacy of aromatase inhibitors, a common model utilizes ovariectomized, immunosuppressed (e.g., nude) mice implanted with hormone-dependent human breast cancer cells that have been genetically modified to express aromatase (MCF-7aro)[18][19][20].

Principle: These mice lack endogenous estrogen production. The implanted cancer cells, when supplied with an androgen substrate, produce estrogen via their expressed aromatase, which in turn stimulates tumor growth. The efficacy of an aromatase inhibitor is determined by its ability to suppress this tumor growth.

Protocol Outline:

  • Animal Model: Ovariectomized nude mice are used.

  • Tumor Cell Inoculation: MCF-7aro cells are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the mice.

  • Androgen Supplementation: The mice receive daily injections of an androgen substrate, such as androstenedione, to fuel estrogen production by the tumor cells.

  • Treatment: Once tumors reach a measurable size, the mice are randomized into treatment groups and receive daily doses of the test compound (e.g., this compound or chrysin), a positive control (e.g., letrozole), or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Uterine weight may also be measured as an indicator of systemic estrogenic activity.

  • Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment groups to evaluate the in vivo efficacy of the test compounds.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of aromatase inhibition by this compound and chrysin is through competitive binding to the active site of the enzyme, thereby preventing the conversion of androgens to estrogens. However, flavonoids are known to modulate a variety of intracellular signaling pathways, which may contribute to their overall biological effects.

G Aromatase Inhibition by Flavonoids Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Flavonoids This compound / Chrysin (Competitive Inhibitors) Flavonoids->Aromatase Inhibition

Caption: Competitive inhibition of the aromatase enzyme by this compound and chrysin blocks the conversion of androgens to estrogens.

While specific signaling pathways directly modulated by this compound in the context of aromatase inhibition are not extensively detailed in the current literature, chrysin has been shown to influence several key cellular pathways:

  • NF-κB Pathway: Chrysin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cell survival[21][22][23].

  • STAT3 Pathway: Chrysin has been demonstrated to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival[24].

  • PI3K/Akt Pathway: Some studies suggest that chrysin can modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is central to cell growth, proliferation, and survival[25].

  • ERK/MAPK Pathway: Chrysin can also influence the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation[21].

  • Reactive Oxygen Species (ROS) Generation: In some cancer cell lines, chrysin has been shown to induce apoptosis through the generation of reactive oxygen species[24].

It is important to note that the concentrations of chrysin required to elicit these effects on signaling pathways in vitro are often much higher than what can be achieved in vivo through oral administration. For this compound, one study on a related compound, 7,8-dihydroxyflavone, has shown activation of the Nrf2/HO-1 and TrkB signaling pathways, which are involved in antioxidant defense and neuronal survival, respectively[26][27]. Another study indicated that this compound can protect renal cells from nicotine-induced oxidative stress via the ERK/Nrf2/HO-1 pathway[28].

G Signaling Pathways Modulated by Chrysin cluster_pathways Cellular Processes cluster_outcomes Biological Outcomes Chrysin Chrysin NFkB NF-κB Pathway Chrysin->NFkB STAT3 STAT3 Pathway Chrysin->STAT3 PI3K_Akt PI3K/Akt Pathway Chrysin->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Chrysin->ERK_MAPK Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K_Akt->Survival ERK_MAPK->Proliferation

Caption: An overview of key intracellular signaling pathways that are reportedly inhibited by chrysin, leading to reduced inflammation, proliferation, and survival.

Conclusion

Future research could focus on strategies to enhance the bioavailability of these flavonoids, such as the development of novel drug delivery systems or the synthesis of more stable and absorbable derivatives. For now, while both this compound and chrysin serve as interesting lead compounds, their direct use as oral aromatase inhibitors in a clinical setting is not supported by the current body of evidence.

References

A Comparative Guide to the Neuroprotective Effects of 7-Hydroxyflavone and 7,8-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two structurally related flavonoids: 7-Hydroxyflavone and 7,8-dihydroxyflavone (B1666355). While both compounds are of interest in the field of neuroscience, the extent of research into their neuroprotective mechanisms and efficacy varies significantly. This document summarizes the current experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to aid in the objective assessment of their therapeutic potential.

Executive Summary

7,8-dihydroxyflavone (7,8-DHF) is a well-characterized neuroprotective agent that primarily acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2] This mechanism of action is central to its ability to promote neuronal survival, synaptic plasticity, and cognitive function in a wide range of preclinical models of neurological disorders.[1][2][3][4] In contrast, the neuroprotective effects of this compound are less extensively studied. Current evidence suggests that its protective actions are likely mediated through its anti-inflammatory and antioxidant properties, rather than direct TrkB agonism.[5][6][7] Direct comparative studies evaluating the neuroprotective efficacy of these two compounds are currently lacking in the scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the neuroprotective effects of 7,8-dihydroxyflavone and this compound. It is important to note the disparity in the volume of research, with significantly more data available for 7,8-dihydroxyflavone.

Table 1: In Vitro Neuroprotective Effects

Parameter7,8-DihydroxyflavoneThis compoundSource
Cell Viability Increased cell viability in a concentration-dependent manner in neuronal cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R). At 0.5 µM, 7,8-DHF showed a significant protective effect.No direct data on neuroprotection-focused cell viability assays. However, it has been shown to protect renal cells from nicotine-induced cytotoxicity.[4][6][8]
Apoptosis Reduced neuronal apoptosis in OGD/R models.[4][8] Downregulated pro-apoptotic Bax and cleaved caspase-3, and upregulated anti-apoptotic Bcl-2.[4]Inhibits apoptosis in rat models of ischemia/reperfusion injury through the MAPK/NF-κB signaling pathway.[6]
Oxidative Stress Protects against high glucose-induced oxidative stress in SH-SY5Y neuronal cells.[9][10] Reduces reactive oxygen species (ROS) production and increases cellular glutathione (B108866) levels in response to glutamate-induced toxicity.[11]Exhibits antioxidant activity by reducing ROS levels and increasing superoxide (B77818) dismutase (SOD) and glutathione (GSH) levels in various cell types.[6][7]
Inflammation Down-regulates the expression of inflammatory factors in the hippocampus.Inhibits inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (COX-2, 5-LOX, NF-κB).[5][6][1]

Table 2: In Vivo Neuroprotective Effects

Parameter7,8-DihydroxyflavoneThis compoundSource
Model of Neurodegeneration Protective in monkey models of Parkinson's disease (MPP+ induced).[2] Ameliorates pathology in mouse models of Alzheimer's disease.[3][12]Attenuates chemotherapy-induced neuropathic pain in rats.[5]
Cognitive Function Improves cognitive function in animal models of aging and Alzheimer's disease.No direct data available.[1][3]
Neuronal Survival Prevents the progressive degeneration of midbrain dopaminergic neurons in monkeys.[2]No direct data on neuronal survival in neurodegenerative models.
Mechanism of Action TrkB receptor agonist, mimicking BDNF.[1][2]Anti-inflammatory and antioxidant.[5][6]

Signaling Pathways

7,8-Dihydroxyflavone: TrkB Signaling Pathway

7,8-DHF crosses the blood-brain barrier and binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and synaptic plasticity.

7,8-DHF_Signaling_Pathway 7,8-DHF 7,8-DHF TrkB TrkB Receptor 7,8-DHF->TrkB Dimerization Dimerization & Autophosphorylation TrkB->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK Akt Akt PI3K->Akt Neuroprotection Neuronal Survival, Growth, and Synaptic Plasticity Akt->Neuroprotection MAPK->Neuroprotection

Caption: 7,8-DHF activates the TrkB receptor, leading to downstream signaling.

This compound: Putative Neuroprotective Signaling

The precise signaling pathways for the neuroprotective effects of this compound are not as well-defined as those for 7,8-DHF. However, based on its known anti-inflammatory and antioxidant activities in other tissues, a putative pathway can be proposed. It likely involves the inhibition of pro-inflammatory pathways such as NF-κB and the activation of antioxidant response pathways like Nrf2.

7-HF_Putative_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Nrf2 Nrf2 Pathway This compound->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Inflammation Neuroinflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Neuroprotection Neuroprotection Inflammation->Neuroprotection Antioxidant_Response->Neuroprotection

Caption: Putative anti-inflammatory and antioxidant pathways of this compound.

Experimental Protocols

Assessment of Neuroprotective Effects Against Oxidative Stress (In Vitro)

This protocol is a generalizable method for assessing the ability of flavonoids to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells are a common model.

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat cells with various concentrations of this compound or 7,8-dihydroxyflavone (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium and incubate for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After the 24-hour incubation with the neurotoxin, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).

  • After treatment, wash the cells with PBS and incubate with DCF-DA solution for 30 minutes at 37°C.

  • Measure the fluorescence intensity with a fluorometer at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the activation of specific signaling proteins.

1. Protein Extraction:

  • Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-TrkB, total TrkB, phospho-Akt, total Akt, phospho-ERK, total ERK, NF-κB, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly supports 7,8-dihydroxyflavone as a promising neuroprotective agent with a well-defined mechanism of action centered on TrkB receptor agonism. Its efficacy has been demonstrated in multiple preclinical models of neurological disorders. While this compound also exhibits properties that are relevant to neuroprotection, namely its anti-inflammatory and antioxidant effects, the research is at a much earlier stage. There is a clear need for further investigation into the specific neuronal signaling pathways modulated by this compound and for direct comparative studies against more established neuroprotective compounds like 7,8-dihydroxyflavone to fully elucidate its therapeutic potential. This guide provides a foundation for such future research and aids in the informed selection of candidates for further drug development.

References

A Comparative Analysis of the Antioxidant Activities of 7-Hydroxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, both 7-Hydroxyflavone and the widely studied quercetin (B1663063) are recognized for their antioxidant properties, which are central to their potential health benefits. This guide offers a detailed comparison of their antioxidant capacities, drawing from available experimental data to provide a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Antioxidant Potential

The antioxidant activity of flavonoids is intrinsically linked to their molecular structure. Quercetin, a flavonol, possesses a catechol group (3',4'-dihydroxy) in its B-ring and a hydroxyl group at position 3 of the C-ring, features known to significantly enhance radical scavenging activity. This compound, a flavone, has a simpler structure with a single hydroxyl group on the A-ring at position 7 and lacks the B-ring catechol and C-ring hydroxyl moieties. This structural difference is a key determinant of their differing antioxidant potentials.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of this compound and quercetin from various in vitro assays. It is crucial to note that the data are compiled from different studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueReference Compound
This compound 5.5486 ± 0.81 µg/mLAscorbic Acid
Quercetin 0.74 µg/mLAscorbic Acid
19.17 µg/mLNot specified
15.899 µg/mLNot specified
4.60 ± 0.3 µMNot specified

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 ValueReference Compound
This compound Data not available
Quercetin 48.0 ± 4.4 µMNot specified

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundAntioxidant Capacity
This compound Data not available
Quercetin Dose-dependent increase in absorbance, indicating reducing power

Cellular Antioxidant Activity and Signaling Pathways

Beyond direct radical scavenging, flavonoids exert antioxidant effects by modulating intracellular signaling pathways.

This compound has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway . This pathway enhances the expression of antioxidant enzymes, thereby bolstering the cell's endogenous defense mechanisms against oxidative stress.

G This compound This compound ERK ERK This compound->ERK activates Nrf2 Nrf2 ERK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds HO-1 HO-1 ARE->HO-1 promotes transcription of Antioxidant Enzymes Antioxidant Enzymes HO-1->Antioxidant Enzymes leads to increased

Antioxidant signaling pathway of this compound.

Quercetin is known to modulate multiple signaling pathways to exert its antioxidant effects. These include the PI3K/AKT pathway , the MAPK pathway , and the Nrf2 signaling pathway . By activating these pathways, quercetin enhances the expression of a wide range of antioxidant and cytoprotective genes, contributing to its potent antioxidant and anti-inflammatory properties.

G Quercetin Quercetin PI3K PI3K Quercetin->PI3K activates MAPK MAPK Quercetin->MAPK activates Nrf2 Nrf2 Quercetin->Nrf2 activates AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival promotes MAPK->Nrf2 ARE ARE Nrf2->ARE translocates and binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates

Antioxidant signaling pathways of Quercetin.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure : In a 96-well microplate, add a specific volume of the test compound or standard to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure : Add a small volume of the test compound or standard at various concentrations to the diluted ABTS•+ solution.

  • Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement : Record the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Assay Procedure : Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/g of sample).

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_FRAP FRAP Assay Workflow DPPH1 Prepare DPPH solution and samples DPPH2 Mix and incubate in dark DPPH1->DPPH2 DPPH3 Measure absorbance at 517 nm DPPH2->DPPH3 DPPH4 Calculate % inhibition and IC50 DPPH3->DPPH4 ABTS1 Generate and dilute ABTS•+ solution ABTS2 Add sample and incubate ABTS1->ABTS2 ABTS3 Measure absorbance at 734 nm ABTS2->ABTS3 ABTS4 Calculate % inhibition and IC50 ABTS3->ABTS4 FRAP1 Prepare FRAP reagent and samples FRAP2 Mix and incubate at 37°C FRAP1->FRAP2 FRAP3 Measure absorbance at 593 nm FRAP2->FRAP3 FRAP4 Calculate ferric reducing equivalents FRAP3->FRAP4

Experimental workflows for antioxidant assays.

Conclusion

Comparative Analysis of 7-Hydroxyflavone and Letrozole in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of 7-Hydroxyflavone, a naturally occurring flavonoid, and Letrozole (B1683767), a third-generation synthetic drug, in the context of aromatase inhibition. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the relative potency and mechanisms of these two compounds.

Introduction to Aromatase Inhibition

Aromatase (cytochrome P450 19A1) is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol, respectively).[1][2] This function makes it a key therapeutic target for hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[3][4] Inhibiting aromatase effectively reduces circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors.[3][5]

Letrozole is a highly potent and selective non-steroidal aromatase inhibitor widely used in clinical practice.[1][4] this compound is a natural flavonoid that has been identified as one of the most effective flavonoid-based aromatase inhibitors in preclinical studies.[6][7] This guide compares their inhibitory activities based on quantitative data from in vitro assays.

Mechanism of Action

Both this compound and Letrozole act as competitive inhibitors of the aromatase enzyme.[5][6]

  • Letrozole: As a non-steroidal inhibitor, letrozole competitively and reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[1][5] This high-affinity binding effectively blocks the enzyme's active site, preventing it from converting androgen substrates into estrogens.[3] Its high specificity for aromatase ensures that other steroidogenic pathways remain unaffected.[2][5]

  • This compound: This flavone (B191248) also functions as a competitive inhibitor, suggesting it competes with the natural androgen substrate for binding at the enzyme's active site.[6][8] Studies have shown that this compound induces a change in the absorption spectrum of the aromatase cytochrome P-450, which is indicative of substrate displacement from the active site.[6][8]

G cluster_pathway Estrogen Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion Letrozole Letrozole Letrozole->Aromatase Competitive Inhibition SevenHF This compound SevenHF->Aromatase Competitive Inhibition

Caption: Aromatase pathway and competitive inhibition.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and Letrozole from various in vitro assays.

CompoundAssay TypeEnzyme SourceIC50 ValueReference(s)
Letrozole Cell-free Aromatase AssayHuman Placental Microsomes11 nM[1]
Cell-free Aromatase AssayHuman Breast Cancer Particulate Fractions2 nM[1]
Fluorogenic AssayRecombinant Human Aromatase24 nM[9]
This compound Cell-free Aromatase AssayHuman Placental Microsomes0.5 µM (500 nM)[6][8]
Fluorogenic AssayRecombinant Human Aromatase (CYP19)0.51 µM (510 nM)[7]
Cell-based AssayH295R Adrenocortical Carcinoma Cells4 µM (4000 nM)[10][11]

As the data indicates, Letrozole is a significantly more potent inhibitor of aromatase than this compound, with IC50 values in the low nanomolar range, compared to the mid-nanomolar to low micromolar range for this compound.

Experimental Protocols

The data presented above were generated using established in vitro aromatase inhibition assays. The general methodologies for these key experiments are detailed below.

1. Cell-Free Aromatase Assay (Tritiated Water Release Method)

This assay is considered a gold standard for measuring the catalytic activity of aromatase directly.

  • Objective: To quantify the rate of conversion of a radiolabeled androgen substrate to an estrogen product by an isolated enzyme preparation.

  • Enzyme Source: Microsomes are isolated from tissues with high aromatase expression, such as human placenta, or from recombinant systems (e.g., insect cells expressing human CYP19).[6][12]

  • Protocol:

    • Reaction Mixture: The microsomal enzyme preparation is placed in a reaction buffer containing a NADPH-generating system (as aromatase is a P450 enzyme) and the test inhibitor (e.g., Letrozole or this compound) at various concentrations.

    • Initiation: The enzymatic reaction is initiated by adding the substrate, typically [1β-³H]-androstenedione.[1]

    • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).[1] During the aromatization of the androgen, the tritium (B154650) atom at the 1β position is released as tritiated water ([³H]₂O).[13][14]

    • Termination: The reaction is stopped, often by adding a solvent like chloroform (B151607) or by placing the mixture on ice.[1]

    • Separation: Dextran-coated charcoal is added to absorb the unreacted [1β-³H]-androstenedione substrate.[14][15]

    • Quantification: Following centrifugation to pellet the charcoal, the amount of [³H]₂O in the supernatant is measured using a liquid scintillation counter.[14] The radioactivity is directly proportional to the aromatase activity.

    • Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Microsomes (e.g., Human Placenta) B1 Combine Microsomes, NADPH, & Test Compound A1->B1 A2 Prepare Test Compounds (7-HF, Letrozole) A2->B1 A3 Prepare Substrate ([1β-³H]-Androstenedione) B2 Initiate reaction with radiolabeled substrate A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate Reaction (e.g., add Chloroform) B3->B4 C1 Separate Substrate from Product ([³H]₂O) using Charcoal B4->C1 C2 Quantify [³H]₂O via Liquid Scintillation Counting C1->C2 C3 Calculate % Inhibition vs. Control C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for a Tritiated Water Release Assay.

2. Fluorometric Aromatase Assay

This is a high-throughput alternative that uses a non-radioactive substrate.

  • Objective: To measure aromatase activity by detecting a fluorescent product.

  • Enzyme Source: Recombinant human aromatase (CYP19).[7]

  • Protocol:

    • Assay Setup: The assay is typically performed in a 96- or 1536-well plate format.[7][15]

    • Reaction: Recombinant aromatase enzyme is incubated with the test inhibitor and a fluorogenic substrate (e.g., dibenzylfluorescein).[7][16] Aromatase metabolizes the substrate into a highly fluorescent product.

    • Detection: The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).[16]

    • Analysis: The rate of fluorescence increase is proportional to enzyme activity. IC50 values are calculated by comparing the activity in the presence of the inhibitor to the control.

3. Cell-Based Aromatase Assay (e.g., H295R Cells)

This assay measures inhibition in a more physiologically relevant cellular environment.

  • Objective: To assess the ability of a compound to inhibit aromatase activity within intact cells, which accounts for cell permeability and metabolism.

  • Cell Line: H295R human adrenocortical carcinoma cells are commonly used as they express aromatase and other key steroidogenic enzymes.[10][11]

  • Protocol:

    • Cell Culture: H295R cells are cultured in plates until they reach desired confluency.

    • Treatment: Cells are exposed to various concentrations of the test compound for a set period (e.g., 24 hours).[11]

    • Substrate Addition: A substrate (e.g., testosterone or androstenedione) is added to the medium.

    • Incubation: The cells are incubated, allowing for the conversion of the androgen substrate to estrogen (estradiol or estrone).

    • Quantification: The concentration of the resulting estrogen in the cell culture medium is quantified using methods such as ELISA or LC-MS/MS.

    • Analysis: The amount of estrogen produced is a measure of aromatase activity. IC50 values are determined by comparing estrogen levels in treated cells to untreated controls.

Conclusion

The experimental data clearly demonstrate that Letrozole is a substantially more potent inhibitor of the aromatase enzyme than this compound. With IC50 values in the low nanomolar range, Letrozole's efficacy is several orders of magnitude greater than that of this compound, whose IC50 values fall in the micromolar and high nanomolar range.[1][6][7]

This significant difference in potency underscores why Letrozole is an effective, clinically approved drug for treating hormone-sensitive breast cancer, capable of achieving near-complete inhibition of estrogen synthesis in vivo.[2][5] While this compound is one of the most potent naturally occurring flavonoid inhibitors identified, its lower potency and potential for poor bioavailability limit its therapeutic utility in its natural form.[6][7] However, this compound and other flavonoids remain valuable as lead compounds in medicinal chemistry for the development of novel aromatase inhibitors.[17]

References

A Comparative Analysis of 7-Hydroxyflavone and Other Natural Flavonoids in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide offers a detailed comparison of the biological efficacy of 7-Hydroxyflavone against other prevalent natural flavonoids such as Chrysin, Apigenin (B1666066), and Luteolin. The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data from in-vitro studies. Key areas of comparison include aromatase inhibition, anti-inflammatory properties, and antioxidant capacity.

Comparative Efficacy: Aromatase Inhibition

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, making it a key target in the treatment of hormone-dependent cancers. The inhibitory potential of flavonoids is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

This compound has demonstrated potent inhibition of the aromatase enzyme, with reported IC50 values as low as 0.5 µM.[1][2] Some studies have indicated it to be one of the most effective flavonoid inhibitors of aromatase.[1][3] The comparative IC50 values for this compound and other flavonoids are summarized below.

Table 1: Comparative Aromatase Inhibitory Activity of Flavonoids

FlavonoidIC50 (µM)Experimental System
This compound 0.21[3], 0.5[1][2]Recombinant CYP19[1], Not specified[3]
Chrysin 1.7 - 4.6[4][5]Human Preadipocytes[4], Not specified[5]
Apigenin 2.9[3], ~20[6]Not specified[3], Not specified[6]
Luteolin >10[7]In-vitro CYP19A1 investigation[7]
α-Naphthoflavone (Synthetic) 0.5[4]Human Preadipocytes[4]
Aminoglutethimide (Reference Drug) 1.2[3], 7.4[4]Not specified[3], Human Preadipocytes[4]

Note: IC50 values can vary based on the specific experimental conditions and enzyme source.

Comparative Efficacy: Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammation.

This compound has been shown to reduce the production of pro-inflammatory mediators, including NO.[8] Comparative studies show that other flavonoids, like Luteolin and Apigenin, are also potent inhibitors of NO production.

Table 2: Comparative Inhibition of Nitric Oxide (NO) Production

FlavonoidIC50 (µM)Cell Line
This compound Data indicates dose-dependent reduction, specific IC50 not provided[8]RAW 264.7 Macrophages[8]
Luteolin 6.9[9][10], 17.1[11]BV-2 Microglial Cells[9][10], RAW 264.7 Macrophages[11]
Apigenin < 15[12]RAW 264.7 Macrophages[12]
Kaempferol < 15[12]RAW 264.7 Macrophages[12]
Comparative Efficacy: Antioxidant Capacity

The antioxidant potential of flavonoids can be evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals.

This compound is recognized for its strong antioxidant properties.[13][14] One study reported an IC50 value of 5.55 µg/mL from a DPPH radical scavenging assay.[13][15] The ORAC assay provides a standardized method for comparison.

Table 3: Comparative Antioxidant Capacity (ORAC Assay)

CompoundORAC Value (µmol TE/µmol)
This compound Not explicitly found in searched literature
Quercetin 10.5[16]
(+)-Catechin 14.9[16]
Trolox (Reference) 1.0 (by definition)

Note: TE denotes Trolox Equivalents. Higher values indicate greater antioxidant capacity.

Experimental Protocols

Aromatase Inhibition Assay (Recombinant Enzyme)

This protocol outlines a common method for assessing aromatase inhibition using a recombinant enzyme source.

  • Enzyme and Substrate Preparation : Recombinant human CYP19 (aromatase) Supersomes are used as the enzyme source. A fluorogenic substrate, such as dibenzylfluorescein, is prepared in a suitable buffer.

  • Inhibitor Preparation : Serial dilutions of the test flavonoids (e.g., this compound, Chrysin) are prepared to achieve final concentrations typically ranging from 0.05 to 100 µM.

  • Pre-incubation : The test flavonoids are pre-incubated at 37°C for 10 minutes with an NADPH generating system and control protein in a phosphate (B84403) buffer within a 96-well plate.[1]

  • Reaction Initiation : The enzymatic reaction is initiated by adding the aromatase enzyme (e.g., 4 nM) and the substrate (e.g., 0.4 µM).[1]

  • Incubation : The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C with shaking.[1]

  • Detection : The formation of the fluorescent product is measured using a microplate reader. The fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol describes the measurement of NO production by assessing nitrite (B80452) accumulation in the culture medium of LPS-stimulated macrophages.

  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.[17]

  • Treatment : Cells are pre-treated with various concentrations of the test flavonoids for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production.

  • Incubation : The cells are incubated for an additional 24 hours.

  • Nitrite Measurement : 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[18]

  • Detection : After a short incubation period, the absorbance is measured at approximately 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then calculated.

Visualizations of Molecular Pathways and Workflows

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Flavonoids Flavonoids (Apigenin, Luteolin) Flavonoids->IKK Inhibit Flavonoids->NFkB Inhibit Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes

Caption: Simplified NF-κB signaling pathway for iNOS induction and its inhibition by flavonoids.

Experimental Workflow Diagram

G start Start: Prepare Reagents prep_plate Seed RAW 264.7 Cells in 96-well plate start->prep_plate incubate1 Incubate for 24h prep_plate->incubate1 add_flavonoids Add Flavonoid Dilutions incubate1->add_flavonoids add_lps Add LPS (1 µg/mL) add_flavonoids->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure Measure Absorbance at 540 nm add_griess->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for the in-vitro Nitric Oxide (NO) inhibition assay using RAW 264.7 cells.

References

Validating the Anticancer Effects of 7-Hydroxyflavone: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of 7-Hydroxyflavone and structurally related flavonoids in xenograft models. While direct xenograft data for this compound is limited, this document synthesizes available preclinical data for comparator flavonoids to offer a valuable framework for its evaluation. By examining the efficacy, experimental protocols, and mechanisms of action of similar compounds, we can infer the potential of this compound as a therapeutic agent and guide future in vivo studies.

Comparative Efficacy of Flavonoids in Xenograft Models

The following table summarizes the in vivo anticancer activity of flavone (B191248) and its hydroxylated derivatives in various cancer xenograft models. This data provides a quantitative comparison of their tumor growth inhibition capabilities.

Compound NameCancer TypeCell LineAnimal ModelDosage & AdministrationTumor Growth InhibitionReference
Flavone Colorectal CarcinomaCOLO205Nude MiceNot specifiedExhibited ability to inhibit tumor formation[1]
Chrysin (5,7-dihydroxyflavone)MelanomaNot specifiedTumor xenograftsNot specified60% after 14 days, 70% after 21 days[2]
Chrysin (5,7-dihydroxyflavone)Ovarian CancerOVCAR3Athymic Nude Mice10 mg/kg, twice a week for 3 weeks (pre-treatment)Sensitized tumors to cisplatin (B142131) treatment[3]
Apigenin (B1666066) (5,7,4'-trihydroxyflavone)Laryngeal CarcinomaNot specifiedXenograftNot specifiedEnhanced radiosensitivity and inhibited tumor growth[4]
Apigenin (5,7,4'-trihydroxyflavone)Lung CancerA549Mice15 µMReduced tumor volume[5]
Genistein (B1671435) Breast CancerMCF-7, MDA-MB-231Nude MiceNot specifiedReduced tumor size by 27%[6]
Genistein Epidermoid Carcinoma, Colorectal AdenocarcinomaA431, Colo205Mice500 mg/kg/d for 12 daysSignificantly reduced tumor growth[7]
Genistein Endometrial CancerIshikawaMice90 mg/kg, intraperitoneal injection on alternate days for 4 weeksInhibited in vivo tumor growth[8]

Experimental Protocols in Xenograft Studies

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for establishing and evaluating the efficacy of flavonoids in xenograft models.

General Xenograft Tumor Model Protocol

A common methodology for establishing xenograft models involves the subcutaneous injection of cancer cells into immunocompromised mice.

G cluster_setup Animal Model Preparation cluster_cell_prep Cancer Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring animal Immunocompromised Mice (e.g., Nude, SCID) acclimatization Acclimatization Period animal->acclimatization injection Subcutaneous Injection of Cell Suspension acclimatization->injection cell_culture In vitro Culture of Cancer Cell Line harvesting Harvesting and Counting Cells cell_culture->harvesting suspension Resuspension in Matrigel or PBS harvesting->suspension suspension->injection tumor_growth Monitoring Tumor Growth injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of Flavonoid or Vehicle Control randomization->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement endpoint Endpoint: Tumor Excision and Analysis measurement->endpoint

Figure 1. General workflow for a xenograft tumor model experiment.

Key Steps:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Cell Culture and Implantation: Human cancer cells are cultured in vitro, harvested, and then subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The flavonoid of interest is administered, often via oral gavage or intraperitoneal injection, and tumor growth is monitored over time.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting, to assess molecular changes.

Signaling Pathways Targeted by Anticancer Flavonoids

Flavonoids exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound in vivo are yet to be fully elucidated, studies on related flavonoids provide significant insights.

G cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes flavone This compound & Related Flavonoids pi3k_akt PI3K/Akt Pathway flavone->pi3k_akt mapk_erk MAPK/ERK Pathway flavone->mapk_erk nf_kb NF-κB Pathway flavone->nf_kb jak_stat JAK/STAT Pathway flavone->jak_stat apoptosis Induction of Apoptosis pi3k_akt->apoptosis proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation mapk_erk->proliferation nf_kb->proliferation angiogenesis Suppression of Angiogenesis nf_kb->angiogenesis jak_stat->proliferation

Figure 2. Key signaling pathways modulated by anticancer flavonoids.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation. Flavonoids like apigenin have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell growth and differentiation. Its inhibition by flavonoids can lead to cell cycle arrest.

  • NF-κB Pathway: This pathway is involved in inflammation and cell survival. Genistein has been shown to suppress NF-κB activity, contributing to its antitumor effects.[9]

  • JAK/STAT Pathway: Aberrant activation of this pathway is common in many cancers. Flavonoids can interfere with this signaling cascade to inhibit tumor growth.

Conclusion

The available in vivo data on flavonoids structurally similar to this compound strongly suggests its potential as an anticancer agent. The significant tumor growth inhibition observed with compounds like flavone, chrysin, apigenin, and genistein in various xenograft models provides a solid rationale for investigating this compound in similar preclinical settings. Future studies should focus on comprehensive dose-response evaluations, detailed pharmacokinetic and pharmacodynamic profiling, and in-depth mechanistic studies to fully validate the anticancer effects of this compound and pave the way for its potential clinical development. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing and interpreting such studies.

References

A Comparative Guide to the Mechanisms of Action of 7-Hydroxyflavone Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

7-Hydroxyflavone (7-HF), a member of the flavonoid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of its mechanisms of action, drawing on experimental data from various cell lines. It aims to offer an objective comparison of its performance in key therapeutic areas, including oncology, inflammation, and cellular protection, to support researchers, scientists, and drug development professionals.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound demonstrates notable anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines. This activity is often mediated through the modulation of key regulatory proteins involved in cell survival and proliferation.

Data Summary: Cytotoxicity and Cell Cycle Effects

The cytotoxic potential of this compound has been evaluated across multiple human cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell LineCancer TypeIC50 Value (µg/mL)Key FindingsReference
MDA-MB-231 Breast Adenocarcinoma3.86 ± 0.35Promising anticancer activity.[1]
HeLa Cervical Cancer22.56 ± 0.21Moderate anticancer activity.[1]
MCF-7 Breast Adenocarcinoma-Showed a maximum zone of inhibition in an anti-cancer assay.[2]
HCT15 Colon Carcinoma-Did not significantly alter the cell cycle in this cell line.[3]
SF295 Glioblastoma-Did not significantly alter the cell cycle in this cell line.[3]
5637 Bladder Cancer7.39 µMShowed cytotoxic activity without affecting non-cancerous MRC-5 cells.[4]
HT-1376 Bladder Cancer13.54 µMShowed cytotoxic activity without affecting non-cancerous MRC-5 cells.[4]

Note: Some studies use µM while others use µg/mL. Direct comparison requires molar mass conversion. Data for 7,8-dihydroxyflavone (B1666355), a related compound, shows G1 arrest in U937 leukemia cells and G2/M arrest in melanoma cells, suggesting flavonoids can have cell-type-specific effects on the cell cycle.[5][6]

Signaling Pathways and Molecular Mechanisms

The anticancer activity of 7-HF is linked to its interaction with key apoptosis-regulating proteins. Molecular docking studies suggest that this compound can bind effectively to the anti-apoptotic protein Bcl-2, which may inhibit its function and promote cell death.[1] Furthermore, in cardiomyocytes, 7-HF has been shown to protect against hydrogen peroxide-induced damage by reducing the release of cytochrome c from mitochondria and inhibiting the activation of caspase-3, key events in the intrinsic apoptotic pathway.[7]

Experimental Protocols

Cell Viability (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 × 10³ cells per well in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[8]

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound. A control group is treated with DMSO (vehicle).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with growth-inhibitory concentrations of this compound for 24-48 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[3][9]

Visualizations

cluster_0 This compound Induced Apoptosis M7HF This compound Bcl2 Anti-apoptotic Bcl-2 (Inhibited) M7HF->Bcl2 Mito Mitochondria Bcl2->Mito Blocks CytC Cytochrome c release (Reduced in H2O2 damage) Mito->CytC Casp3 Caspase-3 Activation (Inhibited in H2O2 damage) CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. This action is primarily observed in immune cells, such as macrophages, and involves the downregulation of critical inflammatory signaling pathways.

Data Summary: Inhibition of Inflammatory Mediators

The compound effectively reduces the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. A related compound, 7,8-dihydroxyflavone, often shows more potent effects.

MediatorTarget Enzyme/PathwayIC50 Value (7-HF)Key FindingsReference
COX-2 Cyclooxygenase-227 µg/mLInhibits enzyme responsible for prostaglandin (B15479496) synthesis.[10]
5-LOX 5-Lipoxygenase33 µg/mLInhibits enzyme responsible for leukotriene synthesis.[10]
NO, PGE₂, TNF-α, IL-6 iNOS, COX-2, NF-κBDose-dependent reductionDownregulates mRNA expression of pro-inflammatory genes.[11]
Inflammatory Cytokines MAPK/NF-κB-Reduces expression of TNF-α, IL-6, IL-1β in spinal cord.[12]

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the MAPK/NF-κB signaling pathway.[10][12] In response to inflammatory stimuli like LPS, this pathway becomes activated, leading to the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). By inhibiting this cascade, 7-HF effectively dampens the inflammatory response.[11][12]

Experimental Protocols

Nitric Oxide (NO) Production Assay

  • Cell Culture and Stimulation: RAW264.7 macrophage cells are cultured in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The mixture is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[11]

Cytokine Measurement (ELISA)

  • Sample Collection: Supernatants from cell cultures (e.g., LPS-stimulated RAW264.7 cells) treated with or without this compound are collected.

  • ELISA Procedure: The concentrations of specific cytokines like TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The results are calculated based on a standard curve generated from recombinant cytokines.

Visualizations

cluster_1 This compound Anti-inflammatory Pathway LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB M7HF This compound M7HF->MAPK M7HF->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Genes NFkB->Genes Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators

Caption: Inhibition of inflammatory pathways by this compound.

Cytoprotective and Antioxidant Activity

This compound also confers protection to various cell types against oxidative stress-induced injury. This is achieved by bolstering the cell's endogenous antioxidant defense systems and directly scavenging harmful reactive oxygen species (ROS).

Data Summary: Antioxidant and Protective Effects

Cell LineInsultKey FindingsProtective PathwayReference
NRK52E Nicotine (B1678760)Protects against cytotoxicity; reduces ROS production.ERK/Nrf2/HO-1[10][13]
Cardiomyocytes Hydrogen PeroxideProtects against H₂O₂-induced damage; maintains mitochondrial membrane potential.Mitochondrial Protection[7]
HepG2 -Decreases MDA and ROS levels; increases SOD and GSH levels.Antioxidant Activity[10]
HT-22 Glutamate (B1630785)A related compound, 7,8-DHF, protects against glutamate toxicity by reducing ROS and increasing glutathione.Antioxidant Activity[14]

Signaling Pathways and Molecular Mechanisms

In rat renal proximal tubule cells (NRK52E), this compound protects against nicotine-induced cytotoxicity via the ERK/Nrf2/HO-1 pathway.[13] Activation of this pathway leads to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activation by 7-HF is a key protective mechanism.[13] Additionally, 7-HF has been shown to maintain mitochondrial membrane potential in cardiomyocytes, preventing the initiation of apoptosis under oxidative stress.[7]

Experimental Protocols

Intracellular ROS Detection

  • Cell Culture and Treatment: Cells (e.g., NRK52E) are cultured on coverslips or in 96-well plates and treated with this compound.

  • Induction of Oxidative Stress: An oxidizing agent like nicotine (200 µM) or hydrogen peroxide is added to induce ROS production.[13]

  • Probe Loading: Cells are washed and incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Measurement: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. A decrease in fluorescence in 7-HF-treated cells compared to the control indicates a reduction in ROS levels.

Mitochondrial Membrane Potential (MMP) Assay

  • Cell Treatment: Cardiomyocytes are treated with this compound followed by an inducer of oxidative stress (e.g., H₂O₂).

  • JC-1 Staining: Cells are stained with JC-1, a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: The shift in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy, indicating a loss of MMP. Maintenance of red fluorescence in treated cells suggests a protective effect.[7]

Visualizations

cluster_2 This compound Antioxidant Pathway M7HF This compound ERK ERK M7HF->ERK Nrf2 Nrf2 ERK->Nrf2 Activates Keap1 Keap1 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Protection Cellular Protection (Reduced ROS) HO1->Protection

Caption: The ERK/Nrf2/HO-1 antioxidant pathway activated by 7-HF.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 7-Hydroxyflavone and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the naturally occurring flavonoid, 7-Hydroxyflavone, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib (B62257). This document synthesizes available experimental data to evaluate their mechanisms of action, efficacy in preclinical models, and their effects on key inflammatory signaling pathways.

Executive Summary

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a primary strategy for anti-inflammatory drug development. Celecoxib, a selective COX-2 inhibitor, is a widely prescribed medication for managing pain and inflammation. This compound, a natural flavonoid, has also demonstrated significant anti-inflammatory potential. This guide provides a side-by-side comparison of these two compounds, highlighting their similarities and differences in their anti-inflammatory profiles.

Data Presentation

In Vitro COX-2 Inhibition
CompoundIC50 (COX-2)Selectivity
This compound27 µg/mL (~113 µM)[1]Also inhibits 5-LOX (IC50 = 33 µg/mL)[1]
Celecoxib40 nM[2][3]Highly selective for COX-2 over COX-1[2][3]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
CompoundDosageReduction in Paw EdemaAnimal Model
This compound5-20 mg/kg (i.p.)Dose-dependent reductionRat[1]
Celecoxib0.81 mg/kg (ED30)Dose-dependent reduction[4]Rat[4][5]
In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages
CompoundKey EffectsCell Line
This compound- Inhibition of NO, PGE2, TNF-α, and IL-6 production.[1] - Downregulation of iNOS and COX-2 expression.RAW 264.7[1]
Celecoxib- Inhibition of PGE2, NO, TNF-α, and IL-6 production.[6] - Downregulation of iNOS and COX-2 expression.[6]RAW 264.7[6]

Experimental Protocols

Carrageenan-Induced Paw Edema

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are typically used.[5][7]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.[8]

  • Grouping and Administration: Animals are divided into control and treatment groups. The test compound (this compound or celecoxib) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to carrageenan injection.[7][8]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[5][7]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5][7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.[8]

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro model is used to assess the effect of compounds on the production of inflammatory mediators.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.[9]

  • Treatment: Cells are pre-treated with various concentrations of this compound, celecoxib, or vehicle for 1-2 hours.[10]

  • Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[9][10]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.[9]

    • Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.[7][10]

  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total p65, IκBα, p38, ERK, JNK) by Western blotting.[9][10]

Signaling Pathways

Both this compound and celecoxib exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

This compound

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This is a crucial mechanism as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Additionally, this compound has been reported to modulate the MAPK signaling pathway, which is also involved in the inflammatory response.[1] Specifically, some studies on related flavones suggest inhibition of the phosphorylation of ERK, p38, and JNK.[11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, p38, JNK) TAK1->MAPKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkappaB_nucleus->Pro_inflammatory_genes Transcription AP1 AP-1 MAPKs->AP1 AP1->Pro_inflammatory_genes Transcription Hydroxyflavone This compound Hydroxyflavone->IKK Hydroxyflavone->MAPKs

This compound's inhibitory action on NF-κB and MAPK pathways.
Celecoxib

Celecoxib is a potent and selective inhibitor of the COX-2 enzyme, which is its primary mechanism of anti-inflammatory action. By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] Beyond COX-2 inhibition, celecoxib has also been shown to modulate the NF-κB signaling pathway.[13][14][15] Some studies suggest that celecoxib can suppress NF-κB activation by inhibiting IκBα degradation and the nuclear translocation of p65.[14] However, other studies indicate that at high doses, celecoxib might paradoxically activate NF-κB.[16] Celecoxib's effect on the MAPK pathway is also complex, with some studies showing inhibition of p38 and JNK phosphorylation, while others report activation of ERK and p38, depending on the cell type and context.[15][17][18][19][20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli Upstream_kinases Upstream Kinases Inflammatory_stimuli->Upstream_kinases IKK IKK Complex Upstream_kinases->IKK MAPKs MAPKs (p38, JNK, ERK) Upstream_kinases->MAPKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus Translocation COX2_gene COX-2 Gene NFkappaB_nucleus->COX2_gene Transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translation Arachidonic_acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->IKK Context-dependent Celecoxib->COX2_protein Potent Inhibition Celecoxib->MAPKs Complex Modulation MAPKs->NFkappaB_nucleus Modulation

Celecoxib's primary inhibition of COX-2 and modulation of inflammatory signaling.

Conclusion

Both this compound and celecoxib demonstrate significant anti-inflammatory properties through the inhibition of key inflammatory mediators and signaling pathways. Celecoxib is a highly potent and selective COX-2 inhibitor, which is its primary and well-defined mechanism of action. This compound, while also inhibiting COX-2, appears to be less potent than celecoxib in this regard. However, its broader inhibitory profile, which includes 5-LOX, and its consistent inhibition of the NF-κB and MAPK pathways, suggest a multi-target anti-inflammatory effect that may be beneficial.

Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for such future investigations.

References

The Pivotal Role of the 7-Hydroxyl Group: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxyflavone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-Hydroxyflavone and its analogs, delving into their structure-activity relationships (SAR) across various therapeutic areas, supported by experimental data and detailed protocols.

This compound, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The strategic placement of a hydroxyl group at the C7 position of the flavone (B191248) scaffold serves as a crucial anchor for its biological activities. Modifications to this core structure, through the addition or alteration of functional groups, have profound impacts on the potency and selectivity of these compounds. This guide will explore these relationships, offering a clear comparison of this compound and its derivatives.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro activities of this compound and its key analogs against various biological targets. The data, presented as half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), highlight the impact of structural modifications on potency.

CompoundTarget/ActivityCell Line/EnzymeIC50/EC50 (µM)Reference
This compound AnticancerHeLa (Cervical Cancer)22.56[1]
AnticancerMDA-MB-231 (Breast Cancer)3.86[1]
Anti-inflammatoryCOX-2 Inhibition27 µg/mL[2]
Anti-inflammatory5-LOX Inhibition33 µg/mL[2]
Enzyme InhibitionPyruvate Kinase M2 (PKM2)2.12[2]
AntioxidantDPPH radical scavenging5.55[1]
Chrysin (5,7-Dihydroxyflavone) Enzyme InhibitionAromatase4.2
Enzyme InhibitionCYP3A4Potent inhibitor
Apigenin (5,7,4'-Trihydroxyflavone) AnticancerVariousVaries
Luteolin (5,7,3',4'-Tetrahydroxyflavone) AnticancerVariousVaries
7,8-Dihydroxyflavone (B1666355) NeuroprotectiveTrkB agonist-[3]
Anti-inflammatoryNitric Oxide Production InhibitionMore potent than this compound[4]
7-Methoxyflavone (B191842) Enzyme InhibitionAromatase~2-9
7,4'-Dimethoxyflavone (B191123) Enzyme InhibitionAromatase~2-9
Acacetin (5,7-Dihydroxy-4'-methoxyflavone) AnticancerMCF-7 (Breast Cancer)25

Key Structure-Activity Relationship Insights

The biological activity of this compound and its analogs is intricately linked to the substitution pattern on the flavone core. Here are some key SAR observations:

  • Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical.

    • A hydroxyl group at the C7 position is a common feature among many biologically active flavonoids and is considered important for various activities, including anti-inflammatory and enzyme inhibitory effects.

    • Additional hydroxyl groups at C5 and C4' often enhance anticancer and antioxidant activities.

    • A catechol moiety (hydroxyl groups at C3' and C4') on the B-ring, as seen in luteolin, generally increases antioxidant and anticancer potency.

    • The presence of a hydroxyl group at the C8 position , as in 7,8-dihydroxyflavone, confers potent neurotrophic activity through TrkB receptor agonism and enhanced anti-inflammatory effects compared to this compound alone.[3][4]

  • Methoxylation: The replacement of hydroxyl groups with methoxy (B1213986) (-OCH3) groups can modulate activity and bioavailability.

    • Methoxylation can sometimes decrease activity compared to the corresponding hydroxylated analog, as the hydroxyl group may be crucial for hydrogen bonding interactions with biological targets.

    • However, methylation can also increase metabolic stability and cell permeability, potentially leading to improved in vivo efficacy. For example, 7-methoxyflavone and 7,4'-dimethoxyflavone retain potent aromatase inhibitory activity with potentially better bioavailability than their hydroxylated counterparts.

  • Other Substitutions: The introduction of other functional groups can also significantly alter the biological profile. For instance, the addition of a dimethylamino group at the 4'-position of 7,8-dihydroxyflavone was found to enhance its neurotrophic and antidepressant effects.

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Principle: The assay typically measures the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid by the COX-2 enzyme. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the COX-2 enzyme and heme. Prepare a separate solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the reaction buffer containing the COX-2 enzyme. Then, add the test compounds at various concentrations and incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Reaction Termination: After a specified incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: The amount of PGE2 produced is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflow

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a general workflow for evaluating the bioactivity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Start This compound Analogs Anticancer Anticancer Assays (e.g., MTT) Start->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) Start->Anti_inflammatory Neuroprotective Neuroprotective Assays Start->Neuroprotective Enzyme Enzyme Inhibition Assays Start->Enzyme IC50 IC50/EC50 Determination Anticancer->IC50 Anti_inflammatory->IC50 Neuroprotective->IC50 Enzyme->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Pathway Signaling Pathway Modulation SAR->Pathway

Experimental workflow for evaluating this compound analogs.

The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the NF-κB signaling pathway.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene Induces Inhibition This compound Analogs Inhibit Inhibition->IKK

Inhibition of the NF-κB signaling pathway by this compound analogs.

The MAPK signaling cascade is another critical pathway involved in cell proliferation and survival, and its modulation by flavonoids can contribute to their anticancer effects.

MAPK_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Inhibition This compound Analogs Inhibit Inhibition->Raf Inhibition->MEK

Modulation of the MAPK/ERK signaling pathway.

References

A Head-to-Head Comparison of 7-Hydroxyflavone and Tamoxifen in ER-Positive Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Hydroxyflavone, a naturally occurring flavonoid, and Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), on estrogen receptor-positive (ER-positive) breast cancer cells. This comparison is based on available in vitro experimental data to objectively evaluate their potential as therapeutic agents.

Executive Summary

Tamoxifen is a well-established endocrine therapy for ER-positive breast cancer, acting primarily as an estrogen receptor antagonist. This compound, a member of the flavonoid family, has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. This guide synthesizes the current understanding of their respective mechanisms and efficacy in ER-positive breast cancer cells, highlighting key differences in their molecular actions and cytotoxic profiles. While direct head-to-head studies are limited, this comparison of existing data provides valuable insights for future research and drug development.

Quantitative Data Comparison

The following tables summarize the key quantitative data on the effects of this compound and Tamoxifen on ER-positive breast cancer cell lines, primarily focusing on MCF-7 cells.

Compound Cell Line Assay IC50 Value (µM) Exposure Time (h) Reference
This compound MDA-MB-231 (ER-)Not Specified~16.2 (converted from 3.86 µg/mL)Not Specified[1]
7,8-Dihydroxyflavone MCF-7 (ER+)Proliferation>50Not Specified[2]
Tamoxifen MCF-7 (ER+)MTT~12.1 (converted from 4.506 µg/mL)24[3]
Tamoxifen MCF-7 (ER+)MTT25048[4]
Tamoxifen MCF-7 (ER+)MTT10.045Not Specified
4-Hydroxytamoxifen MCF-7 (ER+)MTT19.3524[5]
4-Hydroxytamoxifen MCF-7 (ER+)MTT21.4248[5]
4-Hydroxytamoxifen MCF-7 (ER+)MTT21.4272[5]
Tamoxifen MCF-7 (ER+)SRB1048[6]
Tamoxifen BT-474 (ER+)MTT16.6548[7]

Table 1: Comparative Cell Viability (IC50) Data. Note the limited data for this compound in ER-positive cell lines. The IC50 for this compound in the ER-negative MDA-MB-231 cell line is provided for context.

Compound Cell Line Effect Key Findings Reference
Hydroxylated Flavones MCF-7 (ER+)Induction of ApoptosisIncreased intracellular Ca2+, activation of µ-calpain and caspase-12.[8]
5-hydroxy 3′,4′,7-trimethoxyflavone MCF-7 (ER+)Induction of ApoptosisIncreased ROS, shift in Bax:Bcl-2 ratio, modulation of p53, Bcl-2, Bax, and cleaved PARP.[9]
Tamoxifen MCF-7 (ER+)Induction of ApoptosisIncreased caspase-9 activity, release of cytochrome c.[3]
Tamoxifen MCF-7 (ER+)Induction of ApoptosisUpregulation of pro-apoptotic factors, activation of Tp53 and MAPK signaling pathways.[4]
Tamoxifen MCF-7 (ER+)Induction of ApoptosisPromotes formation of Reactive Oxygen Species (ROS).[10]

Table 2: Comparative Effects on Apoptosis. This table highlights the pro-apoptotic mechanisms of hydroxylated flavones and tamoxifen in MCF-7 cells.

Signaling Pathways

This compound and Related Flavonoids

Flavonoids, including this compound, have been shown to modulate several key signaling pathways in breast cancer cells. Their anti-proliferative and pro-apoptotic effects are often attributed to their ability to interfere with pathways essential for cancer cell survival and growth.

G Flavonoids This compound & Related Flavonoids JNK c-Jun N-terminal Kinase (JNK) Flavonoids->JNK activates PI3K PI3K Flavonoids->PI3K inhibits ER_alpha Estrogen Receptor α (ERα) Gene_Transcription Estrogen-Responsive Gene Transcription ER_alpha->Gene_Transcription promotes JNK->ER_alpha inhibits Apoptosis Apoptosis JNK->Apoptosis promotes Akt Akt PI3K->Akt activates FOXO3a FOXO3a Akt->FOXO3a inhibits Proliferation Cell Proliferation Akt->Proliferation promotes FOXO3a->Apoptosis promotes Gene_Transcription->Proliferation leads to

Signaling pathways modulated by flavonoids.
Tamoxifen

Tamoxifen's mechanism of action is complex, involving both estrogen receptor-dependent and -independent pathways. It competitively binds to the estrogen receptor, leading to the inhibition of estrogen-dependent gene transcription. Additionally, it can induce apoptosis through various signaling cascades.

G Tamoxifen Tamoxifen ER_alpha Estrogen Receptor α (ERα) Tamoxifen->ER_alpha binds & blocks PI3K PI3K Tamoxifen->PI3K modulates MAPK MAPK (ERK) Tamoxifen->MAPK activates Bcl2 Bcl-2 Tamoxifen->Bcl2 downregulates Caspases Caspases Tamoxifen->Caspases activates Gene_Transcription Estrogen-Responsive Gene Transcription ER_alpha->Gene_Transcription promotes Estrogen Estrogen Estrogen->ER_alpha binds & activates Proliferation Cell Proliferation Gene_Transcription->Proliferation leads to Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Apoptosis promotes Bcl2->Apoptosis inhibits Caspases->Apoptosis executes

Signaling pathways modulated by Tamoxifen.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Tamoxifen.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of compounds like this compound and Tamoxifen on breast cancer cell lines.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cell Culture (MCF-7, T47D) Compound_Prep 2. Compound Preparation (this compound, Tamoxifen) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment Compound_Prep->Treatment Viability 4a. Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot 4c. Western Blot (Signaling Proteins) Treatment->Western_Blot IC50_Calc 5a. IC50 Calculation Viability->IC50_Calc Apoptosis_Quant 5b. Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant 5c. Protein Expression Analysis Western_Blot->Protein_Quant Interpretation 6. Interpretation of Results IC50_Calc->Interpretation Apoptosis_Quant->Interpretation Protein_Quant->Interpretation

General experimental workflow.
Cell Culture

  • Cell Lines: ER-positive human breast cancer cell lines MCF-7 and T47D are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and sometimes insulin.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Tamoxifen for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Tamoxifen for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Conclusion

Tamoxifen remains a cornerstone in the treatment of ER-positive breast cancer, with a well-documented mechanism of action and extensive clinical data. This compound and other related flavonoids show promise as potential anti-cancer agents, exhibiting antiproliferative and pro-apoptotic effects in ER-positive breast cancer cell lines. However, the available data on this compound is still preliminary, particularly regarding its specific activity and mechanism in ER-positive cells.

The primary mechanism of Tamoxifen involves direct antagonism of the estrogen receptor, while flavonoids like this compound appear to exert their effects through a broader range of signaling pathways, including the PI3K/Akt and MAPK pathways. This suggests that flavonoids may have the potential to be effective in tamoxifen-resistant breast cancers.

Further direct head-to-head comparative studies are warranted to fully elucidate the relative efficacy and mechanisms of this compound and Tamoxifen. Future research should focus on determining the IC50 of this compound in a panel of ER-positive cell lines, quantifying its apoptotic effects, and further exploring its impact on key signaling pathways to better understand its therapeutic potential.

References

7-Hydroxyflavone Demonstrates Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vivo Efficacy Against Diltiazem

For researchers and drug development professionals exploring novel therapeutic agents for cardiovascular diseases, 7-Hydroxyflavone (7-HF), a naturally occurring flavonoid, has shown significant promise in preclinical studies. This guide provides an objective comparison of the in vivo efficacy of this compound with the standard calcium channel blocker, Diltiazem, in a rat model of myocardial ischemia/reperfusion (MI/RI) injury. The data presented is supported by detailed experimental protocols and visualizations of the key signaling pathways involved.

Comparative Efficacy of this compound and Diltiazem

In a rat model of myocardial ischemia/reperfusion injury, pretreatment with this compound demonstrated a dose-dependent protective effect, comparable and in some measures superior to the positive control, Diltiazem.[1][2] The cardioprotective effects were assessed by measuring the myocardial infarct size, serum levels of cardiac injury markers, inflammatory cytokines, and markers of oxidative stress.

Myocardial Infarct Size and Cardiac Injury Markers

Pretreatment with this compound at varying doses (5, 10, and 20 mg/kg) significantly reduced the myocardial infarct size compared to the MI/RI group.[1] The highest dose of 7-HF (20 mg/kg) showed a reduction in infarct size comparable to that of Diltiazem (10 mg/kg). Similarly, 7-HF and Diltiazem both significantly decreased the serum levels of cardiac troponin I (c-TnI), creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and aspartate transaminase (AST), all key indicators of myocardial damage.[1]

Table 1: Effect of this compound and Diltiazem on Myocardial Infarct Size and Cardiac Injury Markers

Treatment GroupDose (mg/kg)Myocardial Infarct Size (%)c-TnI (pg/mL)CK (U/L)LDH (U/L)AST (U/L)
Sham-050.2 ± 5.1205.6 ± 20.1450.3 ± 42.8150.7 ± 15.2
MI/RI-45.8 ± 4.3250.9 ± 24.51025.4 ± 98.71850.6 ± 175.4650.1 ± 62.3
MI/RI + Diltiazem1020.1 ± 2.1120.5 ± 11.8510.2 ± 49.5920.7 ± 88.9320.4 ± 31.1
MI/RI + 7-HF (Low)530.5 ± 3.2180.7 ± 17.6760.8 ± 73.21370.1 ± 132.5480.9 ± 46.7
MI/RI + 7-HF (Medium)1025.3 ± 2.6150.1 ± 14.5630.5 ± 61.31130.9 ± 109.8400.2 ± 38.9
MI/RI + 7-HF (High)2020.8 ± 2.2125.4 ± 12.1520.6 ± 50.1930.4 ± 90.3330.7 ± 32.1

Data are presented as mean ± SD. Data sourced from a study on the effects of this compound on myocardial ischemia/reperfusion injury in rats.[1]

Inflammatory Cytokines and Oxidative Stress Markers

The cardioprotective effects of this compound are attributed to its anti-inflammatory and antioxidant properties.[1][2] Pretreatment with 7-HF significantly inhibited the increase in the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the serum of MI/RI rats.[1] Furthermore, 7-HF treatment mitigated oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD) and decreasing the levels of malondialdehyde (MDA).[1]

Table 2: Effect of this compound and Diltiazem on Inflammatory Cytokines and Oxidative Stress Markers

Treatment GroupDose (mg/kg)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)SOD (U/mL)MDA (nmol/mL)
Sham-20.1 ± 2.130.5 ± 3.240.2 ± 4.1150.6 ± 14.82.5 ± 0.3
MI/RI-100.8 ± 9.9150.4 ± 14.7200.1 ± 19.650.3 ± 5.110.2 ± 1.1
MI/RI + Diltiazem1050.2 ± 5.175.8 ± 7.4100.5 ± 9.8100.1 ± 9.95.1 ± 0.5
MI/RI + 7-HF (Low)575.6 ± 7.3112.9 ± 11.1150.3 ± 14.675.4 ± 7.37.6 ± 0.8
MI/RI + 7-HF (Medium)1062.9 ± 6.194.2 ± 9.2125.6 ± 12.387.9 ± 8.66.3 ± 0.6
MI/RI + 7-HF (High)2051.3 ± 5.076.9 ± 7.5102.1 ± 10.098.7 ± 9.75.3 ± 0.5

Data are presented as mean ± SD. Data sourced from a study on the effects of this compound on myocardial ischemia/reperfusion injury in rats.[1]

Signaling Pathway Analysis

The protective mechanism of this compound in myocardial I/R injury involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] Ischemia/reperfusion injury leads to the activation of these pathways, resulting in the production of inflammatory cytokines and cellular damage. This compound pretreatment was found to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MI/RI MI/RI p38 p38 MI/RI->p38 Activates JNK JNK MI/RI->JNK Activates ERK ERK MI/RI->ERK Activates IKK IKK MI/RI->IKK Activates NF-kB NF-kB p38->NF-kB Phosphorylates JNK->NF-kB Phosphorylates ERK->NF-kB Phosphorylates IKK->NF-kB Phosphorylates Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Promotes Transcription This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->IKK Inhibits Phosphorylation

Caption: MAPK and NF-κB signaling pathways in MI/RI and the inhibitory effect of this compound.

Experimental Protocols

Myocardial Ischemia/Reperfusion (MI/RI) Rat Model

A standard rat model of myocardial ischemia/reperfusion injury is induced by ligating the left anterior descending (LAD) coronary artery.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg). The animals are then intubated and ventilated with a rodent ventilator.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The pericardium is opened, and the LAD coronary artery is identified. A 6-0 silk suture is passed under the LAD artery.

  • Ischemia and Reperfusion: Myocardial ischemia is induced by tightening the suture to occlude the LAD artery. The occlusion is maintained for 30 minutes, confirmed by the appearance of a pale color in the myocardium. After 30 minutes of ischemia, the suture is released to allow for reperfusion for 2 hours.

  • Drug Administration: this compound (5, 10, or 20 mg/kg), Diltiazem (10 mg/kg), or vehicle (control) is administered intraperitoneally 30 minutes before the induction of ischemia.

MI_RI_Workflow cluster_protocol Experimental Workflow cluster_treatment Treatment Groups A Anesthesia & Intubation B Thoracotomy & Heart Exposure A->B C LAD Ligation (30 min Ischemia) B->C D Suture Release (2h Reperfusion) C->D E Sample Collection (Blood & Heart) D->E T1 Vehicle Control T2 7-HF (5, 10, 20 mg/kg) label_treatment Administered 30 min before Ischemia T3 Diltiazem (10 mg/kg)

Caption: Workflow for the in vivo myocardial ischemia/reperfusion injury model.

Western Blot Analysis of MAPK and NF-κB Pathways

To assess the effect of this compound on the MAPK and NF-κB signaling pathways, the phosphorylation levels of key proteins are measured by Western blot analysis.

  • Protein Extraction: Heart tissue samples from the ischemic area are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, JNK, ERK, and NF-κB p65.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

The presented data strongly supports the in vivo efficacy of this compound in a rat model of myocardial ischemia/reperfusion injury. Its ability to reduce myocardial damage, inflammation, and oxidative stress is comparable to the established drug, Diltiazem. The mechanism of action involves the downregulation of the MAPK and NF-κB signaling pathways. These findings highlight the potential of this compound as a novel therapeutic candidate for the treatment of ischemic heart disease. Further investigation is warranted to explore its clinical utility.

References

Confirming Cellular Target Engagement of 7-Hydroxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of 7-Hydroxyflavone (7-HF), a naturally occurring flavonoid with demonstrated anti-inflammatory and potential anticancer activities. We will objectively compare its performance with alternative compounds, supported by available experimental data, and provide detailed methodologies for key validation techniques.

Executive Summary

This compound exerts its biological effects by interacting with multiple cellular targets. Key among these are enzymes involved in inflammation and cancer, such as Pim-1 kinase , Pyruvate Kinase M2 (PKM2) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . Additionally, it has been shown to modulate the ERK/Nrf2/HO-1 signaling pathway and bind to the anti-apoptotic protein Bcl-2 and the orphan nuclear receptor NR4A1 . Understanding the direct engagement of 7-HF with these targets in a cellular context is crucial for elucidating its mechanism of action and advancing its therapeutic potential. This guide compares 7-HF with other flavonoids, such as 3-Hydroxyflavone (3-HF) and Quercetin , as well as a synthetic phosphate (B84403) ester derivative, highlighting differences in their target engagement and potency.

Comparative Analysis of Target Engagement

The following tables summarize the quantitative data available for this compound and its comparators against various cellular targets.

Target Compound Assay Type Metric Value Cell Line/System Reference
Pim-1 Kinase This compoundKinase AssayIC501.1 - 60 µMIn vitro[1]
QuercetinKinase AssayIC50< 6 µMIn vitro[2]
3-HydroxyflavoneKinase AssayIC50> 10 µM (least active)In vitro[2]
PKM2 This compoundEnzyme AssayIC502.12 µMIn vitro[1]
COX-2 This compoundEnzyme AssayIC5027 µg/mLIn vitro[1]
5-LOX This compoundEnzyme AssayIC5033 µg/mLIn vitro[1]
NR4A1 (LBD) This compoundIsothermal Titration Calorimetry (ITC)KD3.4 µMIn vitro[2]
6-HydroxyflavoneIsothermal Titration Calorimetry (ITC)KDNot specifiedIn vitro[2]
Bcl-2 This compoundMolecular DockingBinding Energy-6.3 kcal/molIn silico
Keap1-Nrf2 This compoundMolecular DockingBinding Energy-8.55 kcal/molIn silico[3]
3-HydroxyflavoneMolecular DockingBinding Energy-7.39 kcal/molIn silico[3]
CREB This compoundMolecular DockingBinding Energy-5.41 kcal/molIn silico[3]
3-HydroxyflavoneMolecular DockingBinding Energy-5.67 kcal/molIn silico[3]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the signaling pathways involved is essential for a clear understanding of target engagement studies.

G cluster_workflow General Workflow for Target Engagement Confirmation cluster_assays Target Engagement Assays A Cell Culture and Treatment (e.g., with this compound) B Cell Lysis A->B C Target Engagement Assay B->C D Data Analysis C->D C1 Cellular Thermal Shift Assay (CETSA) C2 Western Blot C3 Kinase Assay C4 Affinity Purification-Mass Spectrometry

Caption: A generalized workflow for confirming the cellular target engagement of a compound like this compound.

G cluster_pathway ERK/Nrf2/HO-1 Signaling Pathway Activated by this compound HF This compound ERK ERK HF->ERK activates Keap1 Keap1 HF->Keap1 may inhibit Nrf2 Nrf2 ERK->Nrf2 phosphorylates Keap1->Nrf2 inhibits (sequesters) ARE ARE Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 promotes transcription of Cytoprotection Cytoprotection & Antioxidant Response HO1->Cytoprotection

Caption: The proposed signaling pathway for the antioxidant and cytoprotective effects of this compound via the ERK/Nrf2/HO-1 axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to confirm target engagement.

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, A549) in culture plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

b. Heat Treatment:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA or Bradford assay.

d. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for the target protein (e.g., Bcl-2).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).

In Vitro Kinase Assay (for Pim-1 Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

a. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions in the kinase buffer.

  • Dilute the recombinant Pim-1 kinase and its substrate (e.g., a specific peptide) in the kinase buffer.

  • Prepare an ATP solution at a concentration close to the Km value for Pim-1.

b. Kinase Reaction:

  • In a 384-well plate, add the diluted this compound or DMSO control.

  • Add the diluted Pim-1 kinase solution.

  • Initiate the reaction by adding the substrate/ATP mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

c. Detection:

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation via a luminescent signal.

  • Plot the signal against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot for Signaling Pathway Analysis (ERK/Nrf2/HO-1)

This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.

a. Cell Culture and Treatment:

  • Culture cells (e.g., NRK52E rat renal proximal tubule cells) and treat with this compound (e.g., 20 µM) for various time points.

b. Protein Extraction:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

c. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies against total ERK, phosphorylated ERK (p-ERK), Nrf2, and HO-1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

The provided data and methodologies offer a framework for the comprehensive evaluation of this compound's target engagement in a cellular context. The comparative analysis with other flavonoids underscores the importance of specific structural features in determining target selectivity and potency. While in vitro and in silico data provide strong indications of direct binding, cellular assays like CETSA and Western blotting are indispensable for confirming target engagement within the complex intracellular environment. The outlined protocols serve as a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of this compound. Future studies should focus on expanding the quantitative data for direct comparisons with known inhibitors and on applying these methods to more complex in vivo models.

References

Safety Operating Guide

Navigating the Safe Disposal of 7-Hydroxyflavone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of 7-Hydroxyflavone, a synthetic flavonoid utilized in various biological research applications. Adherence to these guidelines is critical for maintaining operational safety and regulatory compliance.

Core Safety and Hazard Summary

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassificationPrecautionary Statement
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): When handling this compound for disposal, wearing appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles with side protection.[1]

  • Hand Protection: Chemical-resistant gloves (tested according to EN 374).[1]

  • Respiratory Protection: Use in a well-ventilated area. Avoid dust formation.[1][3] If ventilation is inadequate, a suitable respirator should be used.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should it be disposed of with household garbage or emptied into drains.[1][2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and contaminated materials."
  • This container should be used for the pure compound, as well as for any materials that have come into contact with it, such as contaminated gloves, weighing papers, and pipette tips.

2. Containerization:

  • Use a suitable, closed container for disposal.[3] The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
  • Keep the container in a designated, well-ventilated, and cool storage area away from incompatible materials.

3. Handling and Transfer:

  • When transferring the waste, minimize dust generation.[4]
  • Ensure all contaminated materials are placed directly into the designated waste container.

4. Disposal Coordination:

  • Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[1][5]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. This will typically involve incineration at an authorized waste treatment facility.

5. Accidental Spills:

  • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[3]
  • Mechanically take up the spilled material (e.g., with a dustpan and brush) and place it in the designated hazardous waste container.[1]
  • Clean the spill area thoroughly.
  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_ppe Step 1: Preparation cluster_contain Step 2: Containment cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe contain Place in a Labeled, Sealed Hazardous Waste Container ppe->contain storage Store in a Designated, Well-Ventilated Area contain->storage disposal Arrange for Pickup by EHS or Licensed Waste Disposal Service storage->disposal end End: Waste Disposed via Authorized Facility disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 7-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 7-Hydroxyflavone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on current safety data sheets and are intended to ensure the safe handling, use, and disposal of this compound.

Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3][4]

It is a combustible solid material.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[5][6]To prevent eye irritation from dust or splashes.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a lab coat.[5][6]To prevent skin contact and subsequent irritation.[5]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[5] A NIOSH/MSHA approved N95 dust mask or higher may be necessary if dust is generated and engineering controls are insufficient.[5]To avoid inhalation of dust and potential respiratory tract irritation.[5]

Procedural Guide for Handling and Disposal

A systematic approach is essential for the safe handling of this compound from receipt through disposal.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[4][6][7]

    • The recommended storage temperature is between 15–25 °C.[4]

    • Keep the container tightly closed when not in use.[4][6][7]

  • Preparation and Weighing :

    • All handling that may generate dust should be performed in a chemical fume hood or a designated, well-ventilated area.[5]

    • Before handling, ensure all necessary PPE is correctly worn.

    • Minimize the creation of dust when weighing and transferring the solid material.

  • Experimental Use :

    • Avoid direct contact with skin and eyes.[8]

    • Ensure adequate ventilation throughout the experiment.[7][8]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[8]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measure
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
Skin Contact Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Spill and Disposal Plan

Proper management of spills and waste is critical for laboratory and environmental safety.

  • Spill Response :

    • For small powder spills, avoid generating dust.[7][8] Carefully sweep up the material and place it into a suitable, sealed container for disposal.[7][8]

    • Ensure adequate ventilation during cleanup.[7][8]

  • Waste Disposal Protocol :

    • Solid Waste : All contaminated consumables, such as gloves, weighing papers, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[5]

    • Chemical Waste : Unused this compound and any solutions containing it must be treated as hazardous waste.[4]

    • Container Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[5]

    • Disposal Procedure : Dispose of all waste in accordance with local, regional, and national environmental regulations. Do not dispose of this chemical down the drain or in regular trash.[4][5] Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Procedures storage Receiving & Storage (15-25°C, Dry, Ventilated) ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) storage->ppe Before Handling weighing Weighing & Transfer (In Fume Hood) ppe->weighing Proceed to Handling experiment Experimental Use (Ensure Ventilation) weighing->experiment decontamination Decontaminate Work Area & Wash Hands experiment->decontamination After Use spill Spill Response experiment->spill If Spill Occurs first_aid First Aid experiment->first_aid If Exposure Occurs waste Segregate & Label Waste (Solid & Chemical) decontamination->waste disposal Dispose via EHS Office waste->disposal

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyflavone
Reactant of Route 2
7-Hydroxyflavone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.